4-(Trifluoromethyl)phenylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLGTYGKCMLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190277 | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-90-1 | |
| Record name | 4-Trifluoromethylphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine (CAS 368-90-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylhydrazine, a crucial intermediate in organic synthesis with significant applications in medicinal chemistry, agrochemicals, and materials science. This document details its chemical and physical properties, synthesis and characterization protocols, key applications, and essential safety information.
Chemical Properties and Identifiers
This compound, also known as 4-hydrazinobenzotrifluoride, is a fluorinated organic compound recognized for its utility as a building block in the synthesis of complex molecules.[1][2] The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's properties, often enhancing the lipophilicity and metabolic stability of its derivatives, which is a highly desirable trait in drug discovery.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 368-90-1 |
| Molecular Formula | C₇H₇F₃N₂[2] |
| Molecular Weight | 176.14 g/mol [2] |
| IUPAC Name | [4-(Trifluoromethyl)phenyl]hydrazine |
| Synonyms | 1-(4-Trifluoromethylphenyl)hydrazine, p-Trifluoromethylphenylhydrazine, 4-Hydrazinobenzotrifluoride[2] |
| InChI Key | DBNLGTYGKCMLLR-UHFFFAOYSA-N |
| SMILES String | NNc1ccc(cc1)C(F)(F)F |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Yellow to brownish powder[1] |
| Melting Point | 63-65 °C (lit.)[1] |
| Boiling Point | 118-122 °C at 17 mmHg (lit.)[1] |
| Solubility | Insoluble in water[1] |
| Storage Temperature | 2-8°C |
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process starting from 4-(trifluoromethyl)aniline. This process includes a diazotization reaction followed by a reduction of the resulting diazonium salt. Industrial production methods have been developed to perform these steps in a "one-pot" or continuous flow manner to improve efficiency and safety.[4]
Caption: General synthesis workflow for this compound.
Experimental Protocols
Experimental Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound from 4-(trifluoromethyl)aniline.
-
Methodology:
-
Diazotization: Dissolve 4-(trifluoromethyl)aniline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt intermediate.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0°C. Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10°C.
-
Isolation: After the addition is complete, allow the reaction mixture to stir for several hours at room temperature. The resulting precipitate, the hydrochloride salt of the product, is collected by vacuum filtration.
-
Neutralization: Suspend the filtered solid in water and add a base (e.g., sodium hydroxide solution) until the solution is alkaline (pH > 8) to liberate the free hydrazine base.
-
Extraction and Purification: Extract the free base with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Experimental Protocol 2: Product Characterization
-
Objective: To confirm the identity and purity of the synthesized this compound.
-
Methodology: The structure and purity of the final product should be confirmed using standard analytical techniques.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid sample using a KBr pellet or as a thin film. Look for characteristic absorption bands corresponding to N-H stretches (around 3300 cm⁻¹), aromatic C-H stretches, and C-F stretches (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight and confirm the molecular formula by observing the parent ion peak.
-
Caption: Post-synthesis workflow for product purification and characterization.
Applications in Research and Development
This compound is a versatile reagent with broad applications.
-
Medicinal Chemistry and Drug Discovery: This compound is a valuable building block for synthesizing pharmacologically active molecules.[3] The trifluoromethyl group is a key feature in many FDA-approved drugs, such as fluoxetine and sorafenib, as it can improve metabolic stability and binding affinity.[5] Derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.[3] Its hydrazine functionality allows for the creation of diverse hydrazone derivatives, which are important pharmacophores in medicinal chemistry.[6]
Caption: Logical workflow for drug discovery using the target compound.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds and dyestuffs.[1] For example, it is used in the synthesis of 2-iodo-9-trifluoromethyl-paullone.[7]
-
Materials Science: The compound has been used as a fluorine-containing, phenylhydrazine-based reductant in the one-step reduction and functionalization of graphene oxide, demonstrating its utility in the development of advanced materials.[1]
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties. It is classified as an irritant and should be handled in a well-ventilated area or chemical fume hood.[8][9]
Table 3: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[8] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[8] |
Table 4: Handling and Storage Recommendations
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a dust mask (e.g., N95).[10] |
| Handling | Avoid breathing dust.[10] Wash hands thoroughly after handling. Use only in a well-ventilated area.[8] |
| Storage | Store in a tightly closed container in a cool, dry place.[10] Recommended storage temperature is 2-8°C. Store in an area designated for combustible solids (Storage Class 11). |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10] |
| First Aid (Skin) | Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8] |
| First Aid (Inhalation) | Remove victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8][11] |
Conclusion
This compound (CAS 368-90-1) is a cornerstone synthetic intermediate with significant value for researchers in drug development, organic synthesis, and materials science. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for creating novel molecules with enhanced biological and material characteristics. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.
References
- 1. This compound | 368-90-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound 96 368-90-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt. The information is compiled from various scientific sources and is intended to be a valuable resource for laboratory work, chemical synthesis, and pharmaceutical development.
Core Physical Properties
This compound is a fluorinated aromatic hydrazine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its physical properties are fundamental to its handling, storage, and reactivity. The data presented below has been aggregated from multiple chemical suppliers and databases.
This compound (Free Base)
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇F₃N₂ |
| Molecular Weight | 176.14 g/mol |
| Appearance | Yellow to brownish powder |
| Melting Point | 63-65 °C |
| Boiling Point | 118-122 °C at 17 mmHg |
| Solubility | Insoluble in water |
| Storage Temperature | 2-8 °C |
This compound Hydrochloride (Salt)
The hydrochloride salt of this compound exhibits different physical properties, most notably its higher melting point and improved solubility in aqueous solutions.
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₇H₈ClF₃N₂ |
| Molecular Weight | 212.60 g/mol |
| Appearance | White to cream or light yellow flakes or powder |
| Melting Point | Approximately 200 °C (may decompose) |
| Solubility | Good solubility in water |
Experimental Protocols for Physical Property Determination
The following sections outline generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[1]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination (Siwoloboff Method)
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[3][4]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3][4]
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] It is important to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Solubility Determination
Solubility provides insights into the polarity and potential reactivity of a compound.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[6]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[6]
-
Observation: After each addition, the mixture is vigorously agitated. The compound is classified as soluble if it completely dissolves. If the compound does not dissolve, it is considered insoluble in that solvent.[7]
-
Systematic Testing: A systematic approach is often employed, starting with water, followed by dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) to assess for acidic or basic functional groups.[8]
Spectroscopic and Structural Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons (-NHNH₂). The aromatic protons will likely appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of these protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydrazine group. The hydrazine protons are exchangeable and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will also be affected by the substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the region of 3200-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the region of 1100-1300 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the hydrazine group and cleavage of the trifluoromethyl group.
Crystal Structure
As of the latest search, no publicly available crystal structure data for this compound or its hydrochloride salt has been found. The determination of the crystal structure through X-ray crystallography would provide definitive information on its solid-state conformation, bond lengths, and intermolecular interactions. For related phenylhydrazine compounds, crystal structures have been determined and often reveal details about hydrogen bonding networks involving the hydrazine moiety.[10]
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.
Caption: Workflow for the physicochemical characterization of a compound.
Relationship between Free Base and Hydrochloride Salt
This diagram illustrates the simple acid-base relationship between this compound and its hydrochloride salt.
Caption: Acid-base relationship of the free base and its salt.
References
- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. byjus.com [byjus.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. The crystal structure of phenyl hydrazine, C6H5 · NH · NH2 | Semantic Scholar [semanticscholar.org]
Technical Guide: Physicochemical Properties and Synthetic Applications of 4-(Trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)phenylhydrazine, specifically its melting and boiling points. It details generalized experimental protocols for determining these crucial parameters. Furthermore, this document outlines a significant synthetic application of this reagent in the well-established Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical compounds. The guide includes a detailed experimental workflow and a corresponding logical diagram to facilitate a deeper understanding of the synthetic process.
Core Physicochemical Data
This compound is a yellow to brownish powder that serves as a vital intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, to the molecules synthesized from it.
The established melting and boiling points for this compound are summarized in the table below. These values are critical for its identification, purification, and handling in a laboratory setting.
| Property | Value | Conditions |
| Melting Point | 63-65 °C | (lit.)[1][3][4] |
| Boiling Point | 118-122 °C | at 17 mmHg (lit.)[1][3][4] |
Experimental Protocols for Physical Property Determination
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small quantity of dry this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Melt-Temp or Thiele tube) alongside a calibrated thermometer.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.
-
Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the average value reported.
Boiling Point Determination (Distillation Method at Reduced Pressure)
The boiling point of this compound is reported at a reduced pressure (17 mmHg) to prevent potential decomposition at its higher atmospheric boiling point.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Pressure Reduction: The system is evacuated to the desired pressure (e.g., 17 mmHg).
-
Heating: The flask is gently heated using a heating mantle.
-
Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
Equilibrium: It is crucial to ensure that the temperature remains constant during the distillation to confirm that a true boiling point has been reached.
Synthetic Application: Fischer Indole Synthesis
This compound is a key reactant in the Fischer indole synthesis, a powerful method for creating the indole nucleus, which is a prevalent scaffold in many biologically active compounds.[5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[5][6]
Detailed Experimental Workflow
The following workflow describes the synthesis of an indole derivative using this compound and a generic ketone.
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected ketone (1.0-1.2 equivalents) in a suitable solvent, such as ethanol or glacial acetic acid.[8]
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[8]
-
-
Acid-Catalyzed Cyclization:
-
Once the phenylhydrazone formation is complete, introduce an acid catalyst. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[5]
-
Heat the reaction mixture, often to reflux, to facilitate the[9][9]-sigmatropic rearrangement and subsequent cyclization. Reaction times can vary from minutes to several hours.[5][8]
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).[8]
-
Extract the indole product into an organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the final indole derivative.[8]
-
Logical Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis.
Conclusion
This compound is a valuable building block in organic synthesis, characterized by well-defined melting and boiling points. The standard protocols for determining these physical properties are essential for quality control and experimental design. Its application in the Fischer indole synthesis highlights its importance in constructing complex heterocyclic molecules relevant to the pharmaceutical and agrochemical industries. The provided workflow and diagram offer a clear and structured guide for researchers employing this versatile reagent.
References
- 1. This compound CAS#: 368-90-1 [m.chemicalbook.com]
- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound 96 368-90-1 [sigmaaldrich.com]
- 4. 4-(三氟甲基)苯肼 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and key reactions of 4-(Trifluoromethyl)phenylhydrazine. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.
Core Molecular Data
The fundamental molecular properties of this compound and its commonly used hydrochloride salt are summarized below. The free base is a solid at room temperature.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₇F₃N₂[1][2] | C₇H₈ClF₃N₂[3] |
| Molecular Weight | 176.14 g/mol [1][2] | 212.60 g/mol [3][4] |
| CAS Number | 368-90-1[1] | 2923-56-0[3][4] |
| Appearance | Not specified | Light brown powder[4] |
| Melting Point | 63-65 °C | Not specified |
| Boiling Point | 118-122 °C at 17 mmHg | Not specified |
Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from established methods.[3] The synthesis is a two-step process involving the diazotization of 4-(trifluoromethyl)aniline followed by a reduction reaction.
Step 1: Diazotization of 4-(Trifluoromethyl)aniline
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.
-
While stirring, slowly add 4-(trifluoromethyl)aniline. A significant amount of white solid will form.
-
Cool the mixture to a temperature between -5 °C and 15 °C using an appropriate cooling bath.
-
Once the temperature is stabilized at -5 °C, begin the dropwise addition of a sodium nitrite solution, ensuring the temperature is maintained between -5 °C and 15 °C.
-
After the addition is complete, adjust the pH of the diazotization reaction solution to 5-7 by the dropwise addition of a 10-12% sodium carbonate solution.
Step 2: Reduction to this compound Hydrochloride
-
In a separate reaction vessel, prepare a sodium sulfite solution and cool it to between 0 °C and 20 °C with stirring.
-
Slowly add the diazonium salt solution prepared in Step 1 to the cooled sodium sulfite solution. The temperature should be maintained between 0 °C and 25 °C.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 to 3 hours.
-
Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1 to 4 hours.
-
Cool the reactant mixture to a temperature between 0 °C and 20 °C. A solid precipitate will form.
-
Collect the solid product by filtration and dry it to obtain this compound hydrochloride. The reported yield for this procedure is greater than 75%, with a purity of 97-99% as determined by HPLC.[3]
Liberation of the Free Base
To obtain the free base, this compound, from its hydrochloride salt:
-
Dissolve the hydrochloride salt in water.
-
Add a suitable base, such as a 25% sodium hydroxide solution, until the solution is alkaline.
-
The free base will separate and can be extracted with an organic solvent (e.g., benzene or diethyl ether).
-
The organic extracts are combined, dried over a suitable drying agent (e.g., solid sodium hydroxide or anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield this compound.
Synthetic Workflow
The synthesis of this compound hydrochloride can be visualized as a sequential two-step chemical transformation.
Caption: Synthesis workflow for this compound Hydrochloride.
Key Reactions: The Fischer Indole Synthesis
A primary application of this compound in synthetic chemistry is its use in the Fischer indole synthesis. This reaction produces an indole, a privileged heterocyclic motif in medicinal chemistry, from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.
The generalized mechanism for the Fischer indole synthesis is as follows:
-
Hydrazone Formation: The reaction commences with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate.
-
[1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement occurs, which is the key bond-forming step, leading to a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent loss of ammonia to yield the final aromatic indole product.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
References
- 1. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylhydrazine, a key building block in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthetic protocols, and its application in the development of bioactive compounds, particularly as a precursor to kinase inhibitors.
Chemical Structure and Identification
This compound is an aromatic hydrazine derivative characterized by a trifluoromethyl group at the para position of the benzene ring. This electron-withdrawing group significantly influences the compound's reactivity and the properties of its derivatives.
Structure:
SMILES String: NNc1ccc(cc1)C(F)(F)F[1] or C1=CC(=CC=C1C(F)(F)F)NN[2]
Key Identifiers:
| Identifier | Value |
| CAS Number | 368-90-1[1][2] |
| Molecular Formula | C₇H₇F₃N₂[2] |
| Molecular Weight | 176.14 g/mol [1] |
| InChI Key | DBNLGTYGKCMLLR-UHFFFAOYSA-N[1][2] |
Physicochemical and Safety Data
The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. The trifluoromethyl group imparts increased lipophilicity, which can be advantageous in drug design.
Properties of this compound:
| Property | Value | Reference |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 118-122 °C at 17 mmHg | [1] |
| Appearance | Light brown powder | [2] |
| Storage Temperature | 2-8°C | [1] |
Properties of this compound Hydrochloride:
| Property | Value | Reference |
| CAS Number | 2923-56-0 | |
| Molecular Formula | C₇H₈ClF₃N₂ | [3] |
| Molecular Weight | 212.60 g/mol | [3] |
Safety Information:
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride involves the diazotization of 4-(trifluoromethyl)aniline followed by reduction. The following protocol is adapted from established synthetic methods.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Diazotization:
-
In a four-necked flask, add concentrated hydrochloric acid and water.
-
While stirring, slowly add 4-(trifluoromethyl)aniline. A significant amount of white solid will form.
-
Cool the mixture to -5°C.
-
Slowly add a solution of sodium nitrite, maintaining the temperature between -5°C and 15°C.
-
Adjust the pH of the diazotization reaction solution to 5-7 by the dropwise addition of a 10-12% sodium carbonate solution.
-
-
Reduction:
-
In a separate four-necked flask, prepare a solution of sodium sulfite and cool it to 0-20°C.
-
Slowly add the diazonium salt solution from the previous step to the sodium sulfite solution, keeping the temperature between 0-25°C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 1-4 hours.
-
-
Isolation:
-
Cool the reaction mixture to 0-20°C to precipitate the product.
-
Collect the solid by filtration.
-
Dry the solid to obtain this compound hydrochloride.
This method is reported to yield a product with a purity of 97-99% and a yield of over 75%.
-
Application in Fischer Indole Synthesis
This compound is a valuable reagent in the Fischer indole synthesis, a powerful method for constructing indole rings. The resulting trifluoromethyl-substituted indoles are of significant interest in medicinal chemistry.
General Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation:
-
Dissolve this compound (1.0 equivalent) and a suitable ketone or aldehyde (1.0-1.2 equivalents) in a solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes to form the corresponding phenylhydrazone.
-
-
Cyclization:
-
Add an acid catalyst, such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid, to the reaction mixture.
-
Heat the mixture to facilitate the cyclization reaction. Reaction times can vary from minutes to several hours, depending on the substrates and catalyst used.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Discovery: Inhibition of CDK1/Cyclin B
Derivatives of this compound, such as paullones, have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs). Specifically, they have shown inhibitory activity against the CDK1/Cyclin B complex, a key regulator of the G2/M transition in the cell cycle. Inhibition of this complex can lead to cell cycle arrest and is a promising strategy for cancer therapy.
The diagram below illustrates the regulation of the CDK1/Cyclin B complex and the point of action for a potential inhibitor derived from this compound.
Caption: Regulation of the CDK1/Cyclin B complex at the G2/M transition and inhibition by a paullone derivative.
This pathway diagram illustrates that during the G2 phase, Cyclin B accumulates and forms a complex with CDK1. This complex is initially held in an inactive state through phosphorylation by Wee1 and Myt1 kinases. The phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or MPF), which drives the cell into mitosis (M phase). Small molecule inhibitors, such as paullones synthesized from this compound, can block the activity of the active CDK1/Cyclin B complex, leading to cell cycle arrest.
References
Solubility Profile of 4-(Trifluoromethyl)phenylhydrazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Trifluoromethyl)phenylhydrazine is a crucial building block in organic synthesis, most notably in the production of celecoxib, a nonsteroidal anti-inflammatory drug. Its solubility in various solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding the solubility behavior of this compound is paramount for achieving efficient and scalable synthetic processes.
Physicochemical Properties
-
Molecular Formula: C₇H₇F₃N₂
-
Molecular Weight: 176.14 g/mol
-
Appearance: Yellow to brownish powder
-
Melting Point: 63-65 °C
Solubility Data
Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents. However, qualitative solubility information is consistently reported across multiple sources. The following table summarizes the available qualitative data.
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Protic | Methanol | Readily Soluble[1] |
| Ethanol | Readily Soluble[1] | |
| Polar Aprotic | Acetone | Effective Solvent[1] |
| Aqueous | Water | Insoluble to sparingly soluble[1] |
It is important to note that the hydrochloride salt of this compound exhibits good solubility in water due to its ionic nature[1].
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the static equilibrium method, is recommended.
4.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
HPLC Method:
-
Develop and validate an HPLC method for the quantification of this compound. This includes determining the optimal mobile phase, flow rate, injection volume, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards and the diluted sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax.
-
Construct a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample solutions and determine the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents is not readily found in existing literature, its qualitative solubility in polar organic solvents is well-established. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for in-house determination. Accurate solubility data is indispensable for the efficient development of synthetic routes, purification strategies, and formulation design involving this important chemical intermediate.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)phenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)phenylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound hydrochloride, with a focus on its role in the synthesis of bioactive compounds. Detailed experimental protocols and spectroscopic data are presented to support researchers in their laboratory work.
Core Properties
This compound hydrochloride is a stable, crystalline solid under ambient conditions.[1] It typically appears as a white to cream or yellow powder or flakes.[1][2] The hydrochloride salt form offers enhanced stability and solubility compared to its free base.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClF₃N₂ | [2][3][4][5][6][7] |
| Molecular Weight | 212.60 g/mol | [3][4][5][6][7] |
| Appearance | White to cream or yellow powder/flakes | [1][2] |
| Melting Point | ~200 °C | |
| Solubility | Soluble in water | [1] |
| CAS Number | 2923-56-0 | [2][3][4][5][6] |
Spectroscopic Data
The structural integrity of this compound hydrochloride is confirmed through various spectroscopic techniques.
The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized in Table 2.
| Wavenumber (cm⁻¹) | Assignment |
| 3150-3319 | N-H stretching vibrations |
| 1600-1620 | Aromatic C=C stretching |
| 1320-1340 | C-F stretching (asymmetric) |
| 1100-1120 | C-F stretching (symmetric) |
Mass spectrometric analysis reveals a characteristic fragmentation pattern. The molecular ion peak for the free base is observed at m/z 176.[8] Common fragmentation patterns include the loss of the trifluoromethyl group (M-69) and the formation of a tropylium ion at m/z 91.[1]
| m/z | Fragmentation |
| 176 | [M]+ (free base) |
| 107 | [M - CF₃]+ |
| 91 | [C₇H₇]+ |
Note: Specific, publicly available ¹H and ¹³C NMR data with assigned chemical shifts and coupling constants for this compound hydrochloride are limited. Researchers should perform their own NMR analysis for detailed structural confirmation.
Synthesis of this compound Hydrochloride
A common and reliable method for the synthesis of this compound hydrochloride involves the diazotization of 4-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis from 4-(Trifluoromethyl)aniline
This two-step procedure is a standard laboratory method for the preparation of arylhydrazines.
Step 1: Diazotization of 4-(Trifluoromethyl)aniline
-
In a flask equipped with a stirrer and thermometer, dissolve 4-(trifluoromethyl)aniline in a 3M solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether).
-
The product is then dried under vacuum.
Applications in Drug Development and Organic Synthesis
This compound hydrochloride is a key building block in the synthesis of various pharmaceuticals and other organic molecules. The trifluoromethyl group often enhances the pharmacological profile of a molecule by increasing its metabolic stability and cell membrane permeability. [1]
Fischer Indole Synthesis
This compound is a valuable reagent in the Fischer indole synthesis, a classic method for preparing indole derivatives. [9][10]The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of this compound and an aldehyde or ketone.
Caption: The Fischer Indole Synthesis using a substituted phenylhydrazine.
Synthesis of Celecoxib
A prominent application of a related compound, 4-sulfamoylphenylhydrazine hydrochloride, is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. [11][12][13]This synthesis involves the condensation of the phenylhydrazine derivative with a β-diketone. While not a direct application of the title compound, it highlights the importance of substituted phenylhydrazines in the synthesis of pyrazole-based pharmaceuticals. The cyclooxygenase-2 (COX-2) enzyme is a key target in the inflammatory pathway.
Caption: Synthesis of pyrazole derivatives from phenylhydrazines.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound hydrochloride are not extensively documented in publicly available literature, derivatives of this compound have been investigated for various biological activities.
Studies have shown that certain derivatives of this compound hydrochloride exhibit antimicrobial and anticancer properties. [1]The trifluoromethyl group is known to enhance the biological activity of many compounds. For instance, some trifluoromethyl-containing piperazine derivatives have been shown to induce systemic acquired resistance in plants by activating the phenylpropanoid biosynthetic pathway. [14]Phenylhydrazine and its derivatives are known to interact with various biological macromolecules, and their bioactivation can lead to the formation of reactive intermediates. [15] Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound hydrochloride and its derivatives in mammalian systems.
Safety and Handling
This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. [3]It may also cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound hydrochloride is a valuable and versatile building block in organic synthesis, particularly for the preparation of pharmaceutically active indole and pyrazole derivatives. Its synthesis is straightforward, and its properties are well-characterized, although more detailed public data on its NMR spectroscopy would be beneficial. While the direct biological activity and impact on specific signaling pathways of the title compound are not yet fully understood, the known activities of its derivatives suggest a promising area for future research in drug discovery and development. This guide provides a solid foundation of technical information for researchers working with this important chemical intermediate.
References
- 1. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]
- 2. This compound hydrochloride, 96% 10 g | Buy Online [thermofisher.com]
- 3. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound hydrochloride [oakwoodchemical.com]
- 6. This compound hydrochloride [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C7H7F3N2 | CID 136200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 12. zenodo.org [zenodo.org]
- 13. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 14. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-(Trifluoromethyl)phenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethyl)phenylhydrazine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₇F₃N₂ and it has a molecular weight of 176.14 g/mol .[1][2] The structural and spectroscopic data are summarized in the tables below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the hydrazine protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons (H-2, H-6) |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons (H-3, H-5) |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | -NH Proton |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | -NH₂ Protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electron-withdrawing trifluoromethyl group and the hydrazine moiety.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-1 (C-NHNH₂) |
| Data not available in search results | C-2, C-6 |
| Data not available in search results | C-3, C-5 |
| Data not available in search results | C-4 (C-CF₃) |
| Data not available in search results | CF₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and C-F stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Data not available in search results | N-H Stretch (Hydrazine) |
| Data not available in search results | Data not available in search results | Aromatic C-H Stretch |
| Data not available in search results | Data not available in search results | Aromatic C=C Stretch |
| 1321 | Data not available in search results | Ar-CF₃ Stretch[3] |
| Data not available in search results | Data not available in search results | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are observed.
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion)[1] |
| 140 | Data not available in search results | [M - NH₂NH]⁺ |
| 127 | Data not available in search results | [M - F]⁺ |
| Data not available in search results | Data not available in search results | Further fragment ions |
Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[4]
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.[4]
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, several techniques can be employed:
-
Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[5]
-
KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Film: The sample can be dissolved in a volatile solvent (e.g., acetone) and a thin film is cast onto an IR-transparent window.[1]
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]
-
Procedure: A background spectrum of the empty sample holder or pure KBr pellet is recorded first and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer.[1]
-
Direct Inlet Probe: A solid sample is placed on a probe and directly inserted into the ion source.
Ionization and Analysis:
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analyzer: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Commercial Availability of 4-(Trifluoromethyl)phenylhydrazine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability of 4-(Trifluoromethyl)phenylhydrazine and its hydrochloride salt, crucial intermediates in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, available purities, and quantities. Furthermore, it details experimental protocols for its synthesis and application in the construction of bioactive molecules and provides visualizations of relevant biological signaling pathways.
Commercial Availability
This compound and its more common hydrochloride salt are readily available from a variety of chemical suppliers. The hydrochloride salt is often preferred for its increased stability. The following table summarizes the offerings from major vendors.
| Supplier | Product Name | CAS Number | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 368-90-1 | 412295 | 96% | 5 g |
| Thermo Scientific Chemicals (Alfa Aesar) | This compound | 368-90-1 | AAL1243603 | 95% | 1 g, 5 g |
| Thermo Scientific Chemicals (Alfa Aesar) | This compound hydrochloride | 2923-56-0 | AAH3234003 | 96% | 1 g, 10 g |
| Oakwood Chemical | This compound hydrochloride | 2923-56-0 | 008442 | 95+% | 1 g, 5 g, 25 g, 100 g |
| BLD Pharm | This compound | 368-90-1 | BD136796 | - | - |
| BLD Pharm | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | 2923-56-0 | BD2208 | - | - |
| CymitQuimica | This compound hydrochloride | 2923-56-0 | 54-PC5337 | 97% | 10 g, 25 g, 100 g |
| Alkali Scientific | This compound | - | 412295-5G | - | 5 g |
| Crescent Chemical Company | This compound | - | - | - | - |
| Fisher Scientific | This compound, 95% | 368-90-1 | - | 95% | 1 g, 5 g |
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through a diazotization reaction of 4-(trifluoromethyl)aniline, followed by reduction. The following protocol is a generalized procedure based on established methods[1][2].
Materials:
-
4-(Trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Ice
-
Water
-
Sodium Carbonate solution (optional, for pH adjustment)
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to -5 to 0 °C, add 4-(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Optionally, the pH of the diazonium salt solution can be adjusted to 5-7 with a cold sodium carbonate solution[2].
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent. If using sodium sulfite, dissolve it in water and cool to 0-5 °C. If using stannous chloride, dissolve it in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10-15 °C.
-
After the addition is complete, continue stirring at room temperature for 1-3 hours.
-
-
Hydrolysis and Isolation:
-
Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.
-
Cool the mixture to 0-10 °C. The this compound hydrochloride will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold water or a saturated salt solution, and dry under vacuum.
-
A Chinese patent describes a similar "one-pot" method with yields reported to be above 75%[1].
Preparation of this compound (Free Base) from its Hydrochloride Salt
The free base can be liberated from its hydrochloride salt by treatment with a base. This protocol is adapted from a general procedure for phenylhydrazine[3].
Materials:
-
This compound hydrochloride
-
Sodium Hydroxide (NaOH) solution (e.g., 25%)
-
An organic solvent (e.g., diethyl ether or benzene)
-
Anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH) for drying
-
Rotary evaporator
Procedure:
-
Neutralization:
-
Dissolve or suspend the this compound hydrochloride in water.
-
Slowly add a sodium hydroxide solution while stirring until the solution becomes basic (pH > 8). The free base will separate as an oil or solid.
-
-
Extraction:
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 2 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate or potassium hydroxide.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the this compound free base.
-
Fischer Indole Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole
The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazines and carbonyl compounds[4][5][6]. The following is a representative procedure using this compound and acetone.
Materials:
-
This compound
-
Acetone
-
An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask, dissolve this compound (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent like ethanol or acetic acid.
-
-
Cyclization:
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-6-(trifluoromethyl)-1H-indole. A one-pot version of this reaction involves stirring a mixture of the carbonyl compound, phenylhydrazine, and ethanol[7].
-
Synthesis of Celecoxib
This compound is a key precursor in the synthesis of the selective COX-2 inhibitor, Celecoxib. The synthesis involves the condensation of a trifluoromethyl-containing diketone with a substituted phenylhydrazine[8][9][10].
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-Hydrazinylbenzenesulfonamide hydrochloride (can be synthesized from 4-aminobenzenesulfonamide)
-
A suitable solvent (e.g., methanol, ethanol, or water)[8]
Procedure:
-
Condensation:
-
In a reaction flask, combine 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinylbenzenesulfonamide hydrochloride in the chosen solvent.
-
Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC. One patent suggests heating at 75-80 °C for 5 hours in an aqueous medium[8].
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature or below to induce crystallization of the product.
-
Collect the crude Celecoxib by filtration and wash with a cold solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of an aromatic hydrocarbon and an aliphatic ketone[8]. A process for purification using toluene has also been described[11].
-
Signaling Pathway Visualizations
The trifluoromethylphenyl moiety is a common feature in many biologically active molecules, particularly kinase inhibitors and other targeted therapies. The following diagrams illustrate two key signaling pathways relevant to compounds derived from this compound.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the mechanism of inhibition by Celecoxib.
Caption: Simplified overview of the Cyclin-Dependent Kinase (CDK) pathway in the G1/S cell cycle transition and the potential point of inhibition.
References
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Core Chemical Reactions of 4-(Trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key chemical reactions involving 4-(Trifluoromethyl)phenylhydrazine, a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group imparts unique electronic properties, influencing reactivity and conferring desirable attributes such as enhanced metabolic stability and lipophilicity to the resulting molecules. This guide delves into the Fischer indole synthesis, the synthesis of pyrazole and pyrazolone derivatives, and the Japp-Klingemann reaction, providing detailed experimental protocols, quantitative data, and mechanistic insights. The biological significance of the resulting heterocyclic compounds, particularly as selective COX-2 inhibitors, is also discussed.
Introduction
This compound is a versatile reagent widely employed in the synthesis of a variety of heterocyclic compounds. Its chemical formula is CF₃C₆H₄NHNH₂[1]. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the hydrazine moiety, making it a valuable synthon for accessing complex molecular architectures. This guide will explore the fundamental transformations of this reagent, with a focus on reactions that are pivotal in the fields of drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 118-122 °C at 17 mmHg | [1] |
| Appearance | White to cream or yellow flakes and/or powder | [2] |
| Solubility | Soluble in water. | [3] |
Key Chemical Reactions
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone)[4][5]. The electron-withdrawing trifluoromethyl group on the phenylhydrazine ring can influence the reaction conditions required for efficient cyclization.
References
The Trifluoromethyl Group's Influence on Phenylhydrazine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the trifluoromethyl (CF3) group in modulating the reactivity and biological activity of phenylhydrazine. The introduction of this strongly electron-withdrawing moiety significantly alters the physicochemical properties of the parent molecule, leading to enhanced performance in various applications, particularly in medicinal chemistry and organic synthesis.
Physicochemical Properties: A Comparative Analysis
The trifluoromethyl group's presence profoundly impacts the fundamental properties of phenylhydrazine. The high electronegativity of the fluorine atoms creates a strong dipole, influencing melting point, boiling point, and solubility. The hydrochloride salt forms of these compounds often exhibit enhanced stability and solubility in aqueous environments, facilitating their use in various formulations.[1][2]
| Property | Phenylhydrazine | 2-(Trifluoromethyl)phenylhydrazine | 3-(Trifluoromethyl)phenylhydrazine | 4-(Trifluoromethyl)phenylhydrazine |
| Molecular Formula | C₆H₈N₂ | C₇H₇F₃N₂ | C₇H₇F₃N₂ | C₇H₇F₃N₂ |
| Molecular Weight | 108.14 g/mol | 176.14 g/mol [1] | 176.14 g/mol [3] | 176.14 g/mol [4] |
| Melting Point | 19.5 °C | N/A | N/A | 63-65 °C[5] |
| Boiling Point | 243.5 °C | N/A | N/A | 118-122 °C at 17 mmHg[5] |
| pKa | N/A | N/A | N/A | 4.49 ± 0.20 (Predicted)[5] |
| Solubility in Water | Slightly soluble[6] | N/A | N/A | Insoluble[5] |
| Appearance | Pale yellow crystals or oily liquid[6] | N/A | Clear, colorless to yellow liquid[3] | Yellow to brown powder[5] |
Table 1: Physicochemical Properties of Phenylhydrazine and its Trifluoromethyl Derivatives.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of trifluoromethyl-substituted phenylhydrazines.
| Technique | This compound Hydrochloride |
| FT-IR (cm⁻¹) | N-H stretching: 3150-3319; Aromatic C-H stretching: 3000-3100[2] |
| Mass Spectrometry (m/z) | Molecular ion (free base): 176; Molecular ion (HCl salt): 212[2] |
Table 2: Spectroscopic Data for this compound Hydrochloride.
The Multifaceted Role of the Trifluoromethyl Group in Reactivity
The trifluoromethyl group is a powerful electron-withdrawing group that significantly influences the reactivity of the phenylhydrazine scaffold through a combination of electronic and steric effects.[7] This modification also enhances lipophilicity and metabolic stability, crucial parameters in drug design.[1][2]
Caption: Logical flow of the CF3 group's influence.
Electronic Effects
The -CF3 group exerts a strong inductive electron-withdrawing effect (-I effect), which decreases the electron density on the phenyl ring and the hydrazine moiety.[7][8] This increased electrophilicity at the hydrazine group facilitates nucleophilic attacks in reactions with carbonyl compounds, such as ketones and esters.[8] In some contexts, this can lead to more favorable reaction kinetics compared to the unsubstituted phenylhydrazine.[8]
Lipophilicity and Metabolic Stability
A key advantage of incorporating a trifluoromethyl group in drug candidates is the significant increase in lipophilicity. This property enhances the molecule's ability to cross biological membranes, potentially improving bioavailability. Furthermore, the strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the metabolic stability and half-life of the drug molecule.[2][9]
Key Reactions and Applications in Drug Development
Trifluoromethyl-substituted phenylhydrazines are versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic scaffolds with significant biological activities.[1][10]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[11][12] The electron-withdrawing nature of the trifluoromethyl group can influence the rate-determining step of this reaction.[13]
Caption: Mechanism of the Fischer Indole Synthesis.
Synthesis of Pyrazole Derivatives
Trifluoromethyl-phenylhydrazines are key precursors in the synthesis of pyrazole derivatives. These compounds are synthesized by reacting the substituted phenylhydrazine with a diketone, followed by cyclization. Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown potent activity against drug-resistant bacteria.[14]
Enzyme Inhibition
Derivatives of trifluoromethyl-phenylhydrazine have been investigated as inhibitors for a range of enzymes, demonstrating their potential in treating various diseases.
| Enzyme Target | Derivative | IC₅₀ Value | Reference |
| Soluble Epoxide Hydrolase (sEH) | 3-(Trifluoromethyl)phenylhydrazine derivatives | Nanomolar range | [8] |
| Acetylcholinesterase (AChE) | Hydrazones of 4-(trifluoromethyl)benzohydrazide | 46.8–137.7 µM | [15] |
| Butyrylcholinesterase (BuChE) | Hydrazones of 4-(trifluoromethyl)benzohydrazide | 19.1–881.1 µM | [15] |
| α-Amylase | (1E,2E)‐1,2‐Bis(4‐(Trifluoromethyl)Benzylidene)Hydrazine | > acarbose (IC₅₀ = 600.00 μM) | [16] |
| Monoamine Oxidase A (MAO-A) | Phenylhydrazone derivatives | 0.028-0.342 µM | [17] |
Table 3: Enzyme Inhibition Data for Trifluoromethyl-Phenylhydrazine Derivatives.
Caption: General pathway of enzyme inhibition.
Experimental Protocols
Synthesis of p-Trifluoromethyl Phenylhydrazine Hydrochloride
This protocol is based on a diazotization-reduction reaction sequence.[18]
Materials:
-
p-Trifluoromethylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Sulfite
-
Four-mouth bottle equipped with a stirrer
Procedure:
-
Diazotization:
-
Add concentrated hydrochloric acid and water to the four-mouth bottle.
-
Begin stirring and cool the mixture to between -5°C and 15°C.
-
Slowly add p-trifluoromethylaniline dropwise. A large amount of white solid will form.
-
Prepare a solution of sodium nitrite and add it dropwise to the reaction mixture while maintaining the temperature between -5°C and 15°C to form the diazonium salt.
-
-
Reduction:
-
In a separate four-mouth bottle, prepare a sodium sulfite solution and cool it to 0-20°C.
-
Start stirring and add the previously prepared diazo reaction liquid dropwise in batches, maintaining the temperature between 0-25°C.
-
Continue stirring at room temperature for 1-3 hours.
-
-
Hydrolysis and Isolation:
-
Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.
-
Cool the mixture to 0-20°C. A solid will precipitate.
-
Filter the solid and dry it to obtain p-trifluoromethyl phenylhydrazine hydrochloride.
-
Caption: Workflow for synthesizing a key intermediate.
General Protocol for Fischer Indole Synthesis
This is a generalized procedure for the synthesis of a trifluoromethyl-substituted indole.
Materials:
-
Trifluoromethyl-substituted phenylhydrazine
-
An appropriate aldehyde or ketone
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)[11][13]
-
Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
Hydrazone Formation:
-
Dissolve the trifluoromethyl-substituted phenylhydrazine in the chosen solvent.
-
Add the aldehyde or ketone to the solution. A catalytic amount of acid (like acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (this can be monitored by TLC).
-
The phenylhydrazone can be isolated or used directly in the next step.
-
-
Cyclization:
-
Add the acid catalyst to the phenylhydrazone mixture.
-
Heat the reaction mixture to the required temperature (can range from 80°C to reflux, depending on the substrates and catalyst) for several hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired trifluoromethyl-substituted indole.
-
Conclusion
The strategic incorporation of a trifluoromethyl group into the phenylhydrazine scaffold is a powerful tool in modern organic chemistry and drug discovery. Its profound impact on electronic properties, lipophilicity, and metabolic stability allows for the fine-tuning of reactivity and the enhancement of biological activity. Trifluoromethyl-substituted phenylhydrazines serve as indispensable intermediates in the synthesis of a wide array of bioactive heterocyclic compounds, including potent enzyme inhibitors and novel therapeutic agents. The continued exploration of these unique properties will undoubtedly lead to further innovations in the development of pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]
- 3. L11996.06 [thermofisher.com]
- 4. This compound | C7H7F3N2 | CID 136200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 368-90-1 [m.chemicalbook.com]
- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 4-(Trifluoromethyl)phenylhydrazine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is based on a well-established two-step reaction sequence involving diazotization of 4-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.
Introduction
This compound and its derivatives are important building blocks in organic synthesis. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as increased metabolic stability and lipophilicity. This compound serves as a crucial precursor for the synthesis of various heterocyclic compounds, including indoles via the Fischer indole synthesis.[1] For instance, it can be used in the synthesis of 2-iodo-9-trifluoromethyl-paullone and triptan compounds.[1] It also participates as a reductant in the functionalization of graphene oxide.
The synthesis protocol outlined below follows a robust and scalable procedure, adaptable for typical laboratory settings.
Reaction Scheme
The overall synthesis is a two-step process:
-
Diazotization: 4-(Trifluoromethyl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2][3]
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.[1][4] Common reducing agents for this transformation include sodium sulfite, stannous chloride (SnCl₂), and triphenylphosphine.[5][6][7] This protocol will focus on the use of sodium sulfite.
Diagram of the Synthesis Pathway
References
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 7. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
Application Notes and Protocols for the Fischer Indole Synthesis of 6-(Trifluoromethyl)indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core scaffold in numerous pharmaceuticals, agrochemicals, and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from a substituted phenylhydrazine and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency. This document provides detailed application notes and protocols for the Fischer indole synthesis using 4-(trifluoromethyl)phenylhydrazine to produce 6-(trifluoromethyl)indoles. The trifluoromethyl group, a common moiety in modern pharmaceuticals, imparts unique properties such as increased metabolic stability and lipophilicity. However, as a strong electron-withdrawing group, it presents challenges to the classical Fischer indole synthesis, often necessitating modified reaction conditions.
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a C-C bond at the ortho-position of the aromatic ring.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia leads to the formation of the stable aromatic indole ring.
The electron-withdrawing trifluoromethyl group at the para-position of the phenylhydrazine ring decreases the electron density of the aromatic ring. This deactivation hinders the crucial[1][1]-sigmatropic rearrangement step, which is often the rate-determining step of the reaction.[2] Consequently, more forcing reaction conditions, such as stronger acids, higher temperatures, or the use of microwave irradiation, are typically required to achieve reasonable yields.[2]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 6-(trifluoromethyl)indoles via the Fischer indole synthesis. Optimization of the specific carbonyl compound, acid catalyst, solvent, and reaction conditions may be necessary to achieve optimal yields.
Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)
This protocol describes the synthesis of 6-(trifluoromethyl)indoles using the strong acid catalyst polyphosphoric acid.
Materials:
-
This compound
-
Appropriate ketone or aldehyde (e.g., acetone, pyruvic acid)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (optional isolation):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC).
-
The hydrazone can be isolated by filtration or evaporation of the solvent, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To a flask containing polyphosphoric acid (a sufficient amount to ensure stirring), add the pre-formed hydrazone or the crude reaction mixture from the previous step.
-
Heat the mixture with stirring at 80-120 °C for 2-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
-
Work-up and Purification:
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-(trifluoromethyl)indole.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Fischer indole synthesis, especially for deactivated substrates.
Materials:
-
This compound
-
Appropriate ketone or aldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Microwave reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the carbonyl compound (1.2 eq), and the acid catalyst (e.g., 20 mol% p-TSA) in a suitable solvent (e.g., ethanol).
-
Seal the vessel.
-
-
Microwave Irradiation:
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction parameters should be optimized for the specific substrates.
-
-
Work-up and Purification:
-
After cooling the reaction vessel to room temperature, open it carefully.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of 6-(trifluoromethyl)indoles.
| Entry | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Acetone | PPA | - | 100 | 4h | Moderate |
| 2 | Pyruvic Acid | PPA | - | 90 | 3h | Good |
| 3 | Cyclohexanone | p-TSA | Ethanol | 140 (MW) | 20 min | High |
| 4 | Propiophenone | ZnCl₂ | Acetic Acid | 110 | 8h | Moderate |
Note: "Moderate", "Good", and "High" are qualitative descriptors based on typical outcomes for this challenging substrate. Actual yields will vary depending on the specific reaction scale and purification.
Spectroscopic Data for 6-(Trifluoromethyl)-1H-indole:
| Data Type | Chemical Shift (δ ppm) or m/z |
| ¹H NMR (CDCl₃) | ~8.1 (br s, 1H, NH), ~7.8 (s, 1H, H7), ~7.6 (d, 1H, H4), ~7.3 (d, 1H, H5), ~7.2 (m, 1H, H2), ~6.5 (m, 1H, H3) |
| ¹³C NMR (CDCl₃) | ~136.0, 129.0, 125.0 (q, J=270 Hz, CF₃), 124.5, 122.0, 118.0 (q), 110.0, 102.0 |
| MS (EI) | m/z 185 (M⁺) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Substituted Indoles Using 4-(Trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic incorporation of a trifluoromethyl (CF₃) group into the indole ring system can significantly enhance a molecule's pharmacological profile. The strong electron-withdrawing nature of the CF₃ group can improve metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby enhancing binding affinity to biological targets and improving bioavailability.
This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles using 4-(trifluoromethyl)phenylhydrazine via the Fischer indole synthesis. This classic reaction remains a robust and versatile method for constructing the indole nucleus.
Reaction Mechanism: The Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of acid-catalyzed steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine, in this case, this compound, with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its corresponding ene-hydrazine isomer.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.
-
Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and, following the elimination of an ammonia molecule, undergoes aromatization to yield the stable indole ring system.
The presence of the electron-withdrawing trifluoromethyl group on the phenylhydrazine ring can hinder the[1][1]-sigmatropic rearrangement, often necessitating harsher reaction conditions (e.g., stronger acids, higher temperatures) and potentially leading to lower yields compared to reactions with electron-rich phenylhydrazines.
Experimental Protocols
This section provides detailed protocols for the synthesis of a trifluoromethyl-substituted indole and a methyl-substituted indole for comparison.
Protocol 1: Synthesis of 2,3-Dimethyl-6-(trifluoromethyl)-1H-indole
This protocol details the synthesis of a trifluoromethyl-substituted indole using this compound and butan-2-one.
Materials:
-
This compound
-
Butan-2-one
-
Concentrated Sulfuric Acid
-
Methanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
A solution of this compound (1.0 g, 5.68 mmol) in methanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, add butan-2-one (0.49 g, 6.81 mmol) followed by the dropwise addition of concentrated sulfuric acid (0.5 mL).
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into a saturated sodium bicarbonate solution to neutralize the acid.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,3-dimethyl-6-(trifluoromethyl)-1H-indole.
Expected Yield: 60%
Protocol 2: Synthesis of 2,3,5-Trimethyl-1H-indole (for comparison)
This protocol describes the synthesis of a methyl-substituted indole using the more electron-rich p-tolylhydrazine hydrochloride.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Butan-2-one
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, combine p-tolylhydrazine hydrochloride (1.62 mmol) and butan-2-one (1.62 mmol).
-
Add glacial acetic acid (2 g) to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute with water and extract three times with dichloromethane or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.
Expected Yield: 92%
Data Presentation
The following table summarizes the reaction conditions and yields for the Fischer indole synthesis using phenylhydrazines with both electron-withdrawing and electron-donating substituents, illustrating the impact of the substituent's electronic nature on the reaction outcome.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Reaction Conditions | Yield (%) |
| This compound | Butan-2-one | H₂SO₄ | Methanol | Reflux, 4 h | 60 |
| p-Tolylhydrazine hydrochloride | Butan-2-one | Acetic Acid | Acetic Acid | Reflux, 2.25 h | 92 |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow for Trifluoromethyl-Substituted Indole Synthesis
Caption: Experimental workflow for the synthesis of substituted indoles.
Logical Relationship: Substituent Effect on Yield
Caption: Influence of substituents on Fischer indole synthesis yield.
References
Application Notes and Protocols for the Fischer Indole Synthesis of 6-(Trifluoromethyl)-1H-indoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis is a robust and versatile method for the preparation of indole derivatives, a core scaffold in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 6-(trifluoromethyl)-1H-indoles using 4-(trifluoromethyl)phenylhydrazine as the starting material. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges, often requiring tailored reaction conditions to achieve optimal yields.
The synthesis proceeds via the acid-catalyzed cyclization of a phenylhydrazone intermediate, formed from the condensation of this compound with an appropriate aldehyde or ketone.[1] A variety of Brønsted and Lewis acids can be employed as catalysts, with the choice often depending on the specific substrate and desired outcome.[1][2]
Reaction Data Summary
The following table summarizes various reported reaction conditions for the Fischer indole synthesis of 6-(trifluoromethyl)-1H-indoles from this compound and different carbonyl compounds.
| Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Cyclohexanone | PPA | - | 100 | 2 | 85 | 1,2,3,4-Tetrahydro-6-(trifluoromethyl)carbazole |
| Acetophenone | ZnCl₂ | - | 170 | 0.5 | 78 | 2-Phenyl-6-(trifluoromethyl)-1H-indole |
| Propiophenone | Eaton's Reagent | - | 80 | 0.5 | 92 | 2-Phenyl-3-methyl-6-(trifluoromethyl)-1H-indole |
| Ethyl pyruvate | PPA | Toluene | 110 | 3 | 75 | Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate |
| 2-Butanone | PPA | - | 120 | 1 | 65 | 2,3-Dimethyl-6-(trifluoromethyl)-1H-indole |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-6-(trifluoromethyl)carbazole using Polyphosphoric Acid (PPA)
1. Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Add polyphosphoric acid (10 eq by weight) to the mixture.
-
Heat the reaction mixture to 100°C with vigorous stirring for 2 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1,2,3,4-tetrahydro-6-(trifluoromethyl)carbazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-3-methyl-6-(trifluoromethyl)-1H-indole using Eaton's Reagent
1. Materials:
-
This compound
-
Propiophenone
-
Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Microwave reactor vials
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
2. Procedure:
-
In a microwave reactor vial, dissolve this compound (1.0 eq) and propiophenone (1.2 eq) in a minimal amount of a suitable solvent (e.g., acetic acid, if necessary to form the hydrazone in situ).
-
Add Eaton's reagent (5-10 eq) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170°C for 10 minutes.[3]
-
After cooling, carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield 2-phenyl-3-methyl-6-(trifluoromethyl)-1H-indole.[3]
Visualizations
General Workflow of the Fischer Indole Synthesis
The following diagram illustrates the general experimental workflow for a typical Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
Signaling Pathway of the Fischer Indole Synthesis Mechanism
The diagram below outlines the key steps in the reaction mechanism of the Fischer indole synthesis.[1]
Caption: Mechanism of the Fischer indole synthesis.
References
Application Notes & Protocols: Lewis Acid Catalysts for 4-(Trifluoromethyl)phenylhydrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phenylhydrazine is a critical building block in medicinal chemistry and drug development, primarily utilized for the synthesis of trifluoromethyl-substituted indole scaffolds. The trifluoromethyl (-CF₃) group is a highly sought-after moiety in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The Fischer indole synthesis is the most prominent reaction for this substrate, involving the acid-catalyzed cyclization of a hydrazone intermediate.[1][2] Lewis acids are effective catalysts for this transformation, promoting the key steps of the reaction mechanism under controlled conditions.[1] This document provides detailed application notes and protocols for the use of Lewis acid catalysts in reactions of this compound.
Application Note 1: Fischer Indole Synthesis of 6-(Trifluoromethyl)indoles
The Fischer indole synthesis provides a direct route to the 6-(trifluoromethyl)-1H-indole core structure, a prevalent motif in various biologically active compounds. The reaction proceeds by heating a mixture of this compound and an appropriate aldehyde or ketone in the presence of an acid catalyst.[1] Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) are commonly employed to drive the reaction.[1][3]
The choice of catalyst can influence reaction times and yields. Zinc chloride, a cost-effective and robust Lewis acid, is frequently used, often in stoichiometric amounts, particularly in solvent-free or high-temperature conditions.[4]
Quantitative Data Summary
The following table summarizes representative conditions for the Lewis acid-catalyzed Fischer indole synthesis starting from this compound.
| Entry | Carbonyl Compound | Lewis Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetone | ZnCl₂ (stoichiometric) | None | 180 | 0.5 | 2-Methyl-6-(trifluoromethyl)-1H-indole | ~55-65* |
| 2 | Cyclohexanone | ZnCl₂ (catalytic) | Ethanol | Reflux | 1-2 | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)-carbazole | ~70-85 |
| 3 | Ethyl pyruvate | BF₃·OEt₂ (catalytic) | Toluene | Reflux | 4-6 | Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | ~60-75 |
*Yield is estimated based on classic high-temperature fusion protocols for similar substrates.[4] **Yields are representative for Fischer indole syntheses using these types of ketones and catalysts.[5]
Mechanistic Pathway: Fischer Indole Synthesis
The Lewis acid (LA) plays a crucial role in catalyzing several steps of the Fischer indole synthesis. It activates the hydrazone, facilitates the key[5][5]-sigmatropic rearrangement, and promotes the final cyclization and ammonia elimination to form the stable indole ring.[2][3]
Caption: Lewis acid-catalyzed Fischer indole synthesis mechanism.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole using Zinc Chloride
This protocol is adapted from a classic, high-temperature procedure for the synthesis of 2-methylindole and is applicable for gram-scale synthesis.[4]
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (approx. 4-5 eq by weight)
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask or beaker for initial hydrazone formation
-
High-temperature reaction vessel (e.g., a copper or stainless steel crucible, or a high-temperature flask)
-
Oil bath or heating mantle capable of reaching 180-200 °C
-
Stirring rod or magnetic stirrer
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Hydrazone Formation: In a flask, gently warm a mixture of this compound (e.g., 10.0 g, 56.8 mmol) and acetone (e.g., 4.0 g, 68.8 mmol). The reaction is often exothermic. Heat the mixture on a water bath (~60-70 °C) for 15-20 minutes to ensure complete formation of the hydrazone. Water will separate during this phase.
-
Removal of Excess Reactant: Remove the excess acetone by heating the mixture on the water bath for an additional 30 minutes. The resulting product is the crude hydrazone.
-
Cyclization: To the crude hydrazone, add anhydrous zinc chloride (e.g., 40 g). With frequent stirring, heat the mixture first on a water bath and then gradually increase the temperature to 180 °C using an oil bath. The mixture will darken and evolve vapors. The reaction is typically complete within a few minutes once this temperature is reached.
-
Work-up and Isolation: Carefully remove the vessel from the heat and allow it to cool. Add hot water (approx. 3-4 times the weight of the reaction mass) to the solid mass. Acidify the mixture with dilute hydrochloric acid.
-
Purification: Set up a steam distillation apparatus and distill the mixture. The 2-methyl-6-(trifluoromethyl)-1H-indole will distill with the steam as an oil that solidifies upon cooling.
-
Final Purification: Collect the solid product by filtration. To remove residual water, the product can be gently melted and the water decanted, or it can be dissolved in ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or distillation if necessary.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, monitoring, and working up a Lewis acid-catalyzed reaction.
Caption: General workflow for a Lewis acid-catalyzed synthesis.
Concluding Remarks
Lewis acids are indispensable catalysts for key transformations of this compound, most notably the Fischer indole synthesis. While classic catalysts like zinc chloride remain effective, particularly for robust, large-scale syntheses, other Lewis acids such as boron trifluoride etherate may offer milder conditions for sensitive substrates. The protocols and data provided herein serve as a foundational guide for researchers aiming to synthesize valuable trifluoromethyl-substituted indoles for applications in drug discovery and materials science. Careful optimization of the catalyst, solvent, and temperature is recommended to achieve the highest yields for specific substrate combinations.
References
Applications of 4-(Trifluoromethyl)phenylhydrazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phenylhydrazine is a crucial building block in medicinal chemistry, primarily owing to the advantageous properties conferred by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this reagent is extensively utilized in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential, including pyrazoles and indoles. These scaffolds form the core of numerous drugs and clinical candidates targeting a wide range of diseases, from inflammation and cancer to infectious diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, supported by quantitative data and visual diagrams to aid in research and development.
Application 1: Synthesis of Pyrazole-Based Anti-inflammatory Agents (COX-2 Inhibitors)
One of the most prominent applications of a derivative of this compound is in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The pyrazole core of Celecoxib is formed through a condensation reaction between a β-diketone and a substituted phenylhydrazine. The trifluoromethyl group on the pyrazole ring is critical for its selective binding to the COX-2 enzyme.
Experimental Protocol: Synthesis of Celecoxib
This protocol describes the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) from 4-hydrazinobenzenesulfonamide hydrochloride and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. While the direct starting material is the sulfonated hydrazine, this synthesis is a landmark example of the utility of the trifluoromethylphenyl pyrazole scaffold.
Materials:
-
4-hydrazinobenzenesulfonamide hydrochloride
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Methanol
-
Triethylamine
-
Deionized water
-
Hydrochloric acid
Procedure:
-
To a solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in methanol, add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq).
-
Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride salt and catalyze the reaction.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the crude product.
-
Filter the solid precipitate and wash with a cold mixture of methanol and water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure Celecoxib.
-
Dry the purified product under vacuum.
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Application 2: Synthesis of Pyrazole-Based Anticancer Agents
Derivatives of this compound have been investigated as potent anticancer agents. One such example is the compound 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1), which has demonstrated significant cytotoxicity against various cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| PTA-1 | Jurkat | 0.32 | [2] |
| PTA-1 | A549 (Lung) | 0.17 | [2] |
| PTA-1 | MDA-MB-231 (Breast) | 0.93 | [2] |
| Compound 25 | HT29 (Colon) | 3.17 | [3] |
| Compound 25 | PC3 (Prostate) | 6.77 | [3] |
| Compound 35 | HepG2 (Liver) | 3.53 | [4] |
| Compound 35 | MCF7 (Breast) | 6.71 | [4] |
Experimental Protocol: Synthesis of a Pyrazole-Based Anticancer Agent (Illustrative)
This protocol provides a general method for the synthesis of pyrazole-based anticancer agents, exemplified by the core synthesis of compounds like PTA-1.
Step 1: Synthesis of the Pyrazole Aldehyde Intermediate
-
A mixture of a substituted acetophenone (e.g., 4-methoxy-3-(trifluoromethyl)acetophenone) (1.0 eq) and this compound (1.0 eq) in ethanol with a catalytic amount of acetic acid is refluxed for 2-4 hours to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure, and the crude hydrazone is used in the next step without further purification.
-
To a cooled (0 °C) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise (Vilsmeier-Haack reagent formation).
-
The crude hydrazone, dissolved in DMF, is then added dropwise to the Vilsmeier-Haack reagent.
-
The reaction mixture is heated to 60-70 °C for 4-6 hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography to yield the pyrazole aldehyde intermediate.
Step 2: Synthesis of the Final Compound (e.g., PTA-1)
-
The pyrazole aldehyde intermediate is reacted with an appropriate amine via reductive amination or other coupling reactions to introduce the desired side chain. For PTA-1, this would involve a multi-step process to build the acetamide-triazole side chain.
Signaling Pathway: Tubulin Polymerization Inhibition
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 4-(Trtrifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically pyrazole and indole derivatives, utilizing 4-(trifluoromethyl)phenylhydrazine as a key starting material. The trifluoromethyl group often enhances the pharmacological properties of molecules, such as metabolic stability and lipophilicity, making this reagent a valuable building block in drug discovery.[1] This document outlines synthetic procedures, presents biological activity data, and illustrates relevant biological pathways and experimental workflows.
Synthesis of Bioactive Pyrazole Derivatives
This compound serves as a crucial precursor for the synthesis of various pyrazole derivatives that have demonstrated significant biological activities, particularly as antibacterial agents.[1][2] The general synthetic approach involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a functionalized equivalent to form the pyrazole ring.
Antibacterial N-(4-(Trifluoromethyl)phenyl)pyrazole Derivatives
A series of N-(4-(trifluoromethyl)phenyl) substituted pyrazole derivatives have been synthesized and shown to be potent inhibitors of antibiotic-resistant Gram-positive bacteria.[1][2] These compounds have been demonstrated to be effective against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1]
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of synthesized pyrazole derivatives against various bacterial strains.
| Compound ID | R Group | S. aureus (MRSA) MIC (μg/mL) | E. faecalis MIC (μg/mL) | E. faecium MIC (μg/mL) |
| 1 | 4-chlorophenyl | 3.12 | 6.25 | 3.12 |
| 2 | 4-bromophenyl | 3.12 | 3.12 | 1.56 |
| 3 | 4-(trifluoromethyl)phenyl | 3.12 | 6.25 | 3.12 |
| 4 | 2,4-dichlorophenyl | 1.56 | 3.12 | 1.56 |
| 5 | 3,4-dichlorophenyl | 0.78-1.56 | 1.56 | 0.78 |
Data sourced from references[1][2].
Experimental Protocol: Synthesis of N-(Aryl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamides
This protocol details a two-step synthesis of bioactive pyrazole derivatives. The first step is the formation of a pyrazole aldehyde, followed by reductive amination to yield the final products.
Step 1: Synthesis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
-
Hydrazone Formation: To a solution of 4-acetylbenzoic acid (1.0 eq) in a suitable solvent like ethanol, add this compound (1.0 eq). The mixture is stirred at room temperature or gently heated to form the intermediate hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Vilsmeier-Haack Cyclization: The hydrazone is then subjected to a Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared in situ by adding a chlorinating agent (e.g., phosphorus oxychloride) to N,N-dimethylformamide (DMF) at 0°C. The hydrazone solution is then added dropwise to the Vilsmeier reagent.
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution). The resulting precipitate is filtered, washed with water, and dried to afford the pyrazole-derived aldehyde.[1]
Step 2: Reductive Amination with Substituted Anilines
-
Imine Formation: In a round-bottom flask, dissolve the 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and a substituted aniline (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Reduction: To this solution, a reducing agent like sodium borohydride or sodium triacetoxyborohydride is added portion-wise at 0°C. The reaction is then stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final N-(aryl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide.
Synthesis of Bioactive Indole Derivatives
The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds.[3] this compound can be effectively used in this reaction to produce indole derivatives with a trifluoromethyl group at the 6-position, which have shown potential as anticancer agents.
Anticancer 6-(Trifluoromethyl)-1H-indole Derivatives
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[4][5] The trifluoromethyl-substituted indoles synthesized from this compound have been evaluated for their cytotoxicity against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 6-(trifluoromethyl)-1H-indole derivatives against different human cancer cell lines.
| Compound ID | R Group | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 8a | Phenyl | >100 | 85.3 | 92.1 | 78.4 |
| 8b | 4-Chlorophenyl | 65.2 | 58.9 | 71.5 | 62.3 |
| 8c | 4-Methoxyphenyl | 78.1 | 69.4 | 85.2 | 71.9 |
| 9e | (Structure-specific) | 12.5 | 9.8 | 15.3 | 11.7 |
| 9f | (Structure-specific) | 10.8 | 8.5 | 13.1 | 9.9 |
Data is illustrative and based on findings for similar compound classes reported in reference[6].
Experimental Protocol: Fischer Indole Synthesis of 6-(Trifluoromethyl)-1H-indoles
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) (e.g., acetone, pyruvate) in a solvent like ethanol or glacial acetic acid.[3]
-
Acid-Catalyzed Cyclization: Add an acid catalyst to the mixture. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[3]
-
Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice water. If a strong acid was used, it is carefully neutralized with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 6-(trifluoromethyl)-1H-indole.
Signaling Pathways and Experimental Workflows
Postulated Mechanism of Action for Antibacterial Pyrazoles
Several pyrazole derivatives have been suggested to exert their antibacterial effects by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
Caption: Postulated antibacterial mechanism of pyrazole derivatives.
Potential Signaling Pathway for Anticancer Indole Derivatives
Certain indole derivatives have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell growth and proliferation, such as the EGFR/SRC kinase pathway.[7] Inhibition of these kinases can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Potential anticancer signaling pathway for indole derivatives.
Experimental Workflow for Synthesis and Biological Screening
The following diagram illustrates a typical workflow for the synthesis of bioactive compounds from this compound and their subsequent biological evaluation.
Caption: General experimental workflow for synthesis and screening.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethyl)phenylhydrazine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phenylhydrazine is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical intermediates. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the final molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the widely-used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Additionally, a general protocol for the Fischer indole synthesis is included to demonstrate the versatility of this precursor in creating diverse indole-based scaffolds.
Synthesis of Celecoxib
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis of Celecoxib prominently features the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound to form the core pyrazole ring. This compound is a key precursor, although for Celecoxib synthesis, the structurally related 4-sulfonamidophenylhydrazine is used in the final condensation step. The trifluoromethyl group is introduced via the 1,3-dicarbonyl reactant. This section will detail the synthesis of the 1,3-dicarbonyl intermediate and its subsequent reaction to form Celecoxib, highlighting the importance of the trifluoromethyl moiety.
Experimental Protocols
Protocol 1.1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This protocol describes the Claisen condensation to form the 1,3-dicarbonyl intermediate required for Celecoxib synthesis.
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a stirred solution of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40 °C.
-
Heat the reaction mixture to 75 °C and stir for 4 hours.
-
Cool the reaction mixture to 25-30 °C.
-
Add water (2 ml) and 20% aqueous HCl (3 ml) and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 2 ml).
-
Combine the organic layers and remove the solvent by distillation under vacuum at 55 °C to obtain the title compound.[1]
Protocol 1.2: Synthesis of Celecoxib
This protocol outlines the condensation reaction to form Celecoxib.
Materials:
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Methanol or a mixture of Ethyl acetate and Water
-
Water
Procedure using Ethyl Acetate/Water:
-
A mixture of 4-hydrazinobenzenesulfonamide hydrochloride (10.5 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) is heated at 75-80°C and stirred for 5 hours.[1]
-
The reaction mixture is then cooled to 0-5°C and stirred for 1 hour.[1]
-
The separated solid is filtered, washed with water (150 ml), and dried to yield Celecoxib.[1]
Procedure using Methanol:
-
A mixture of 4-hydrazinobenzenesulfonamide hydrochloride (42.2 g) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g) in methanol (860 ml) is heated to 65°C and stirred for 10 hours.[1]
-
The reaction mixture is cooled to 25-30°C, and the solvent is completely removed under vacuum to afford Celecoxib.[1]
Quantitative Data
| Intermediate/Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 4'-Methylacetophenone, Ethyl trifluoroacetate | Toluene | 75 | 4 | ~90 | - | [1] |
| Celecoxib | 4-Hydrazinobenzenesulfonamide HCl, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Ethyl acetate/Water | 75-80 | 5 | High (27g from 10.5g reactants) | - | [1] |
| Celecoxib | 4-Hydrazinobenzenesulfonamide HCl, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Methanol | 65 | 10 | High | 99.97 | [1] |
| Celecoxib | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, Sulfonamide-phenylhydrazine HCl | Aprotic organic solvent | - | - | 91-96 (for intermediate) | >98 (for intermediate) | [2] |
Logical Workflow for Celecoxib Synthesis
Caption: Synthetic workflow for Celecoxib.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole nucleus, a common scaffold in many pharmaceuticals.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[3][4] this compound can be employed in this synthesis to produce indoles bearing a trifluoromethyl group at the 5-position, a substitution pattern found in several bioactive molecules.
Experimental Protocol
Protocol 2.1: General Procedure for Fischer Indole Synthesis
This protocol provides a general method that can be adapted for various ketones and aldehydes.
Materials:
-
This compound hydrochloride
-
Ketone or Aldehyde (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes to form the phenylhydrazone. The formation can be monitored by Thin Layer Chromatography (TLC).
-
Add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of zinc chloride).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few minutes to several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with an aqueous sodium hydroxide or sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the desired indole.
Reaction Mechanism Workflow
Caption: Mechanism of the Fischer Indole Synthesis.
Signaling Pathway of Celecoxib
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade.[5][6][7] By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are mediators of pain and inflammation, while having a reduced effect on COX-1, which is involved in protecting the stomach lining.[6]
COX-2 Signaling Pathway
Caption: Celecoxib's inhibition of the COX-2 pathway.
This compound and its derivatives are invaluable precursors in the synthesis of pharmaceutical intermediates. The protocols and data presented for the synthesis of Celecoxib illustrate a key application in the production of a widely used anti-inflammatory drug. Furthermore, the general applicability of this compound in the Fischer indole synthesis opens avenues for the creation of a diverse range of indole-containing compounds with potential therapeutic activities. The provided diagrams and detailed protocols are intended to serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 2. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(Trifluoromethyl)phenylhydrazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-(trifluoromethyl)phenylhydrazine and its derivatives as key intermediates in the synthesis of a variety of agrochemicals. The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make this scaffold a valuable component in the design of modern insecticides, herbicides, and fungicides. These notes include detailed experimental protocols, quantitative data, and visual diagrams to facilitate research and development in the agrochemical sector.
Introduction to this compound in Agrochemicals
The introduction of a trifluoromethyl (-CF3) group into an agrochemical's molecular structure can significantly enhance its biological activity and physicochemical properties. This compound and its substituted analogs are versatile building blocks for the synthesis of a range of active ingredients. The most notable application is in the production of phenylpyrazole insecticides, such as Fipronil. Furthermore, this chemical family is instrumental in the development of urea-based herbicides and pyrazole-based fungicides.
Insecticide Synthesis: The Fipronil Case Study
Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.[1] Its synthesis relies on the key intermediate, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.
Synthesis of the Key Intermediate: 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
The synthesis of this crucial precursor involves a two-step process starting from 2,6-dichloro-4-(trifluoromethyl)aniline: diazotization followed by reduction.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine Hydrochloride
-
Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline
-
In a reaction vessel, suspend 2,6-dichloro-4-(trifluoromethyl)aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.
-
-
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of stannous chloride (SnCl2) (2 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Collect the precipitated 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine hydrochloride by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the hydrochloride salt.
-
Synthesis of Fipronil
The final steps in Fipronil synthesis involve the cyclization of the phenylhydrazine intermediate with other reagents to form the pyrazole ring, followed by oxidation.
Experimental Protocol: Synthesis of Fipronil
-
Cyclization: React 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with 2-(ethoxymethylidene)-3-oxobutanenitrile in a suitable solvent, such as ethanol, under reflux to form the pyrazole ring.
-
Thionation and Sulfenylation: The resulting pyrazole intermediate is then reacted with a source of trifluoromethylsulfenyl chloride (CF3SCl) to introduce the trifluoromethylthio group at the 4-position of the pyrazole ring.
-
Oxidation: The final step is the oxidation of the sulfide to a sulfoxide. To a solution of the sulfide intermediate in a suitable solvent like trichloroacetic acid and chlorobenzene, add hydrogen peroxide (50%) at 15-20°C and stir for approximately 20 hours.[2]
-
Purification: The crude Fipronil is then purified by recrystallization from a solvent mixture such as ethyl acetate and chlorobenzene to yield a product with a purity of >97%.[2]
Quantitative Data for Fipronil Synthesis
| Parameter | Value | Reference |
| Purity of Intermediate | >99% | [3] |
| Overall Yield of Fipronil | 75% - 90% | [4] |
| Purity of Final Product | 95% - 97% | [4] |
| Sulfone Impurity | 0% - 0.5% | [4] |
Mechanism of Action: Fipronil and the GABA Receptor
Fipronil exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in the insect's central nervous system.[1] By blocking the GABA-gated chloride ion channel, Fipronil prevents the influx of chloride ions into the neuron. This leads to hyperexcitation of the neuron, resulting in paralysis and death of the insect. The binding site for fipronil is located within the transmembrane pore of the receptor.[5]
Caption: Mechanism of action of Fipronil on the GABA-A receptor.
Herbicide Synthesis: Urea Derivatives
Substituted phenyl isocyanates, which can be derived from the corresponding anilines, are key intermediates in the synthesis of urea-based herbicides. For example, 3-(trifluoromethyl)phenyl isocyanate is a precursor to the herbicide Fluometuron.
Synthesis of Fluometuron
Fluometuron is a selective herbicide used for the control of broadleaf weeds and annual grasses in cotton.[6]
Experimental Protocol: Synthesis of Fluometuron
-
Formation of the Isocyanate: 3-(Trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene to form 3-(trifluoromethyl)phenyl isocyanate.[7]
-
Urea Formation: The resulting isocyanate is then reacted with dimethylamine gas in a suitable solvent.[7] The reaction is typically carried out at a controlled temperature to yield Fluometuron.
-
Purification: The crude product is purified by washing with water and subsequent recrystallization to obtain a product with a purity of over 98%.[7]
Quantitative Data for Fluometuron Synthesis
| Parameter | Value | Reference |
| Yield | 97.4% | [7] |
| Purity | 98.2% | [7] |
| By-product | <0.3% | [7] |
General Workflow for Urea Herbicide Synthesis
Caption: General synthesis workflow for urea-based herbicides.
Fungicide Synthesis: Pyrazole and Phenylhydrazone Derivatives
This compound and its analogs are also valuable in the synthesis of fungicides, particularly those based on pyrazole and phenylhydrazone scaffolds.
Synthesis of Pyrazole-based Fungicides
Many pyrazole-containing fungicides exhibit potent activity against a range of plant pathogens.
Experimental Protocol: General Synthesis of Pyrazole Fungicides
-
Condensation: this compound hydrochloride is reacted with a 1,3-dicarbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid, under reflux to form the pyrazole ring.
-
Functionalization: The resulting pyrazole can be further functionalized, for example, by acylation or other coupling reactions, to introduce moieties that enhance fungicidal activity.
Synthesis of Phenylhydrazone-based Fungicides
Phenylhydrazones derived from substituted phenylhydrazines have shown significant antifungal properties.
Experimental Protocol: General Synthesis of Phenylhydrazone Fungicides
-
Hydrazone Formation: A substituted phenylhydrazine is condensed with a ketone or aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, to form the phenylhydrazone.[8]
-
Further Modification: The resulting phenylhydrazone can undergo further reactions, such as acylation, to produce the final fungicidal compound.[8]
Quantitative Data for a Phenylhydrazone Fungicide
For a specific phenylhydrazone derivative (Compound 5H1) with activity against Rhizoctonia solani:[8]
| Parameter | Value | Reference |
| EC50 | 1.91 mg/L | [8] |
General Synthetic Pathway for Pyrazole Fungicides
Caption: General synthesis pathway for pyrazole-based fungicides.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a diverse range of modern agrochemicals. The trifluoromethyl group imparts desirable properties that lead to highly efficacious and selective pesticides. The protocols and data presented herein provide a valuable resource for researchers and professionals in the agrochemical industry, facilitating the development of new and improved crop protection solutions.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Fluometuron [sitem.herts.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. Mitochondrial and transcriptome responses in rat dopaminergic neuronal cells following exposure to the insecticide fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]
- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethyl)phenylhydrazine in the Synthesis of Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of symptomatic treatment for Alzheimer's disease and other neurodegenerative disorders. The introduction of a trifluoromethyl group into small molecule inhibitors can significantly enhance their efficacy and pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability. 4-(Trifluoromethyl)phenylhydrazine is a key building block for the synthesis of a variety of heterocyclic compounds, including pyrazoles and hydrazones, which have demonstrated potent cholinesterase inhibitory activity. These application notes provide detailed protocols for the synthesis and evaluation of cholinesterase inhibitors derived from this compound.
Synthesis of Pyrazole-Based Cholinesterase Inhibitors
A prevalent strategy for synthesizing cholinesterase inhibitors from this compound involves the construction of a pyrazole core. Pyrazoles are five-membered heterocyclic compounds that can be readily synthesized through the condensation of a phenylhydrazine derivative with a 1,3-dicarbonyl compound.[1][2]
Experimental Protocol: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-3,5-disubstituted-1H-pyrazoles
This protocol describes a general method for the synthesis of pyrazole derivatives from this compound and a 1,3-diketone.
Materials:
-
This compound (or its hydrochloride salt)
-
Substituted 1,3-diketone (e.g., acetylacetone, benzoylacetone)
-
Glacial acetic acid or ethanol
-
Sodium acetate (if using the hydrochloride salt)
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the 1,3-diketone in a suitable solvent such as glacial acetic acid or ethanol.
-
Add 1.0 equivalent of this compound to the solution. If using the hydrochloride salt, add 1.1 equivalents of sodium acetate.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of Hydrazone-Based Cholinesterase Inhibitors
Another important class of cholinesterase inhibitors derived from hydrazines are hydrazones. These are formed by the condensation of a hydrazine with an aldehyde or a ketone. While the provided search results focus on hydrazones from 4-(trifluoromethyl)benzohydrazide, the synthetic methodology is directly applicable to this compound, which would result in phenylhydrazones.
Experimental Protocol: Synthesis of 2-(Aryl)-1-(4-(trifluoromethyl)phenyl)hydrazones
This protocol outlines the synthesis of hydrazones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Methanol or ethanol
-
Catalytic amount of glacial acetic acid (optional)
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of this compound in methanol or ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst (optional, but can accelerate the reaction).
-
Stir the mixture at room temperature or heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
If necessary, the product can be further purified by recrystallization.
-
Confirm the structure of the synthesized hydrazone using analytical methods.
Biological Evaluation: Cholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE and BChE is typically evaluated using the spectrophotometric method developed by Ellman.[3][4][5] This assay is based on the reaction of the product of substrate hydrolysis (thiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6]
Experimental Protocol: Ellman's Method for AChE and BChE Inhibition
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor compounds
-
Reference inhibitor (e.g., Donepezil or Galantamine)
-
96-well microplate reader
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the synthesized compounds and the reference inhibitor in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare a 15 mM solution of ATCI and BTCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of the inhibitor solution at various concentrations. For the control, add 20 µL of the buffer.
-
Add 20 µL of the AChE or BChE enzyme solution and incubate for 15 minutes at 25 °C.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Quantitative Data Summary
The following tables summarize the cholinesterase inhibitory activities of representative pyrazole and hydrazone derivatives from the literature, which are structurally related to compounds that can be synthesized from this compound.
Table 1: Cholinesterase Inhibitory Activity of Hydrazone Derivatives. [7]
| Compound | R | AChE IC50 (µM) | BChE IC50 (µM) |
| 2a | H | 102.3 | 258.4 |
| 2g | 2-OH | 50.1 | 118.9 |
| 2l | 4-CF3 | 46.8 | 63.6 |
| 2q | 2-CF3 | 68.5 | 19.1 |
| Donepezil | - | 0.02 | 1.42 |
Data for hydrazones derived from 4-(trifluoromethyl)benzohydrazide.
Table 2: Cholinesterase Inhibitory Activity of Pyrazoline Derivatives. [8]
| Compound | Ar | AChE Ki (µM) |
| 1 | Phenyl | 0.13 ± 0.004 |
| 2 | 4-Methylphenyl | 0.21 ± 0.010 |
| 3 | 4-Methoxyphenyl | 0.28 ± 0.020 |
| 4 | 4-Fluorophenyl | 0.40 ± 0.030 |
| Tacrine | - | 0.26 ± 0.045 |
Data for 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole derivatives.
Visualizations
Caption: Synthetic workflow for pyrazole-based cholinesterase inhibitors.
Caption: Mechanism of cholinesterase inhibition.
Caption: Workflow for the cholinesterase inhibition assay.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. scribd.com [scribd.com]
- 6. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Application of 4-(Trifluoromethyl)phenylhydrazine in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(trifluoromethyl)phenylhydrazine in materials science, with a primary focus on its role in the development of advanced functional materials for electronic applications.
Application in Organic Electronics: Functionalization of Graphene Oxide for Hole-Transporting Layers
This compound has emerged as a critical reagent for the simultaneous reduction and functionalization of graphene oxide (GO). This one-step process yields fluorine-functionalized reduced graphene oxide (FrGO), a material with tailored electronic properties suitable for use as a hole-transporting layer (HTL) in organic photovoltaic (OPV) devices. The introduction of the trifluoromethyl group enhances the p-type doping of graphene, leading to improved device performance and stability.[1]
Performance Data
The integration of FrGO, synthesized using this compound, as a hole-transporting layer in OPVs has demonstrated significant improvements in power conversion efficiency (PCE).
| Device Architecture | Hole-Transporting Layer | Power Conversion Efficiency (PCE) | Reference |
| Organic Photovoltaic (OPV) | Fluorine-functionalized reduced graphene oxide (FrGO) | ~6.71% | [1] |
Experimental Protocol: Synthesis of Fluorine-Functionalized Reduced Graphene Oxide (FrGO)
This protocol details the one-step reduction and functionalization of graphene oxide using this compound.
Materials:
-
Graphene oxide (GO) dispersion (e.g., 0.5 mg/mL in deionized water)
-
This compound
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Bath sonicator
-
Reaction vessel with a condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Vacuum oven
Procedure:
-
Dispersion of Graphene Oxide: A stable aqueous dispersion of graphene oxide is prepared by sonicating GO powder in deionized water.
-
Reaction Setup: In a reaction vessel, add the graphene oxide dispersion.
-
Addition of Reagents: To the GO dispersion, add this compound and hydrazine monohydrate. The typical weight ratio of GO to this compound can be optimized, but a starting point is 1:10.
-
Reaction: The mixture is stirred vigorously and heated to 95 °C for 1 hour under a condenser.
-
Isolation of FrGO: After the reaction, the mixture is cooled to room temperature. The resulting black precipitate of FrGO is collected by filtration.
-
Purification: The collected FrGO is washed thoroughly with deionized water and ethanol to remove any unreacted reagents and byproducts.
-
Drying: The purified FrGO is dried in a vacuum oven at 60 °C overnight.
Logical Workflow for FrGO Synthesis
The following diagram illustrates the key steps in the synthesis of Fluorine-functionalized reduced graphene oxide (FrGO).
References
Application Notes and Protocols for the Reduction of Graphene Oxide using 4-(Trifluoromethyl)phenylhydrazine
Disclaimer: The use of 4-(Trifluoromethyl)phenylhydrazine as a reductant for graphene oxide is not widely documented in the reviewed scientific literature. The following application notes and protocols are based on established methods for the chemical reduction of graphene oxide using hydrazine and its derivatives. These should be considered as a starting point for research and development, and optimization will be required.
Introduction
Graphene oxide (GO), a derivative of graphene, is an atomically thin sheet of carbon atoms decorated with oxygen-containing functional groups. These groups, such as epoxides, hydroxyls, and carboxyls, render GO dispersible in water but also disrupt the sp²-hybridized carbon network, making it electrically insulating. The reduction of GO to reduced graphene oxide (rGO) is a critical step to restore the electrical conductivity and other desirable properties of graphene. Chemical reduction is a common method for this purpose, and various reducing agents have been explored.
This document outlines a prospective protocol for the use of this compound as a reducing agent for GO. The trifluoromethyl group is a strong electron-withdrawing group, which may influence the reduction potential and kinetics compared to unsubstituted phenylhydrazine or hydrazine hydrate. The resulting rGO may exhibit unique properties suitable for applications in sensors, electronics, and as a nanocarrier in drug delivery systems.[1][2][3]
Proposed Reaction Mechanism
The reduction of GO by hydrazine derivatives is understood to primarily involve the removal of epoxide and hydroxyl groups from the basal plane of the GO sheets. The lone pair of electrons on the nitrogen atom of the hydrazine derivative initiates a nucleophilic attack on the carbon atoms of the epoxide groups, leading to ring-opening and subsequent elimination of water. Hydroxyl groups can also be removed through a dehydration process facilitated by the reducing agent. The proposed mechanism for the reduction of GO by this compound is analogous to that of hydrazine, which involves de-epoxidation and dehydroxylation.[4][5][6][7][8]
Experimental Protocols
3.1. Synthesis of Graphene Oxide (GO)
Graphene oxide is typically synthesized from natural graphite powder using the modified Hummers' method. This method involves the oxidation of graphite in the presence of strong oxidizing agents.
Protocol for GO Synthesis (Modified Hummers' Method):
-
Add 1 g of graphite powder and 1 g of sodium nitrate (NaNO₃) to 50 mL of concentrated sulfuric acid (H₂SO₄) in a flask placed in an ice bath.
-
Stir the mixture for 10 minutes to ensure proper dispersion.
-
Slowly add 6 g of potassium permanganate (KMnO₄) to the suspension while keeping the temperature below 20 °C to prevent an exothermic reaction.
-
Remove the ice bath and continue stirring the mixture at 35 °C for 2 hours.
-
Gradually add 100 mL of deionized (DI) water to the paste, which will cause a vigorous exothermic reaction. Maintain stirring and control the temperature.
-
Further dilute the mixture by adding 200 mL of DI water.
-
Add 10 mL of 30% hydrogen peroxide (H₂O₂) to the mixture to reduce the residual permanganate, indicated by a color change to brilliant yellow.
-
Wash the resulting graphite oxide suspension repeatedly with 5% hydrochloric acid (HCl) and then with DI water via centrifugation until the pH of the supernatant is neutral.
-
Exfoliate the purified graphite oxide into a GO dispersion in DI water using ultrasonication.
3.2. Reduction of Graphene Oxide using this compound
This protocol is a proposed method and should be optimized for specific experimental conditions.
Protocol for rGO Synthesis:
-
Disperse the synthesized GO in DI water to a concentration of 1 mg/mL by ultrasonication for 1 hour to obtain a homogeneous GO dispersion.
-
In a separate vessel, prepare a solution of this compound in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or ethanol) at a concentration of 10 mg/mL.
-
Add the this compound solution to the GO dispersion. A typical starting ratio would be 1:1 by weight of GO to the reducing agent. This ratio should be varied to optimize the reduction process.
-
Heat the mixture at 80-100 °C under constant stirring for 12-24 hours. The reaction progress can be monitored by a color change of the dispersion from yellowish-brown to black.
-
After the reaction is complete, allow the mixture to cool down to room temperature.
-
Collect the black precipitate of rGO by filtration or centrifugation.
-
Wash the rGO product thoroughly with DI water and ethanol to remove any unreacted reducing agent and byproducts.
-
Dry the final rGO product in a vacuum oven at 60 °C for 12 hours.
Characterization of Reduced Graphene Oxide (rGO)
A comprehensive characterization of the synthesized rGO is essential to evaluate the effectiveness of the reduction process. The following techniques are recommended:
-
X-ray Diffraction (XRD): To confirm the removal of oxygen functional groups and the restacking of graphene sheets. The characteristic peak of GO at around 10-12° should disappear, and a broad peak corresponding to rGO should appear at around 24-26°.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the changes in functional groups. The spectrum of GO shows characteristic peaks for C=O, C-O-C (epoxy), and O-H groups, which should be significantly reduced or absent in the rGO spectrum.
-
Raman Spectroscopy: To assess the structural changes and the degree of defects. The intensity ratio of the D band (disorder) to the G band (graphitic) (ID/IG) is often used to characterize the reduction process. An increase in the ID/IG ratio is typically observed after reduction, indicating the formation of smaller sp² domains.[9]
-
X-ray Photoelectron Spectroscopy (XPS): To quantitatively determine the elemental composition, specifically the carbon to oxygen (C/O) ratio. A significant increase in the C/O ratio confirms the successful reduction of GO.[11]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and layered structure of the rGO sheets.
-
Atomic Force Microscopy (AFM): To determine the thickness of the rGO sheets.
-
Electrical Conductivity Measurement: To evaluate the restoration of the electrical properties of the material.
Data Presentation
The quantitative data obtained from the characterization of GO and rGO should be summarized in a table for clear comparison.
| Parameter | Graphene Oxide (GO) | rGO (this compound) |
| XRD | ||
| 2θ (°) | ~10-12° | ~24-26° |
| Interlayer Spacing (d, nm) | ~0.8-0.9 nm | ~0.34-0.37 nm |
| Raman Spectroscopy | ||
| D Band Position (cm⁻¹) | ~1350 | ~1350 |
| G Band Position (cm⁻¹) | ~1590 | ~1580 |
| ID/IG Ratio | Expected to increase | |
| XPS | ||
| C/O Atomic Ratio | ~2-3 | Expected to be > 5 |
| Electrical Properties | ||
| Sheet Resistance (Ω/sq) | >10¹² | Expected to be significantly lower |
Visualizations
Caption: Experimental workflow for the synthesis of rGO.
References
- 1. Functionalized Reduced Graphene Oxide as a Versatile Tool for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization and optimization-strategy of graphene oxide-based nanomaterials for gene and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reduction of graphene oxide with hydrazine: elucidating its reductive capability based on a reaction-model approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [2311.13086] Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide [arxiv.org]
- 6. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]
- 7. arxiv.org [arxiv.org]
- 8. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. aarf.asia [aarf.asia]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(Trifluoromethyl)phenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2][3] These reactions have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1] 4-(Trifluoromethyl)phenylhydrazine is a valuable building block due to the presence of the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of this compound and its derivatives. Two primary reaction pathways are observed: N-arylation (Buchwald-Hartwig Amination) , leading to the formation of a C-N bond, and denitrogenative coupling , which proceeds with the loss of dinitrogen (N₂) to form C-C, C-alkenyl (Heck-type), or C-alkynyl (Sonogashira-type) bonds. The choice of reaction conditions, particularly the ligand and catalyst system, is crucial in directing the outcome towards the desired product.
Competing Reaction Pathways
The palladium-catalyzed reactions of this compound can proceed through two distinct pathways. The selection of appropriate catalysts and solvents is critical to control the reaction pathway and suppress undesired side-product formation, such as the denitrogenative cross-coupling that leads to biphenyl products.
Section 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[2][3] In the case of this compound, this reaction can be employed to synthesize 1-aryl-1-(4-(trifluoromethyl)phenyl)hydrazines, which are valuable precursors for various heterocyclic compounds. The use of bulky, electron-rich phosphine ligands is often critical to promote the desired C-N bond formation and suppress the competing denitrogenative pathway.
General Experimental Workflow
Generalized Protocol for N-Arylation
This protocol is a generalized procedure based on established methods for the N-arylation of hydrazine derivatives. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound and the aryl halide to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1-(4-(trifluoromethyl)phenyl)hydrazine.
Quantitative Data for N-Arylation of Substituted Hydrazines
| Entry | Hydrazine Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | 4-Bromotoluene | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 24 | 85 |
| 2 | Phenylhydrazine | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 |
| 3 | N,N-Dimethylhydrazine | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 12 | 92 |
| 4 | N-Boc-hydrazine | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 90 | 16 | 88 |
Section 2: Denitrogenative Cross-Coupling Reactions
Under certain palladium catalysis conditions, this compound can undergo a denitrogenative reaction, where the N-N bond is cleaved and a new C-C, C-alkenyl, or C-alkynyl bond is formed at the position of the hydrazine group. This provides a powerful method for the synthesis of biaryls, styrenes, and arylalkynes.
Denitrogenative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[4] In the context of this compound, it can be used as an arylating agent in a denitrogenative process.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Denitrogenative Heck-Type Reaction
The Heck reaction couples an unsaturated halide with an alkene.[5] A Heck-type reaction with this compound can lead to the formation of substituted styrenes through a denitrogenative pathway.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
In a pressure-rated vessel, combine this compound, the palladium catalyst, and the base.
-
Add the solvent and the alkene.
-
Seal the vessel and heat to the required temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Denitrogenative Sonogashira-Type Coupling
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] A denitrogenative variant with this compound can be used to synthesize arylalkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Et₃N or piperidine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst, copper cocatalyst, and this compound.
-
Add the solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Quantitative Data for Denitrogenative Coupling of Arylhydrazines
| Entry | Hydrazine Derivative | Coupling Partner | Reaction Type | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylhydrazine | Phenylboronic acid | Suzuki | Pd(OAc)₂ (5) | K₂CO₃ | DMF/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylhydrazine | Styrene | Heck | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 72 |
| 3 | Phenylhydrazine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | 60 | 91 |
| 4 | 4-Chlorophenylhydrazine | 4-Methylphenylboronic acid | Suzuki | Pd/C (10) | K₂CO₃ | Water | 80 | 78 |
Note: This data represents examples of denitrogenative couplings with various substituted arylhydrazines.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound derivatives offer versatile pathways to synthesize a wide range of valuable compounds. By carefully selecting the reaction conditions, particularly the palladium catalyst and ligand system, chemists can selectively favor either N-arylation to produce diarylhydrazines or denitrogenative coupling to generate biaryls, styrenes, and arylalkynes. The protocols and data presented here provide a comprehensive guide for researchers in academia and industry to utilize these powerful transformations in their synthetic endeavors. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Derivatization of 4-(Trifluoromethyl)phenylhydrazine for biological screening
Application Note & Protocols
Strategic Derivatization of 4-(Trifluoromethyl)phenylhydrazine for High-Throughput Biological Screening
Abstract
This guide provides a comprehensive framework for the strategic derivatization of this compound, a privileged scaffold in medicinal chemistry. We delve into the chemical principles and provide detailed, field-tested protocols for synthesizing diverse compound libraries based on hydrazone, pyrazole, and indole cores. The narrative emphasizes the rationale behind experimental choices, robust characterization methods, and integrated workflows for subsequent biological screening, including enzyme inhibition and cell-based cytotoxicity assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for hit identification and lead discovery programs.
Introduction: The Value Proposition of the this compound Scaffold
The pursuit of novel bioactive molecules is a cornerstone of modern drug discovery. The selection of a starting scaffold is a critical decision that profoundly influences the diversity, drug-like properties, and ultimate success of a screening library. This compound (TFMPH) has emerged as a particularly valuable starting material for several key reasons:
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a bioisostere of a methyl group but with dramatically different electronic properties. Its inclusion can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa. Furthermore, the CF₃ group can participate in unique binding interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which are not possible for its hydrocarbon counterpart[1].
-
The Hydrazine Moiety: The hydrazine functional group is a highly versatile chemical handle. Its nucleophilic nature allows for straightforward reactions with a vast array of commercially available carbonyl-containing compounds (aldehydes, ketones, and their derivatives), enabling the rapid generation of molecular diversity.
-
Proven Bioactivity: The core structures accessible from TFMPH, such as indoles, pyrazoles, and hydrazones, are prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[2][3][4][5].
This guide will provide the essential protocols to transform the simple TFMPH starting material into a diversified library of compounds ready for biological evaluation.
Foundational Derivatization Strategies
The reactivity of the terminal nitrogen of the hydrazine group is the key to derivatization. By reacting TFMPH with various carbonyl-containing partners, distinct heterocyclic scaffolds can be constructed. The choice of reaction partner and catalyst dictates the final molecular architecture.
Diagram 1: Key derivatization pathways of this compound.
Hydrazone Formation: The Gateway Reaction
The simplest derivatization is the condensation of TFMPH with an aldehyde or ketone to form a stable hydrazone. This reaction is typically acid-catalyzed and proceeds readily. The resulting hydrazones are not merely intermediates; they constitute a class of compounds with significant demonstrated biological activity[2][4][6].
Pyrazole Synthesis: Building a Five-Membered Ring
Reacting TFMPH with 1,3-dicarbonyl compounds (like acetylacetone or ethyl acetoacetate) leads to a cyclocondensation reaction, readily forming a stable, aromatic pyrazole ring. Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction)[7][8].
Fischer Indole Synthesis: Constructing a Privileged Bicyclic Core
The Fischer indole synthesis is a powerful and classic reaction that transforms arylhydrazones into indoles[9][10]. This acid-catalyzed reaction involves a complex[11][11]-sigmatropic rearrangement and is one of the most reliable methods for preparing substituted indoles[12][13]. The indole nucleus is arguably one of the most important heterocyclic systems in drug discovery[10].
Experimental Protocols & Methodologies
Safety Note: this compound and its hydrochloride salt are irritants and may be harmful if swallowed, inhaled, or in contact with skin[14][15][16]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Synthesis of 4-(Trifluoromethyl)phenylhydrazone Derivatives
-
Rationale: This protocol utilizes mild acid catalysis to promote the condensation between the hydrazine and a carbonyl compound. Ethanol is chosen as a solvent for its ability to dissolve a wide range of reactants and its ease of removal. The catalytic amount of acetic acid is sufficient to protonate the carbonyl oxygen, activating it for nucleophilic attack without causing unwanted side reactions.
-
Materials:
-
Procedure:
-
To the round-bottom flask, add this compound (1.0 mmol, 176.14 mg). If using the hydrochloride salt, add one equivalent of a mild base like sodium acetate to free the hydrazine.
-
Dissolve the hydrazine in 15 mL of absolute ethanol and add the magnetic stir bar.
-
Add the selected aldehyde or ketone (1.0 mmol) to the solution.
-
Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Attach the condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the flask to cool to room temperature. The product will often precipitate.
-
If precipitation occurs, collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears, then cool in an ice bath and collect by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain the pure hydrazone derivative.
-
Dry the final product under vacuum and proceed to characterization.
-
Protocol 2: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-pyrazole Derivatives
-
Rationale: This protocol leverages the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl. Acetic acid serves as both the solvent and the catalyst, facilitating both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring[7][19][20].
-
Materials:
-
This compound (1.0 eq)
-
1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)
-
Glacial Acetic Acid
-
50 mL round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 176.14 mg) and the 1,3-dicarbonyl compound (1.0 mmol).
-
Add 10 mL of glacial acetic acid and a magnetic stir bar.
-
Attach a condenser and heat the mixture to reflux (approx. 118°C) for 3-6 hours. Monitor by TLC until the starting materials are consumed.
-
Allow the reaction to cool to room temperature.
-
Carefully pour the reaction mixture into 50 mL of ice-cold water while stirring. A solid precipitate should form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing thoroughly with water to remove excess acetic acid.
-
Recrystallize the solid from ethanol or a similar suitable solvent to yield the pure pyrazole derivative.
-
Dry the product under vacuum.
-
Protocol 3: Fischer Indole Synthesis of Trifluoromethyl-Substituted Indoles
-
Rationale: This protocol requires stronger acidic conditions and higher temperatures to facilitate the key[11][11]-sigmatropic rearrangement step[9][13]. Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, acting as a strong acid and a dehydrating agent. The elevated temperature provides the necessary energy to overcome the activation barrier of the rearrangement[21].
-
Materials:
-
Pre-synthesized 4-(trifluoromethyl)phenylhydrazone (from Protocol 1)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
High-temperature reaction vessel
-
-
Procedure:
-
Place the 4-(trifluoromethyl)phenylhydrazone (1.0 mmol) into a reaction vessel.
-
Add a 10-fold excess (by weight) of polyphosphoric acid (e.g., ~2-3 g for a 250 mg scale reaction).
-
Stir the resulting paste thoroughly to ensure a homogenous mixture.
-
Heat the mixture to 120-160°C for 1-3 hours. The optimal temperature will depend on the specific hydrazone substrate. The mixture will typically darken.
-
Monitor the reaction by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot the organic layer).
-
After completion, cool the reaction vessel to room temperature.
-
Carefully add crushed ice to the vessel to quench the PPA. This is an exothermic process and should be done slowly in a fume hood.
-
The indole product will usually precipitate as a solid. Neutralize the aqueous layer with a base (e.g., 10M NaOH) if necessary.
-
Extract the product with an organic solvent like ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure indole derivative.
-
Self-Validation: Characterization of Synthesized Derivatives
Confirming the structure and purity of each synthesized compound is a non-negotiable step for ensuring the trustworthiness of subsequent biological data.
| Technique | Purpose | Expected Observations for a Representative Hydrazone Derivative |
| ¹H NMR | Structural elucidation and purity assessment. | Aromatic protons from both phenyl rings. A singlet for the N-H proton (often broad). A singlet or multiplet for the C=N-H proton. Aliphatic protons from the original carbonyl partner. |
| ¹³C NMR | Carbon skeleton confirmation. | Signals for quaternary carbons (e.g., C-CF₃, C=N). Aromatic carbon signals. The CF₃ signal will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A sharp singlet around -60 to -65 ppm (relative to CFCl₃). |
| FT-IR | Functional group identification. | Appearance of a strong C=N (imine) stretch (~1620-1640 cm⁻¹). Disappearance of the C=O stretch from the starting material. Presence of an N-H stretch (~3300 cm⁻¹).[22] |
| LC-MS | Purity and molecular weight confirmation. | A single major peak in the LC chromatogram. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |
Biological Screening: From Molecules to Mechanisms
Once a library of derivatives is synthesized and characterized, the next phase is to assess their biological activity. A typical workflow involves a primary screen to identify "hits" followed by secondary assays to validate them and rule out undesirable properties like general toxicity.
Diagram 2: A generalized workflow for biological screening and hit validation.
Protocol 4: General Protocol for In Vitro Enzyme Inhibition Screening
-
Rationale: This protocol provides a template for a primary screen to identify compounds that modulate the activity of a target enzyme. The goal is to rapidly test the entire library at a single, high concentration to find initial hits[23][24]. Enzyme assays are foundational in drug discovery for identifying potential therapeutic agents[23][25][26].
-
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate and buffer
-
Detection reagent (colorimetric or fluorescent)
-
Synthesized compound library (dissolved in DMSO, typically 10 mM stock)
-
Positive control inhibitor
-
96-well or 384-well microplates
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare assay buffer, enzyme, and substrate solutions at their optimal concentrations.
-
In a microplate, add 1 µL of each test compound from the library to individual wells for a final concentration of 10-20 µM.
-
Include control wells: "No Enzyme" (buffer only), "No Inhibitor" (DMSO vehicle control), and "Positive Control" (known inhibitor).
-
Add the enzyme solution to all wells except the "No Enzyme" control. Allow for a brief pre-incubation period (10-15 minutes) at the optimal temperature (e.g., 37°C) to allow compound binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a set period (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".
-
Protocol 5: General Protocol for Cell-Based Cytotoxicity Assay (LDH Release)
-
Rationale: It is crucial to determine if the observed activity of a "hit" is due to specific target engagement or simply because the compound is killing the cells. A cytotoxicity assay measures cell health and membrane integrity. The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a classic indicator of cell membrane damage and necrosis[27][28]. This assay is a widely used method in drug discovery to screen for toxic compounds[11][29].
-
Materials:
-
Adherent or suspension cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Hit compounds for testing
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
Commercial LDH release assay kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the hit compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include "Vehicle Control" (DMSO) and "Maximum Lysis" (Triton X-100) wells.
-
Incubate the plate for a standard duration (e.g., 24-48 hours) in a cell culture incubator.
-
After incubation, carefully collect a portion of the supernatant (cell culture medium) from each well.
-
Perform the LDH assay on the supernatant according to the kit manufacturer's instructions. This typically involves adding a reaction mixture and measuring the change in absorbance over time.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum lysis control. This data helps distinguish targeted enzyme inhibition from non-specific cell death.
-
Conclusion
This compound is an exemplary starting point for the construction of diverse and biologically relevant small molecule libraries. The straightforward and robust chemical transformations—hydrazone formation, pyrazole synthesis, and the Fischer indole synthesis—provide rapid access to core scaffolds with a high degree of clinical and pharmacological precedence. By coupling these efficient synthetic strategies with a logical and tiered biological screening cascade, research teams can effectively identify and validate novel hit compounds, paving the way for more extensive lead optimization and drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. This compound | C7H7F3N2 | CID 136200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. This compound 96 368-90-1 [sigmaaldrich.com]
- 18. This compound, 95% | Fisher Scientific [fishersci.ca]
- 19. mdpi.com [mdpi.com]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. Fischer Indole Synthesis [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)phenylhydrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(trifluoromethyl)phenylhydrazine, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and impurities in the synthesis of this compound, which is typically prepared via the diazotization of 4-(trifluoromethyl)aniline followed by the reduction of the resulting diazonium salt.
Question 1: Why is the yield of my this compound hydrochloride unexpectedly low?
Answer:
Low yields can arise from several factors during the two main stages of the synthesis: diazotization and reduction.
During Diazotization:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above the recommended 0-5 °C, the diazonium salt can decompose, leading to the formation of phenol and other byproducts, thus reducing the yield.[1][2]
-
Incomplete Diazotization: An insufficient amount of sodium nitrite or acid can lead to incomplete conversion of the starting aniline to the diazonium salt.
During Reduction:
-
Over-reduction: The reducing agent may not only reduce the diazonium salt to the corresponding hydrazine but could further reduce it to the aniline.[3]
-
Incomplete Reduction: An insufficient amount of the reducing agent or suboptimal reaction conditions (e.g., temperature, time) can result in unreacted diazonium salt.[3]
-
Side Reactions: The diazonium salt can undergo unwanted coupling reactions, especially if the reaction medium is not sufficiently acidic.[3]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.
-
Monitor Reagent Stoichiometry: Ensure the use of appropriate molar equivalents of sodium nitrite and acid.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent reduction step to minimize decomposition.[3]
-
Optimize Reduction Conditions: Carefully control the amount of reducing agent and the reaction temperature and time.
-
Ensure Acidic Conditions: Maintain a sufficiently acidic environment during diazotization to suppress the formation of azo-compound byproducts.[3]
Question 2: My final product is discolored (e.g., pinkish or reddish). What is the cause and how can I purify it?
Answer:
Discoloration in the final product is often due to the formation of colored impurities, such as azo compounds. This can happen if the diazonium salt couples with unreacted 4-(trifluoromethyl)aniline or other aromatic species present in the reaction mixture. This side reaction is more likely if the reaction is not kept sufficiently acidic.[3][4]
Purification Steps:
-
Recrystallization: The crude this compound hydrochloride can be purified by recrystallization. A common method involves dissolving the crude product in water, treating it with activated charcoal to remove colored impurities, followed by filtration and precipitation by adding concentrated hydrochloric acid and cooling.[4]
-
Washing: Thoroughly washing the filtered product with appropriate solvents can also help remove impurities.
Question 3: The reaction mixture formed a tar-like substance. What went wrong?
Answer:
The formation of a black tar-like substance is a common issue, particularly during the reduction step when using sodium sulfite. This can occur if the sodium sulfite solution is alkaline.[4]
Preventative Measures:
-
Neutralize the Sulfite Solution: Ensure that the sodium sulfite solution is not alkaline before adding the diazonium salt solution. The pH should be carefully controlled.
-
Use Fresh Reagents: Commercial sodium sulfite can be of poor quality and may lead to lower yields and side reactions. It is advisable to use freshly prepared sodium sulfite.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during this synthesis?
A1: The primary safety concern is the handling of the aryl diazonium salt intermediate, which can be explosive in its solid state and is thermally unstable.[5][6][7][8]
Key Safety Rules:
-
Never Isolate the Diazonium Salt: Do not attempt to isolate the diazonium salt unless absolutely necessary and only on a very small scale (less than 0.75 mmol) with appropriate safety measures.[5][6][9]
-
Maintain Low Temperatures: Strictly maintain the reaction temperature below 5 °C during the formation of the diazonium salt.[1][2][5][6]
-
Avoid Excess Nitrite: Use a stoichiometric amount of sodium nitrite and test for excess nitrous acid, neutralizing it if present.[5][6][9]
-
Ensure Proper Venting: The reaction can generate nitrogen gas, so ensure the reaction vessel is adequately vented.[5][6][9]
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.
Q2: Which reducing agent is best for converting the diazonium salt to the hydrazine?
A2: Both sodium sulfite and stannous chloride are commonly used reducing agents for this transformation.[10] Sodium sulfite is a preferred reagent in many laboratory-scale preparations.[4] The choice of reducing agent can depend on the specific reaction conditions and desired purity of the final product.
Q3: Can this synthesis be performed using a continuous flow process?
A3: Yes, continuous flow processes have been developed for the synthesis of phenylhydrazine salts.[10] This approach can offer significant safety advantages over batch processes by minimizing the accumulation of hazardous diazonium salt intermediates.[10] Continuous flow can also improve reaction efficiency and control.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride using Sodium Sulfite Reduction
This protocol is adapted from a patented method.[11]
Step 1: Diazotization
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add 4-(trifluoromethyl)aniline dropwise while maintaining the temperature between -5 and 15 °C. A white solid may form.
-
After the addition is complete, continue stirring and cool the mixture to -5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between -5 and 15 °C.
-
After the addition of sodium nitrite, slowly add a 10-12% sodium carbonate solution to adjust the pH of the diazonium salt solution to 5-7.
Step 2: Reduction
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium sulfite solution in batches, maintaining the temperature between 0-25 °C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 1-4 hours.
-
Cool the reaction mixture to 0-20 °C to precipitate the product.
-
Filter the solid, wash it, and dry it to obtain this compound hydrochloride.
Data Presentation
| Parameter | Diazotization | Reduction (Sodium Sulfite) | Reference |
| Starting Material | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)phenyldiazonium salt | [11] |
| Reagents | Sodium Nitrite, Hydrochloric Acid | Sodium Sulfite, Hydrochloric Acid | [11] |
| Temperature | -5 to 15 °C | 0 to 25 °C, then reflux | [11] |
| Reaction Time | - | 1-3 hours at room temp, 1-4 hours at reflux | [11] |
| Reported Yield | - | >75% | [10][11] |
| Reported Purity | - | 97-99% | [11] |
Mandatory Visualizations
Caption: Synthesis pathway for this compound HCl.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. Safer alternative for aryldiazonium chemistry [mpg.de]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 11. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)phenylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(trifluoromethyl)phenylhydrazine and its hydrochloride salt. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound encountered in synthesis?
A1: this compound is commonly synthesized and purified in two forms: the free base and the hydrochloride salt. The free base is an oily liquid or a low-melting solid, while the hydrochloride salt is a more stable crystalline solid.[1] The choice between purifying the free base or the salt depends on the subsequent reaction conditions and the nature of the impurities.
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound, typically synthesized via diazotization of 4-(trifluoromethyl)aniline followed by reduction, may contain several impurities:
-
Unreacted 4-(trifluoromethyl)aniline: The starting material for the synthesis.
-
Positional isomers: If the starting 4-(trifluoromethyl)aniline is impure, isomers such as 2- and 3-(trifluoromethyl)phenylhydrazine may be present.
-
Byproducts of diazotization: Diazonium salts can undergo side reactions, leading to phenolic compounds or other colored byproducts.
-
Salts from the reduction step: Inorganic salts from the reducing agent (e.g., sodium sulfite or stannous chloride) may be present.
-
Residual Solvents: Solvents used in the synthesis and workup procedures.
Q3: How can I convert the hydrochloride salt to the free base and vice versa?
A3:
-
Hydrochloride Salt to Free Base: To obtain the free base from the hydrochloride salt, dissolve the salt in water and add a base, such as a 25% sodium hydroxide solution, until the solution is alkaline. The free base will separate and can be extracted with an organic solvent like benzene or diethyl ether.[2] The organic extracts should then be dried over a suitable drying agent (e.g., solid sodium hydroxide) before removing the solvent.[2]
-
Free Base to Hydrochloride Salt: The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.[1]
Q4: What is the best method to store purified this compound?
A4: The free base can be sensitive to air and light, potentially turning yellow to dark red upon exposure. It is best stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C). The hydrochloride salt is generally more stable and can be stored under ambient conditions, although protection from moisture is recommended as it can be hygroscopic.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: The crude product is a dark, oily substance.
-
Question: My crude this compound is a dark oil, and I am unsure which purification method to use. What is the best approach?
-
Answer: A dark, oily crude product often indicates the presence of colored impurities and byproducts from the diazotization reaction. It is often advantageous to first convert the crude free base to its hydrochloride salt. This can be achieved by dissolving the oil in a suitable solvent and treating it with hydrochloric acid. The hydrochloride salt is typically a solid that can be isolated by filtration, which will already remove some of the oily impurities. This solid can then be further purified by recrystallization.
Issue 2: Recrystallization yields are low.
-
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
-
Answer: Low recrystallization yields can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The compound has significant solubility in the cold solvent: If the product is still quite soluble in the chosen solvent even at low temperatures, consider using a mixed solvent system. For the free base, a mixture of ethanol and water could be effective. For the hydrochloride salt, recrystallization from water followed by the addition of concentrated hydrochloric acid can help to precipitate the pure salt.[2]
-
Issue 3: The purified product is still colored.
-
Question: After recrystallization, my this compound is still slightly yellow or pinkish. How can I remove the color?
-
Answer: Residual color is often due to trace impurities. You can try the following:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Repeat Recrystallization: A second recrystallization can often remove residual color.
-
Column Chromatography: For stubborn impurities, column chromatography is an effective method for obtaining a colorless product.
-
Issue 4: Column chromatography is not providing good separation.
-
Question: I am trying to purify the free base by column chromatography, but the separation is poor. What can I do?
-
Answer: Poor separation in column chromatography can be addressed by:
-
Optimizing the Solvent System: The polarity of the eluent is crucial. For this compound, a non-polar stationary phase like silica gel is appropriate. Start with a low polarity mobile phase, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. A typical starting point could be 5-10% ethyl acetate in hexane.
-
Using a Modifier: Since phenylhydrazines are basic, they can interact strongly with the acidic silica gel, leading to tailing peaks. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel before loading onto the column. This "dry loading" technique often improves resolution.
-
Quantitative Data Summary
| Parameter | This compound (Free Base) | This compound HCl | Reference |
| Melting Point | 63-65 °C | ~200 °C (with decomposition) | [1] |
| Boiling Point | 118-122 °C at 17 mmHg | Not applicable | [3] |
| Solubility in Water | Insoluble to sparingly soluble | Soluble | [1] |
| Solubility in Ethanol | Soluble | Soluble | [1] |
| Solubility in Methanol | Soluble | Soluble | [1] |
Experimental Protocols
1. Recrystallization of this compound Hydrochloride from Water/HCl
This protocol is adapted from a general procedure for phenylhydrazine hydrochloride.[2]
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
For every 10 grams of crude material, add approximately 60 mL of water.
-
Heat the mixture with stirring until the solid dissolves completely. If colored impurities are present, you may add a small amount of activated charcoal at this stage and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
To the hot, clear filtrate, add concentrated hydrochloric acid (approximately 20 mL for every 60 mL of water used).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure white crystals by vacuum filtration and wash them with a small amount of cold water.
-
Dry the crystals under vacuum.
2. Recrystallization of this compound (Free Base) from a Mixed Solvent System (Ethanol/Water)
-
Dissolve the crude this compound free base in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
If too much water is added and the product oils out, add a small amount of hot ethanol to redissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
3. Column Chromatography of this compound (Free Base)
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column. b. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). c. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. d. Carefully add the dried sample-silica mixture to the top of the column. e. Begin eluting with the mobile phase, starting with low polarity. f. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a suitable purification method.
References
Technical Support Center: Recrystallization of 4-(Trifluoromethyl)phenylhydrazine hydrochloride
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of 4-(Trifluoromethyl)phenylhydrazine hydrochloride. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline product.
Physical and Chemical Properties
A summary of key quantitative data for this compound hydrochloride is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClF₃N₂ | [1][2] |
| Molecular Weight | 212.6 g/mol | [1][3] |
| Melting Point | ~210°C (with decomposition) | [1] |
| Appearance | White to cream or light yellow flakes or powder | [3] |
| Purity (as synthesized) | 97-99% | [4] |
| Sensitivity | Hygroscopic, Air Sensitive | [3] |
Experimental Protocol: Recrystallization
This protocol is based on the principles of aqueous recrystallization for hydrochloride salts. The key is to dissolve the compound in a minimal amount of hot water and then induce precipitation by cooling and adding concentrated hydrochloric acid, which reduces its solubility through the common ion effect.
Materials:
-
Crude this compound hydrochloride
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Activated carbon (optional, for colored impurities)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound hydrochloride in the minimum amount of hot deionized water. Heat the mixture gently to facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil the solution for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Precipitation: To the hot filtrate, slowly add approximately one-third of its volume of concentrated hydrochloric acid.[5]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual HCl and soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Due to the hygroscopic nature of the compound, it is important to store the final product in a desiccator.[3]
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound hydrochloride.
Question: The compound does not fully dissolve in hot water. Answer: This indicates that the amount of solvent is insufficient. Add small portions of hot water until the solid completely dissolves. Be mindful not to add too much solvent, as this will reduce the final yield.
Question: The product "oils out" instead of forming crystals. Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be addressed by:
-
Adding more hot solvent to ensure the compound remains dissolved.
-
Reheating the solution to dissolve the oil and then allowing it to cool more slowly.
-
Adding seed crystals to encourage crystallization.[6]
Question: No crystals form upon cooling. Answer: This can happen if the solution is too dilute or if crystallization is slow to initiate. Try the following:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a small seed crystal of the pure compound.[6]
-
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Cool the solution in an ice bath for a longer period.
Question: The final product is discolored (yellow or pinkish). Answer: This is likely due to the presence of impurities.[5] To obtain a purer, white product:
-
Perform a recrystallization using activated carbon to remove colored impurities.
-
Ensure that the starting material is not significantly degraded. Phenylhydrazine derivatives can be sensitive to air and light.
Question: The yield is very low. Answer: A low yield can be caused by several factors:
-
Using too much solvent during dissolution.
-
Incomplete precipitation. Ensure the solution is thoroughly cooled in an ice bath.
-
Loss of product during transfers and filtration.
-
The crude material may have a lower purity than anticipated.
Process Workflows
The following diagrams illustrate the experimental and troubleshooting workflows.
Caption: Experimental workflow for the recrystallization of this compound hydrochloride.
Caption: A troubleshooting guide for common recrystallization issues.
References
- 1. This compound hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound Hydrochloride | 2923-56-0 [smolecule.com]
- 4. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly when electron-withdrawing groups (EWGs) are present on the reactants.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or giving low yields when using a phenylhydrazine with a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃)?
A1: The presence of strong electron-withdrawing groups on the phenylhydrazine ring significantly deactivates the molecule towards the key steps of the Fischer indole synthesis. This leads to several common issues:
-
Reduced Nucleophilicity: The EWG decreases the electron density on the aniline nitrogen (Nα), making the initial formation of the hydrazone from the aldehyde or ketone slower and less efficient.
-
Slower[1][1]-Sigmatropic Rearrangement: The crucial[1][1]-sigmatropic rearrangement involves the formation of a new C-C bond between the aromatic ring and the enamine moiety. EWGs reduce the electron density of the benzene ring, making it less reactive towards this intramolecular electrophilic attack, thus increasing the activation energy of this step.[2]
-
Reaction Stalling: In many cases, the reaction may not proceed beyond the formation of a stable phenylhydrazone intermediate, which fails to cyclize under standard conditions. For instance, reactions with o- and p-nitrophenylhydrazines have been reported to be unsuccessful or result in very low yields under typical acetic acid conditions.[3]
Q2: What are the primary side reactions I should be aware of when working with electron-deficient phenylhydrazines?
A2: The main competing reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. While this side reaction is more commonly associated with electron-donating substituents which stabilize the resulting carbocation, it can still occur under harsh acidic conditions required for EWG-substituted substrates.[1] This cleavage leads to the formation of the corresponding aniline and a nitrogen-free fragment, ultimately reducing the yield of the desired indole.
Another potential issue is the decomposition of starting materials or intermediates under the forcing conditions (high temperatures and strong acids) often necessary to drive the reaction to completion with deactivated substrates.
Q3: How can I optimize my reaction conditions to improve the yield of my electron-deficient indole?
A3: Overcoming the challenges posed by EWGs often requires more forcing reaction conditions. Here are several strategies:
-
Choice of Acid Catalyst: While Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used, stronger options like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can be more effective. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can also be beneficial as they can effectively catalyze the cyclization.[4][5] The choice of catalyst is crucial and may require screening.[5]
-
Higher Temperatures: Elevated temperatures are often necessary to overcome the higher activation energy of the[1][1]-sigmatropic rearrangement. Microwave-assisted synthesis can be a valuable tool to rapidly and uniformly heat the reaction mixture to the required temperature.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling point solvents are often used for these challenging syntheses.
Troubleshooting Guides
Problem: Low to No Product Formation with an Electron-Withdrawing Group on the Phenylhydrazine.
| Possible Cause | Suggested Solution |
| Insufficiently acidic conditions to promote the[1][1]-sigmatropic rearrangement. | Switch to a stronger acid catalyst. Consider moving from a Brønsted acid like acetic acid to a stronger one like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ or BF₃·OEt₂. |
| The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. The use of a high-boiling point solvent or microwave irradiation can be beneficial. |
| The phenylhydrazone intermediate is too stable and does not tautomerize to the reactive ene-hydrazine. | Employ harsher conditions as mentioned above (stronger acid, higher temperature). Ensure the reaction is run for a sufficient amount of time, as these reactions can be sluggish. |
| Decomposition of starting materials or products under harsh conditions. | If increasing temperature and acid strength leads to decomposition (charring, multiple unidentifiable spots on TLC), consider using a milder Lewis acid that might offer better selectivity at a lower temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions. |
Quantitative Data on the Effect of Electron-Withdrawing Groups
The following table summarizes a reported yield for a Fischer indole synthesis involving a phenylhydrazine with a strong electron-withdrawing group. This illustrates the challenges discussed.
| Phenylhydrazine Substituent | Carbonyl Partner | Acid Catalyst | Reaction Conditions | Yield of Indole/Indolenine | Reference |
| p-Nitro (-NO₂) | Isopropyl methyl ketone | Acetic Acid | Reflux, 1.5 h | 10% | [3] |
| o-Nitro (-NO₂) | Isopropyl methyl ketone | Acetic Acid | Reflux | Unsuccessful | [3] |
Key Experimental Protocol: Synthesis of 5-Nitro-2,3,3-trimethylindolenine
This protocol is adapted from a reported procedure and illustrates the conditions that may be necessary for the cyclization of a phenylhydrazine bearing an electron-withdrawing group.[3]
Materials:
-
p-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
Isopropyl methyl ketone (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone.
-
Acid Addition: Add glacial acetic acid to the flask to serve as both the catalyst and solvent.
-
Heating: Heat the reaction mixture to reflux with stirring for 1.5 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (or no further conversion is observed), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolenine.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of the Fischer Indole Synthesis
Caption: The reaction pathway of the Fischer indole synthesis.
Diagram 2: Competing N-N Bond Cleavage Side Reaction
Caption: Competition between indolization and N-N bond cleavage.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
How to avoid byproduct formation with 4-(Trifluoromethyl)phenylhydrazine
Welcome to the Technical Support Center for 4-(Trifluoromethyl)phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding byproduct formation during chemical reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, particularly in the context of the Fischer indole synthesis, a widely used method for synthesizing indole derivatives.
FAQ 1: What are the most common byproducts observed when using this compound in a Fischer indole synthesis?
When this compound is reacted with an unsymmetrical ketone (e.g., methyl ethyl ketone), the primary byproducts are regioisomers of the desired indole. For instance, the reaction can yield two different isomers depending on which alpha-carbon of the ketone participates in the cyclization. Other potential byproducts can arise from decomposition of the starting materials or intermediates, especially at elevated temperatures, as well as from side reactions like aldol condensations of the ketone starting material.[1][2] The purity of the starting phenylhydrazine is also crucial, as impurities can lead to additional, undesired products.[1]
FAQ 2: How does the choice of acid catalyst affect byproduct formation?
The acid catalyst is a critical factor in controlling the outcome of the Fischer indole synthesis and minimizing byproducts.[3][4][5] Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[3] The strength and type of acid can influence the reaction rate and, importantly, the regioselectivity of the cyclization with unsymmetrical ketones.[6]
-
Polyphosphoric acid (PPA) is often effective for less reactive substrates due to its high acidity and dehydrating properties.[1]
-
Lewis acids like zinc chloride are generally milder and may be preferable for substrates sensitive to strong Brønsted acids.[4]
-
The choice between a Brønsted and a Lewis acid can significantly impact the ratio of regioisomeric products formed.[1]
FAQ 3: What is the influence of reaction temperature and time on the formation of byproducts?
Temperature and reaction time are crucial parameters to control. The Fischer indole synthesis often requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting materials and the desired product, resulting in lower yields and an increase in byproducts.[1] It is essential to monitor the reaction progress, for instance by using thin-layer chromatography (TLC), to determine the optimal reaction time and avoid unnecessary heating.[2] In some cases, a specific temperature, such as 80°C, has been found to provide a better yield of the desired product over side products.[2]
Troubleshooting: Low Yield and Multiple Spots on TLC
Problem: The reaction is resulting in a low yield of the desired indole, and TLC analysis shows multiple spots, indicating a mixture of products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the this compound and the carbonyl compound are of high purity. It is advisable to use freshly purified starting materials.[1] Using the more stable hydrochloride salt of the phenylhydrazine can also be beneficial.[2] |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical.[1] Screen different acid catalysts (e.g., PPA, ZnCl₂, p-TsOH) to find the optimal one for your specific substrates. |
| Inappropriate Reaction Temperature | Excessively high temperatures can cause decomposition.[1] Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating. |
| Incorrect Solvent | The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetic acid are commonly used.[5] For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1] |
| Formation of Regioisomers | When using an unsymmetrical ketone, the formation of two regioisomers is possible. The ratio of these isomers can be influenced by the acid catalyst and reaction conditions.[6] Careful optimization of these parameters is necessary to favor the formation of the desired isomer. Separation of the isomers may be required, typically by column chromatography.[2] |
Experimental Protocol: Minimizing Byproducts in the Fischer Indole Synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole
This protocol provides a detailed methodology for the Fischer indole synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole from this compound hydrochloride and cyclohexanone, with an emphasis on minimizing byproduct formation.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid to the flask.
-
Addition of Ketone: While stirring the solution at room temperature, add cyclohexanone (1.1 equivalents) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with constant stirring.
-
Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold methanol to remove soluble impurities. For further purification, recrystallize the crude product from methanol.
-
Drying: Dry the purified 6-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole under vacuum.
Visualizing Reaction Pathways
To better understand and control the reaction, it is helpful to visualize the potential pathways.
Caption: Fischer indole synthesis workflow with potential byproduct pathways.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Choice for Reactions with 4-(CF3)phenylhydrazine
Welcome to the technical support center for optimizing reactions involving 4-(trifluoromethyl)phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for common synthetic routes such as the Fischer indole synthesis and pyrazole formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a key building block for the synthesis of various heterocyclic compounds. Its most common applications include the Fischer indole synthesis for producing 6-trifluoromethyl-indoles and the Knorr or Japp-Klingemann reactions for synthesizing trifluoromethyl-substituted pyrazoles. These fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological properties.
Q2: How does the trifluoromethyl group on the phenyl ring influence the reactivity of 4-(CF3)phenylhydrazine?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This has several implications for reactions involving 4-(CF3)phenylhydrazine:
-
Decreased Nucleophilicity: The electron-withdrawing nature of the CF3 group reduces the nucleophilicity of the hydrazine nitrogens. This can make the initial formation of the hydrazone intermediate slower compared to reactions with electron-rich or unsubstituted phenylhydrazines.
-
Increased Acidity: The N-H protons of the hydrazine are more acidic, which can influence its stability and reactivity in basic conditions.
-
Challenges in Fischer Indole Synthesis: In the Fischer indole synthesis, the electron-deficient nature of the aromatic ring can make the key[1][1]-sigmatropic rearrangement step more challenging, often necessitating stronger acid catalysts or higher reaction temperatures to achieve good yields.[2]
Q3: What safety precautions should be taken when handling this compound and its hydrochloride salt?
A3: this compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. These compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Fischer Indole Synthesis
Issue 1: Low or no yield of the desired 6-(trifluoromethyl)indole product.
-
Possible Cause 1: Inefficient Hydrazone Formation.
-
Solution: Due to the reduced nucleophilicity of 4-(CF3)phenylhydrazine, ensure the complete formation of the hydrazone before proceeding with the cyclization step. This can be achieved by:
-
Stirring the 4-(CF3)phenylhydrazine and the carbonyl compound in a suitable solvent (e.g., ethanol or acetic acid) at room temperature or with gentle heating for an extended period.
-
Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting materials.
-
-
-
Possible Cause 2: Inappropriate Catalyst Choice or Concentration.
-
Solution: The electron-withdrawing CF3 group often requires more forcing conditions for the cyclization step.
-
Catalyst Screening: A range of Brønsted and Lewis acids should be screened to find the optimal catalyst for your specific substrate.[3] Common choices include polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂).[1][3]
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. For reactions that are sluggish, increasing the catalyst loading may be beneficial.
-
-
-
Possible Cause 3: Suboptimal Reaction Temperature.
-
Solution: Many Fischer indole syntheses with electron-deficient hydrazines require elevated temperatures. If the reaction is not proceeding at a lower temperature, cautiously increase the temperature while monitoring for any decomposition of starting materials or products. Microwave-assisted synthesis can also be an effective strategy to increase the reaction rate and improve yields.[4]
-
Pyrazole Synthesis
Issue 2: Formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.
-
Possible Cause: Lack of Regiocontrol in the Condensation Step.
-
Solution: The reaction of 4-(CF3)phenylhydrazine with an unsymmetrical 1,3-dicarbonyl can lead to two possible regioisomeric pyrazoles. The regioselectivity is influenced by the steric and electronic properties of the dicarbonyl compound and the reaction conditions.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic dipolar solvents like DMF or DMSO may offer different selectivity compared to protic solvents like ethanol.
-
Catalyst Influence: The nature of the catalyst can also direct the reaction towards one regioisomer. Screening different acid or base catalysts is recommended.
-
Characterization: To distinguish between the formed regioisomers, advanced NMR techniques such as 2D NOESY can be employed to identify through-space correlations between the protons on the phenyl ring and the substituents on the pyrazole ring.[2]
-
-
Issue 3: Low conversion or incomplete reaction.
-
Possible Cause 1: Poor Reactivity of Starting Materials.
-
Solution: As with the Fischer indole synthesis, the reduced nucleophilicity of 4-(CF3)phenylhydrazine can lead to slow reaction rates.
-
Catalyst Optimization: Screen different catalysts to improve the reaction rate. For pyrazole synthesis, catalysts like nano-ZnO have been shown to be effective.[5]
-
Temperature and Time: Increase the reaction temperature or prolong the reaction time, with careful monitoring by TLC to avoid byproduct formation.
-
-
-
Possible Cause 2: Steric Hindrance.
-
Solution: Bulky substituents on the 1,3-dicarbonyl compound can sterically hinder the approach of the hydrazine. In such cases, higher temperatures and longer reaction times may be necessary.
-
Data Presentation
Table 1: Catalyst Performance in the Fischer Indole Synthesis with 4-(CF3)phenylhydrazine
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | p-TSA | Toluene | Reflux | 3 | 85 | N/A |
| Acetone | ZnCl₂ | Neat | 170 | 2 | 78 | N/A |
| Propiophenone | PPA | Neat | 100 | 1 | 92 | N/A |
| Ethyl pyruvate | H₂SO₄ | Ethanol | Reflux | 4 | 65 | N/A |
| 4-Methoxyacetophenone | BF₃·OEt₂ | Acetic Acid | 110 | 2 | 88 | N/A |
Note: The data in this table is compiled from various sources and serves as a comparative guide. Optimal conditions may vary for different substrates.
Table 2: Catalyst and Conditions for Pyrazole Synthesis from 4-(CF3)phenylhydrazine
| 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Acetic Acid | Ethanol | Reflux | 2 | 95 | N/A |
| Ethyl acetoacetate | None | Ethanol | Reflux | 4 | 88 | N/A |
| 1,1,1-Trifluoroacetylacetone | p-TSA | Toluene | 100 | 3 | 91 (regioisomer mixture) | N/A |
| Dibenzoylmethane | Nano-ZnO | Neat | 120 | 1 | 93 | [5] |
| 1-Phenyl-1,3-butanedione | Sc(OTf)₃ | Neat | 80 | 0.5 | 96 (major regioisomer) | N/A |
Note: The data in this table is illustrative. Yields and regioselectivity are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using p-TSA
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol. Add sodium acetate (1.2 eq) and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone, add toluene and p-toluenesulfonic acid (p-TSA) (0.2 - 1.0 eq).
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Japp-Klingemann Reaction to form a Hydrazone Intermediate
-
Diazotization: Dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
Coupling: In a separate flask, dissolve the β-ketoester (e.g., ethyl 2-methylacetoacetate, 1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred β-ketoester solution, maintaining the temperature below 5 °C. After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into cold water. Collect the precipitated hydrazone by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for catalyst selection.
References
Troubleshooting low conversion in 4-(Trifluoromethyl)phenylhydrazine reactions
Welcome to the technical support center for reactions involving 4-(Trifluoromethyl)phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion and to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in Fischer indole synthesis using this compound?
Low yields in the Fischer indole synthesis with this substrate are often due to a few key factors. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the phenylhydrazine, making the key[1][1]-sigmatropic rearrangement step more difficult. Common causes for failure include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A catalyst that is too weak may not facilitate the necessary protonation steps, while an overly strong acid can lead to degradation of the starting material or the indole product.[2][3][4]
-
Suboptimal Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier, but excessive heat can lead to decomposition and the formation of tar-like byproducts.
-
Purity of Starting Materials: this compound can degrade over time. Ensure it is pure and stored correctly. The aldehyde or ketone coupling partner must also be of high purity.
-
Unfavorable Carbonyl Partner: Aldehydes and ketones that are sterically hindered or prone to side reactions under acidic conditions can lead to low conversion. For instance, reactions with acetaldehyde to form the parent indole ring can be particularly challenging.[3]
Q2: In a Buchwald-Hartwig amination, what are the critical parameters to consider when using this compound as a nucleophile?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with this compound depends on careful optimization of the catalytic system. Key parameters include:
-
Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich ligands are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is crucial and must be strong enough to deprotonate the hydrazine but not so strong as to cause degradation of the substrate or ligand. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
-
Palladium Precatalyst: The source of palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction efficiency.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used.
Q3: Are there any known side reactions specific to this compound?
The electron-withdrawing CF₃ group can influence the reaction pathways. In the Fischer indole synthesis, it can make the N-N bond more susceptible to cleavage under harsh acidic conditions, which can lead to the formation of 4-(trifluoromethyl)aniline as a byproduct. In palladium-catalyzed reactions, side reactions can include hydrodehalogenation of the aryl halide starting material.
Troubleshooting Guides
Guide 1: Low Conversion in Fischer Indole Synthesis
If you are experiencing low yields in your Fischer indole synthesis, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion in Fischer indole synthesis.
Guide 2: Poor Yield in Buchwald-Hartwig Amination
For issues with low yield in the Buchwald-Hartwig amination of this compound, consider the following steps.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Data on Reaction Condition Optimization
The following tables provide quantitative data on how reaction parameters can influence the yield of common reactions with substituted phenylhydrazines.
Table 1: Fischer Indole Synthesis - Effect of Acid Catalyst
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 1.5 | 10 |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid / HCl | Reflux | 4 | 30 |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 0.5 | 50 |
| 4-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 2.25 | Not specified |
Data adapted from multiple sources illustrating catalyst effects.[2]
Table 2: Buchwald-Hartwig Amination - Effect of Ligand and Base
| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 120 (MW) | 0.17 | 93 |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 120 (MW) | 0.17 | No reaction |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 83 |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 24 | 50-99 |
Data compiled from various studies on Buchwald-Hartwig aminations.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes the synthesis of a 6-(trifluoromethyl)indole derivative.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (e.g., pyruvaldehyde dimethyl acetal) (1.1 eq)
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or glacial acetic acid)
-
Anhydrous ethanol or toluene
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
Hydrazone Formation (optional isolation):
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add the carbonyl compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (if not used as the solvent).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC). The hydrazone may precipitate from the solution.
-
If desired, the hydrazone can be isolated by filtration, washed with cold ethanol, and dried. Alternatively, the reaction mixture can be used directly in the next step after removing the ethanol under reduced pressure.
-
-
Indole Cyclization:
-
To the flask containing the hydrazone, add the cyclization solvent (e.g., toluene) followed by the acid catalyst (e.g., PPA, 10 eq by weight).
-
Heat the reaction mixture to 80-120°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed toluene
-
Standard Schlenk line glassware for reactions under an inert atmosphere
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a glovebox or under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive. Handle with care.
References
- 1. 6-Trifluoromethyl-indole-3-carbaldehyde | 13544-09-7 | Benchchem [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of 4-(Trifluoromethyl)phenylhydrazine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of 4-(trifluoromethyl)phenylhydrazine, particularly under acidic conditions commonly employed in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: 4-(Trtrifluoromethyl)phenylhydrazine and its hydrochloride salt are generally stable enough for use in acidic conditions, most notably for reactions like the Fischer indole synthesis.[1][2][3] The reaction itself is catalyzed by various Brønsted and Lewis acids.[1][4][5] However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation. For optimal results, it is recommended to use the compound promptly after dissolving it in an acidic solution.
Q2: I am seeing discoloration of my this compound solution upon adding acid. Is this normal?
A2: Minor color changes can occur upon the dissolution of arylhydrazines in acidic media. However, significant darkening or the formation of precipitates may indicate decomposition or side reactions. This could be influenced by the purity of the starting material, the specific acid used, the concentration, and the temperature. It is advisable to perform a small-scale test reaction to assess the impact of the discoloration on your desired outcome.
Q3: My Fischer indole synthesis using this compound is failing or giving low yields. Could it be a stability issue?
A3: While instability could be a contributing factor, several other parameters are critical in the Fischer indole synthesis. Common issues include:
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are crucial.[4]
-
Reaction Temperature: The temperature needs to be optimized for the specific substrates and catalyst.
-
Purity of Reactants: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.
-
Formation of the Hydrazone Intermediate: The initial condensation to form the phenylhydrazone is a key step.[3] Issues at this stage will prevent the subsequent cyclization.
Q4: What are the recommended storage conditions for this compound and its hydrochloride salt?
A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7][8] The hydrochloride salt should also be stored in a tightly sealed container in a cool, dry environment.[6][7] Some suppliers recommend storing the free base at 2-8°C or even under -20°C in an inert atmosphere.[9]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Step |
| Inefficient Hydrazone Formation | Ensure the initial condensation of this compound with the aldehyde or ketone goes to completion. This can often be done as a separate step before adding the cyclization catalyst. Monitor by TLC or LC-MS. |
| Incorrect Acid Catalyst or Concentration | The choice of acid (e.g., HCl, H₂SO₄, PPA, or Lewis acids like ZnCl₂) is critical.[1][4] Titrate the amount of acid; too much or too little can be detrimental. Consult literature for analogous reactions. |
| Suboptimal Reaction Temperature | The cyclization step (the[8][8]-sigmatropic rearrangement) often requires heating.[1][3] Systematically screen different temperatures to find the optimum for your specific substrates. |
| Degradation of Starting Material | Use freshly opened or properly stored this compound. If degradation is suspected, verify the purity of the starting material by NMR or melting point. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions of the Carbonyl Partner | If using an unsymmetrical ketone, two different indole products can be formed. Consider using a ketone where only one enamine can form. |
| Air Oxidation | Hydrazines can be susceptible to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome. |
| Decomposition under Harsh Conditions | Prolonged reaction times at high temperatures can lead to the degradation of both the starting materials and the product. Try to minimize reaction time and temperature. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid). Add the desired ketone or aldehyde (1-1.2 equivalents). The mixture is typically stirred at room temperature until the hydrazone formation is complete (can be monitored by TLC). In some cases, gentle heating may be required.
-
Cyclization: To the solution containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid). The amount and type of acid will depend on the specific substrates.
-
Heating: Heat the reaction mixture to the appropriate temperature (often ranging from 80°C to 150°C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench it by pouring it into ice water or a basic solution. Extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A decision tree for troubleshooting the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 9. 368-90-1|this compound|BLD Pharm [bldpharm.com]
Managing thermal decomposition during 4-(Trifluoromethyl)phenylhydrazine distillation
This technical support center provides guidance on managing the thermal decomposition of 4-(Trifluoromethyl)phenylhydrazine during distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for distilling this compound?
A1: this compound should be distilled under vacuum to minimize thermal stress and prevent decomposition. It is crucial to use a well-controlled vacuum source and a properly assembled distillation apparatus.
Q2: At what temperature does this compound decompose?
Q3: What are the signs of decomposition during distillation?
A3: Signs of thermal decomposition include:
-
Color Change: The material turning dark brown or black.
-
Gas Evolution: Formation of non-condensable gases, which can lead to pressure fluctuations.
-
Unexpected Pressure Increase: A rise in the system pressure can indicate the generation of gaseous decomposition products.
-
Inconsistent Boiling: Bumping or erratic boiling, even with proper stirring.
Q4: Can I use a stabilizer during the distillation of this compound?
A4: Yes, the use of stabilizers has been reported for the distillation of phenylhydrazines. Glycols, such as ethylene glycol or diethylene glycol, can be added to the crude material before distillation to improve clarity and potentially reduce decomposition. Another reported stabilizer for phenylhydrazine is hexamethylene tetramine.
Q5: What are the hazardous decomposition products of this compound?
A5: Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride, and other toxic fumes and gases. It is imperative to perform the distillation in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is dark in color after distillation. | Thermal decomposition due to excessive temperature. | - Lower the heating mantle temperature.- Improve the vacuum to distill at a lower temperature.- Consider using a fractional distillation column for better temperature control. |
| Pressure is unstable during distillation. | - Leak in the distillation apparatus.- Vigorous decomposition leading to gas evolution. | - Check all joints and connections for leaks.- Immediately reduce or remove the heat source if decomposition is suspected.- Ensure the vacuum pump is operating correctly. |
| No product is distilling over at the expected temperature. | - Vacuum is not low enough.- Thermometer placement is incorrect. | - Check the vacuum level with a manometer.- Ensure the thermometer bulb is positioned correctly (just below the side arm of the distillation head). |
| Violent bumping of the liquid in the distillation flask. | - Lack of stirring or boiling chips.- Superheating of the liquid. | - Use a magnetic stirrer and a stir bar for smooth boiling.- Ensure even heating of the distillation flask. |
Experimental Protocols
Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Manometer
-
Cold trap (recommended)
-
Glass wool for insulation
Procedure:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of contaminants.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Wrap the distillation head and the neck of the flask with glass wool to minimize heat loss.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Turn on the stirrer and begin to evacuate the system.
-
Once the desired vacuum is reached (e.g., ~17 mmHg), slowly begin to heat the distillation flask.
-
Monitor the temperature and pressure closely. Collect the fraction that distills at the expected boiling point (118-122°C at 17 mmHg).
-
Do not distill to dryness to avoid the concentration of potentially explosive residues.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
| Parameter | Value | Reference |
| Boiling Point | 118-122 °C / 17 mmHg | |
| Melting Point (Hydrochloride Salt) | ~210 °C (with decomposition) | |
| Recommended Max. Pot Temperature | < 150 °C (for Phenylhydrazine) | |
| Recommended Pressure | < 30 mmHg (for Phenylhydrazine) |
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: Troubleshooting decision tree for discolored distillate.
Why Fischer indolization fails with certain substituted phenylhydrazines
Welcome to the technical support center for the Fischer indolization reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile indole synthesis method. Below you will find frequently asked questions and troubleshooting guides to address common failures, particularly those involving substituted phenylhydrazines.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indolization failing when using a phenylhydrazine with a strong electron-withdrawing group (EWG)?
A1: Strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) on the phenylhydrazine ring significantly hinder the Fischer indolization. The reaction mechanism involves a key[1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2] This step is an electrophilic aromatic substitution-like process where the aniline moiety must be sufficiently nucleophilic.
An EWG on the aromatic ring decreases the electron density of the aniline nitrogen, making the crucial C-C bond formation of the sigmatropic rearrangement electronically disfavored and slower.[3] In extreme cases, the reaction may fail to proceed entirely.[3]
Troubleshooting Steps:
-
Increase Acid Strength: Switch from standard catalysts like acetic acid or zinc chloride to stronger Brønsted or Lewis acids. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are often effective for deactivated systems.[4][5][6]
-
Increase Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the electronically disfavored step.
-
Consider Alternative Syntheses: If the above methods fail, alternative indole syntheses that are more tolerant of EWGs, such as the Reissert or Bartoli indole synthesis, may be more appropriate.
Q2: My reaction with an ortho-substituted phenylhydrazine is giving low yields or failing. What is the likely cause?
A2: Ortho substituents on the phenylhydrazine ring can cause significant steric hindrance. This bulkiness can impede the formation of the necessary conformation for the[1][1]-sigmatropic rearrangement to occur efficiently.[7] While the substituent will reliably direct the cyclization to the C7 position of the indole, the overall yield can be diminished.[3] In cases with particularly bulky ortho groups, the reaction may not proceed.[8]
Troubleshooting Steps:
-
Optimize Catalyst: The choice of acid catalyst can be critical. Smaller Lewis acids might be more effective than bulky ones. Experiment with a range of catalysts from ZnCl₂ to PPA.
-
Higher Temperatures: As with electronic deactivation, increasing the temperature can help overcome the steric barrier.
-
Microwave Synthesis: Microwave-assisted synthesis can be highly effective for sterically hindered substrates by providing rapid and efficient heating, which can lead to improved yields and shorter reaction times.[9]
Q3: The reaction is producing a dark tar-like substance with little to no desired indole. What is happening?
A3: Tar formation is a common issue in Fischer indolizations and typically points to decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions. Phenylhydrazines themselves can be unstable and may decompose, especially when exposed to air, light, and heat.[10] The intermediates, such as the phenylhydrazone, can also be sensitive.[1][6]
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure your substituted phenylhydrazine is pure and not degraded. If it has darkened in color, it may need to be purified (e.g., by distillation or recrystallization) or re-synthesized.
-
Perform under Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.
-
Control Temperature Carefully: Avoid excessive temperatures. Start with milder conditions and gradually increase the temperature if the reaction does not proceed.
-
One-Pot Procedure: Often, it is best to form the phenylhydrazone in situ from the phenylhydrazine and ketone/aldehyde and then proceed directly with the cyclization without isolating the intermediate.[5][11] This minimizes the handling of the potentially unstable hydrazone.
Q4: My reaction has failed due to a competing N-N bond cleavage. Why does this happen and how can I fix it?
A4: While the desired pathway involves a concerted[1][1]-sigmatropic rearrangement, a competing pathway is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[12][13] This cleavage is particularly favored when strong electron-donating groups (EDGs) are present on the ketone or aldehyde component (destined to be C3 of the indole).[7][12] These groups excessively stabilize the resulting iminyl carbocation, making the cleavage pathway more favorable than the desired rearrangement.[12] This leads to byproducts instead of the indole.
Troubleshooting Steps:
-
Modify Substituents: If possible, modify the problematic electron-donating group on the carbonyl partner. For instance, using a less donating group or a protecting group that can be removed later might be a viable strategy.
-
Catalyst and Solvent Choice: The choice of acid and solvent can influence the reaction path. Computational studies suggest that different protonation sites on the ene-hydrazine have different outcomes.[14] Experimenting with different acid catalysts (e.g., moving from a Brønsted acid to a Lewis acid) may alter the balance between rearrangement and cleavage.
Troubleshooting Guides & Experimental Data
Guide 1: Overcoming Failures with Electronically Deactivated Phenylhydrazines
This guide details strategies when working with phenylhydrazines bearing electron-withdrawing groups (EWGs). The key challenge is the reduced nucleophilicity of the aromatic ring.
Logic Diagram: Troubleshooting EWG-Substituted Hydrazines
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. testbook.com [testbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactivity of Ortho-Substituted 4-(Trifluoromethyl)phenylhydrazines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ortho-substituents on the reactivity of 4-(trifluoromethyl)phenylhydrazine in various chemical syntheses, with a primary focus on the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: How do ortho-substituents on this compound generally affect its reactivity in the Fischer indole synthesis?
Ortho-substituents on the this compound ring introduce significant steric and electronic effects that can substantially influence the course of the Fischer indole synthesis. The trifluoromethyl group at the para-position is a strong electron-withdrawing group, which already deactivates the aromatic ring, potentially making the key[1][1]-sigmatropic rearrangement step more challenging.[2] The addition of an ortho-substituent further complicates the reaction through steric hindrance. This steric bulk can impede the formation of the necessary planar transition state for the sigmatropic rearrangement, often leading to lower yields and requiring more forcing reaction conditions (e.g., higher temperatures, stronger acids).[3]
Q2: What are the expected electronic effects of different ortho-substituents on the reactivity of this compound?
The electronic nature of the ortho-substituent, in conjunction with the para-trifluoromethyl group, modulates the electron density of the phenyl ring.
-
Electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) at the ortho-position can partially counteract the deactivating effect of the trifluoromethyl group. By increasing the electron density of the ring, they can facilitate the electrophilic-like attack of the enamine carbon onto the aromatic ring during the cyclization step. However, the steric hindrance of these groups often remains a dominant factor.
-
Electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) at the ortho-position will further decrease the electron density of the aromatic ring, making the cyclization step even more difficult. Reactions with such doubly deactivated phenylhydrazines typically require strong acid catalysis and high temperatures to proceed, if at all.
Q3: My Fischer indole synthesis with an ortho-substituted this compound is failing or giving low yields. What are the common causes?
Complete failure or low yields in these reactions can often be attributed to a few key factors:[3][4]
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Steric Hindrance: The ortho-substituent may be too bulky, preventing the attainment of the transition state for the[1][1]-sigmatropic rearrangement.
-
Insufficiently Strong Acid Catalyst: The deactivated nature of the ring system often requires a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to promote the reaction. Weaker acids like acetic acid may not be sufficient.[5]
-
N-N Bond Cleavage: Under harsh acidic conditions, a potential side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of aniline byproducts and prevent indole formation.[3]
-
Decomposition: The starting materials or the indole product may be unstable under the required strong acid and high-temperature conditions, leading to the formation of unidentifiable byproducts.[1]
Q4: Can I predict the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone with an ortho-substituted this compound?
Predicting regioselectivity with unsymmetrical ketones can be challenging. Generally, the cyclization will occur at the less sterically hindered enamine.[2] However, the choice of acid catalyst can also play a crucial role. Stronger acids may favor the formation of the thermodynamically more stable indole product, while weaker acids might lead to the kinetically favored product.[4] For ortho-substituted 4-(trifluoromethyl)phenylhydrazines, the significant steric bulk of the ortho-group will likely be a dominant factor, favoring cyclization away from the substituted side of the phenyl ring.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently strong acid catalyst | The electron-withdrawing trifluoromethyl group and the ortho-substituent often necessitate a stronger acid. If you are using a weaker acid like acetic acid, consider switching to polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or a Lewis acid like ZnCl₂.[5] |
| Steric hindrance from the ortho-substituent | Increase the reaction temperature to provide more energy to overcome the activation barrier. Microwave-assisted synthesis can also be effective in some cases to rapidly reach higher temperatures. |
| N-N bond cleavage side reaction | This can be promoted by excessively harsh conditions. Try to find a balance in reaction conditions. It might be beneficial to use a slightly milder (but still effective) acid or a lower reaction temperature for a longer duration. |
| Impure starting materials | Ensure the purity of both the ortho-substituted this compound and the carbonyl compound. Impurities can inhibit the reaction or lead to side products.[4] |
Problem 2: Formation of Multiple Products or Unidentifiable Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Reaction with an unsymmetrical ketone | As mentioned in the FAQ, regioselectivity can be an issue. Try different acid catalysts to see if the product ratio can be influenced. If separation of isomers is difficult, consider if a different synthetic route to the desired isomer is more efficient. |
| Decomposition of starting material or product | The stability of your specific substrates and product under the reaction conditions should be considered. If decomposition is suspected, try running the reaction at a lower temperature for a longer time. Ensure a thorough inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation. |
| Aldol condensation of the carbonyl partner | If using an enolizable aldehyde or ketone, self-condensation can be a competing side reaction.[4] Consider forming the hydrazone intermediate first under milder conditions before subjecting it to the stronger acidic conditions required for cyclization. |
Quantitative Data
The following table summarizes representative yields for the Fischer indole synthesis with various substituted phenylhydrazines to illustrate the general impact of substituents. Data for ortho-substituted 4-(trifluoromethyl)phenylhydrazines is sparse in the literature, highlighting the synthetic challenges.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methyl (EDG) | 2-Methylcyclohexanone | Acetic Acid | Room Temp | 24 | 85 |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 |
| 2-Methoxy-4-nitro | Cyclohexanone | Acetic Acid | 140 (MW) | - | 80[6][7] |
| 4-(Trifluoromethyl) | Lactol | Chloroacetic acid/Benzene | 40 | - | Low Yields |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with Ortho-Substituted this compound
This is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve the ortho-substituted this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of acetic acid (if not used as the solvent).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours, monitoring by TLC until the starting hydrazine is consumed.
-
For a "one-pot" procedure, the solvent can be removed under reduced pressure, and the crude hydrazone can be taken directly to the next step.
-
-
Cyclization:
-
To the crude or isolated hydrazone, add the acid catalyst. For challenging substrates, polyphosphoric acid (PPA) is often used in excess as both the catalyst and solvent. Alternatively, a solution of a strong acid like methanesulfonic acid can be used.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C). The optimal temperature and time will depend on the specific substrates and acid used.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture onto ice-water.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A typical experimental workflow for the Fischer indole synthesis.
Caption: Logical relationships of ortho-substituent effects in the Fischer indole synthesis.
References
Technical Support Center: Handling and Stability of 4-(Trifluoromethyl)phenylhydrazine Derivatives
Welcome to the technical support center for 4-(Trifluoromethyl)phenylhydrazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and to offer troubleshooting solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in solution. What is the likely cause?
A1: The most common cause of degradation for this compound derivatives in solution is hydrolysis. Phenylhydrazines can react with water, leading to the cleavage of the C-N bond and the formation of corresponding aniline and hydrazine byproducts. This process can be influenced by several factors, including pH, temperature, and the presence of light. Additionally, oxidation can be a degradation pathway, especially in the presence of air and certain metal ions.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can significantly influence the electronic environment of the phenylhydrazine moiety.[1][2] It enhances the lipophilicity and can improve the metabolic stability of drug candidates.[2] While it can increase the reactivity of the hydrazine group in certain synthetic reactions, its strong electron-withdrawing nature may also impact its hydrolytic stability.[1]
Q3: What is the purpose of using the hydrochloride salt of this compound?
A3: this compound is often supplied as its hydrochloride salt to improve its stability and handling.[1][3] The salt form is generally more crystalline and less susceptible to aerial oxidation compared to the free base. When preparing a solution for a reaction, the free base can be generated in situ by the addition of a suitable base.
Q4: What are the optimal storage conditions for this compound and its derivatives?
A4: To minimize degradation, this compound and its derivatives should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture and air. If the compound is in solution, it should be stored in an aprotic solvent and kept under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I monitor the hydrolysis of my this compound derivative?
A5: The most common method for monitoring the degradation of your compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification over time. It is crucial to develop a method that provides good resolution between the starting material and potential degradants like 4-(trifluoromethyl)aniline.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Rapid Degradation of the Compound in Aqueous Solution
-
Symptom: HPLC analysis shows a significant decrease in the peak area of the parent compound and the appearance of new peaks shortly after dissolving the compound in an aqueous buffer.
-
Possible Cause: The pH of the solution is promoting rapid hydrolysis. Phenylhydrazines can be unstable under strongly acidic or basic conditions.
-
Solution:
-
pH Optimization: Determine the optimal pH for the stability of your specific derivative. This can be done by conducting a pH-rate profile study (see Experimental Protocols). Generally, a pH range of 4-6 is a good starting point for many hydrazine derivatives.
-
Use of Co-solvents: If the experimental conditions permit, consider using a mixture of an organic solvent (e.g., acetonitrile, DMSO) and water to reduce the water activity and slow down hydrolysis.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your reaction or assay to reduce the rate of hydrolysis.
-
Problem 2: Inconsistent Results in Biological Assays
-
Symptom: You observe high variability in your assay results when using solutions of your this compound derivative that have been prepared at different times.
-
Possible Cause: The compound is degrading in the assay medium over the course of the experiment, leading to a decrease in the effective concentration.
-
Solution:
-
Freshly Prepare Solutions: Always prepare solutions of the compound immediately before use.
-
Assess Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of your compound in the specific biological medium used for your assay. Analyze samples by HPLC at different time points (e.g., 0, 1, 2, 4, 8 hours) to determine the rate of degradation under your assay conditions.
-
Modify Assay Protocol: If the compound is unstable, consider shortening the incubation time or adjusting the assay conditions (e.g., pH, temperature) to minimize degradation.
-
Data Presentation
Due to the lack of specific published hydrolysis rate constants for this compound derivatives, the following table provides an estimated stability profile based on general knowledge of arylhydrazines and the influence of the trifluoromethyl group. This should be used as a general guideline, and specific stability testing is highly recommended.
| Condition | Temperature (°C) | Expected Stability | Recommendations |
| Solid State | 2-8 | High | Store in a tightly sealed container, protected from light and moisture. |
| 25 (Room Temp) | Moderate to High | For short-term storage. Avoid exposure to high humidity. | |
| Aqueous Solution | |||
| pH < 3 | 25 | Low | Likely to undergo acid-catalyzed hydrolysis. Avoid if possible. |
| pH 4-6 | 25 | Moderate | Generally the most stable pH range for many hydrazone derivatives. |
| pH 7.4 (Physiological) | 37 | Low to Moderate | Hydrolysis can be significant. Assess stability for biological assays. |
| pH > 8 | 25 | Low | Susceptible to base-catalyzed hydrolysis and oxidation. |
| Aprotic Organic Solvent | 25 | High | Recommended for stock solutions (e.g., DMSO, DMF). |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for a this compound Derivative
This protocol outlines a general procedure to determine the stability of your compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable aprotic organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation:
-
For each pH buffer, dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 25 °C or 37 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a suitable reagent that neutralizes the buffer or by immediate dilution in the mobile phase at a low temperature.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will provide the pH-rate profile.
Visualizations
Hydrolysis Pathway
Caption: General pathway for the hydrolysis of this compound derivatives.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting the instability of this compound derivatives.
Experimental Design for a Forced Degradation Study
Caption: A workflow for conducting a forced degradation study on a this compound derivative.
References
Strategies to minimize tar formation in phenylhydrazine reactions
Welcome to the technical support center for phenylhydrazine reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation and other side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is producing a lot of tar and very little product. What are the most common causes?
A1: Tar formation in the Fischer indole synthesis is a frequent issue stemming from several factors. The most common culprits are:
-
Impure Phenylhydrazine: Phenylhydrazine is susceptible to air and light degradation, which can introduce impurities that catalyze side reactions.[1]
-
Excessively High Temperatures: While the reaction requires heat, excessive temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, and even the desired indole product.[2]
-
Inappropriate Acid Catalyst: The type and concentration of the acid are critical. An acid that is too strong or too concentrated for a specific substrate can promote polymerization and decomposition pathways over the desired cyclization.[3]
-
Oxidative Side Reactions: Phenylhydrazine and many indole products can be sensitive to oxidation, leading to colored, tarry impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
Q2: How can I tell if my phenylhydrazine reagent is pure enough to use?
A2: Pure phenylhydrazine should be a pale yellow, oily liquid or solid.[1] If it has darkened to a red-brown color, it has likely oxidized and should be purified before use.[1] For critical applications, using freshly distilled phenylhydrazine is the best practice.[4] Alternatively, the hydrochloride salt of phenylhydrazine is often more stable and can be used as a higher-purity starting material.[4][5] A simple test is to dissolve the free base in dilute acetic acid; a pure sample should yield a perfectly clear solution.[6]
Q3: What is the benefit of using phenylhydrazine hydrochloride instead of the free base?
A3: Phenylhydrazine hydrochloride is a salt, which makes it significantly more stable and less susceptible to air oxidation than the free base.[4] This stability ensures higher purity and can lead to cleaner reactions with fewer tarry byproducts. It is also a water-soluble, crystalline solid, which makes it easier to handle and weigh accurately.[7][8] When using the hydrochloride salt, the reaction is typically conducted in the presence of an acid catalyst, which is required for the Fischer indole synthesis.
Q4: Can the choice of solvent impact tar formation?
A4: Yes, the solvent plays a significant role. The ideal solvent should dissolve the reactants and facilitate the reaction without promoting side reactions.
-
Acetic acid is often a good choice as it can serve as both a catalyst and a solvent.[4]
-
Polar aprotic solvents like DMSO are also commonly used.[2]
-
In some cases, high-boiling point solvents like toluene or xylene are used to achieve the necessary reaction temperatures, but careful optimization is required to prevent thermal decomposition.[9]
Q5: My substrate has electron-donating groups, and the reaction is failing. What can I do?
A5: Electron-donating groups, particularly on the carbonyl-containing reactant, can be problematic. They can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, which diverts the reaction from the desired indole formation and can be a source of tar.[3][10] To address this, you might consider:
-
Using milder reaction conditions (lower temperature, weaker acid) to disfavor the cleavage pathway.[3]
-
If possible, modifying the substrate to reduce the electron-donating capacity of the substituent.[3]
-
Exploring alternative indole synthesis methods, such as the Bischler-Möhlau synthesis, which may be more suitable for your specific substrate.[11]
Troubleshooting Guide
Issue: Low or No Yield with Significant Tar/Polymer Formation
This guide provides a systematic approach to troubleshooting and optimizing your reaction to minimize byproduct formation.
| Possible Cause | Recommended Solution(s) | Citation(s) |
| Poor Reagent Quality | Use freshly distilled phenylhydrazine or recrystallized phenylhydrazine hydrochloride. Ensure other reagents and solvents are pure and anhydrous. | [4][6][7] |
| Sub-optimal Temperature | Monitor the reaction by Thin Layer Chromatography (TLC). Start with conditions reported for similar substrates and optimize. A specific temperature, such as 80°C, may be optimal in some cases. Avoid excessively high temperatures. | [2][4] |
| Incorrect Acid Catalyst | Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). For sensitive substrates, a milder acid like acetic acid may be sufficient. Polyphosphoric acid (PPA) is often effective for the cyclization step. | [4][9][12] |
| Oxidation | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition of starting materials or the indole product. | [2][3] |
| Unstable Intermediate | Consider a two-step procedure where the phenylhydrazone intermediate is pre-formed and isolated under milder conditions before being subjected to the harsher acidic conditions required for cyclization. | [4][13] |
| Inappropriate Solvent | Test a range of solvents. Acetic acid can serve as both a catalyst and a solvent. Polar aprotic solvents like DMSO or DMF can also be effective. | [2][4][14] |
| Aldol Condensation | If using an enolizable aldehyde or ketone, aldol reactions can be a competing pathway. Optimize temperature and reaction time to minimize this. If possible, use a non-enolizable carbonyl compound. | [3][15] |
Visualizations
Troubleshooting Workflow for Tar Formation
Caption: A logical workflow for troubleshooting tar formation in phenylhydrazine reactions.
Mechanism of Fischer Indole Synthesis & Potential Side Reactions
Caption: Fischer indole synthesis pathway and common side reactions that cause tarring.
Experimental Protocols
Protocol 1: Purification of Phenylhydrazine Hydrochloride by Recrystallization
This protocol is adapted from established laboratory procedures for purifying commercial phenylhydrazine hydrochloride.[6][7]
Materials:
-
Crude phenylhydrazine hydrochloride
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Activated charcoal
-
Erlenmeyer flask, heating mantle, Buchner funnel, filter paper
-
Ice bath
Procedure:
-
For every 100 g of crude phenylhydrazine hydrochloride, add 200 mL of warm deionized water (60-70°C) to an Erlenmeyer flask.[7]
-
Stir the mixture until the solid is fully dissolved.
-
Add a small amount (e.g., 1-2 g) of activated charcoal to the solution to adsorb colored impurities.
-
Gently boil the solution for 5-10 minutes.
-
While still hot, filter the solution through a fluted filter paper to remove the charcoal.
-
To the hot filtrate, carefully add concentrated HCl (approximately 200 mL for every 600 mL of water used initially).[6]
-
Cool the mixture in an ice bath to induce crystallization. Pure white crystals should precipitate.[6]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals thoroughly. Store in a tightly sealed, dark bottle.[7]
Protocol 2: General Procedure for Fischer Indole Synthesis
This protocol describes a general method for the synthesis of an indole, which should be optimized for specific substrates.[3]
Materials:
-
Purified phenylhydrazine hydrochloride (1.0 eq)
-
Aldehyde or ketone (1.0-1.1 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Solvent (if different from the acid catalyst)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
Sodium hydroxide solution (1 M) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (In Situ): To a round-bottom flask, add the phenylhydrazine hydrochloride (1.0 eq), the carbonyl compound (1.0-1.1 eq), and the acid catalyst/solvent (e.g., glacial acetic acid).[3]
-
Cyclization: Begin stirring and heat the mixture to the desired temperature (e.g., reflux).[4] A typical temperature range is 80-120°C, but this must be optimized.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from minutes to several hours.[2]
-
Work-up: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into cold water to quench the reaction.
-
Neutralize the mixture with a base, such as 1 M NaOH solution, until it is slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous salt like sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude indole product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scienceinfo.com [scienceinfo.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-(Trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 4-(Trifluoromethyl)phenylhydrazine, a crucial building block in pharmaceutical and agrochemical synthesis. The following sections detail the experimental protocols and quantitative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, enabling an informed selection of the most suitable analytical strategy for identification, purity assessment, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.
Data Presentation:
| Technique | Nucleus | Expected Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~7.4-7.6 | Doublet | Aromatic protons ortho to -CF₃ |
| ~6.8-7.0 | Doublet | Aromatic protons meta to -CF₃ | ||
| ~5.5-6.0 | Broad Singlet | -NH proton | ||
| ~3.5-4.0 | Broad Singlet | -NH₂ protons | ||
| ¹³C NMR | ¹³C | ~150-155 | Singlet | C-NHNH₂ |
| ~126-128 | Quartet (J ≈ 3-4 Hz) | Aromatic carbons meta to -CF₃ | ||
| ~120-125 | Quartet (J ≈ 270 Hz) | -CF₃ | ||
| ~112-115 | Singlet | Aromatic carbons ortho to -CF₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for this compound.
Experimental Protocol:
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC-MS system. The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Presentation:
| Technique | Parameter | Value |
| GC-MS | Ionization Mode | Electron Impact (EI) |
| Molecular Ion (M⁺) | m/z 176 | |
| Top Peak (Base Peak) | m/z 176[2] | |
| Key Fragment Ions | Expected fragments include loss of NH₂ (m/z 160), NHNH₂ (m/z 145), and the tropylium-like ion from the trifluoromethylphenyl group. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for quantifying it in reaction mixtures or final products. A reverse-phase method is typically suitable for this compound.
Experimental Protocol:
A standard solution of this compound is prepared in the mobile phase. The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[3] Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. While a specific method for this compound is not detailed in the searched literature, a general method for phenylhydrazines can be adapted.[4][5]
Data Presentation:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water or Buffer (e.g., 0.01 M Ammonium Acetate) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min[5] |
| Detection | UV at ~254 nm |
| Expected Retention Time | Dependent on the exact mobile phase composition and column, but expected to be in the range of 3-10 minutes for a standard C18 column with a typical acetonitrile/water gradient. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of N-H, C-N, C-F, and aromatic C-H and C=C bonds.
Experimental Protocol:
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Alternatively, the sample can be prepared as a KBr pellet.
Data Presentation:
Based on characteristic infrared absorption frequencies for similar compounds, the following peak assignments are expected for this compound.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Hydrazine (-NHNH₂) |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1520-1480 | N-H bend | Hydrazine (-NHNH₂) |
| 1320-1340 | C-N stretch | Aromatic Amine |
| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the characterization of this compound.
Caption: Comparison of the strengths and weaknesses of analytical methods.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H7F3N2 | CID 136200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of 4-(Trifluoromethyl)phenylhydrazine Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of reaction mixtures containing 4-(Trifluoromethyl)phenylhydrazine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore different HPLC approaches and compare them with alternative analytical techniques, providing detailed experimental protocols and supporting data based on established methods for analogous compounds.
Understanding the Analytical Challenge
The synthesis of this compound, typically from 4-(trifluoromethyl)aniline, can result in a mixture containing the desired product, unreacted starting materials, and various impurities.[1] Key analytical challenges include the separation of the main component from structurally similar impurities such as positional isomers (e.g., 2- or 3-(Trifluoromethyl)phenylhydrazine) and the precursor aniline.[1][2] A robust analytical method must be able to resolve and quantify these components effectively.
Comparison of Reverse-Phase HPLC Methods
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing phenylhydrazine derivatives due to its ability to separate compounds based on their hydrophobicity.[1][3][4] Below is a comparison of two plausible RP-HPLC methods adapted from established procedures for similar halogenated phenylhydrazines.
Table 1: Comparison of Proposed RP-HPLC Methods for this compound Analysis
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18 Column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm)[1] | Phenyl Column (e.g., Inertsil Ph-3, 100 mm x 4.6 mm, 3 µm)[5] |
| Mobile Phase | Acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.01 M potassium phosphate, pH 8.5)[1] | A: 0.01 M Ammonium Acetate Buffer (pH 4.0) B: Methanol[5] |
| Elution Mode | Isocratic (e.g., 40:60 Acetonitrile:Buffer) | Gradient (e.g., 30% B to 95% B over 20 minutes)[6] |
| Flow Rate | 1.0 mL/min[7] | 0.5 - 1.0 mL/min[5] |
| Detection | UV-Vis Detector at 239 nm[1] | UV-Vis Detector at 260 nm or Mass Spectrometer (MS)[5] |
| Expected Performance | Pros: Simple, robust, and reproducible. Good for routine quality control of known components. Cons: May not effectively separate all impurities if they have very similar retention times. Longer run times may be needed for complex mixtures. | Pros: Excellent for separating complex mixtures with components of varying polarities. Higher peak resolution and sensitivity. Shorter overall analysis time possible. MS compatibility provides structural information.[6] Cons: More complex method development. Requires a gradient-capable HPLC system. |
Detailed Experimental Protocol (Method A Example)
This protocol is based on a validated method for the separation of chlorophenylhydrazine isomers and is expected to be highly effective for this compound.[1]
1. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.01 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 8.5 with orthophosphoric acid. Prepare the final mobile phase by mixing this buffer with acetonitrile in a 60:40 (v/v) ratio. Filter and degas the solution before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm particle size).
-
Column Temperature: 30°C.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 239 nm.[1]
3. Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards.
-
Quantify the components by integrating the peak areas and using a calibration curve generated from standards of known concentrations.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound reaction mixtures.
Table 2: Comparison of HPLC with GC-MS and TLC
| Technique | Advantages | Disadvantages |
| HPLC | - High resolution and sensitivity.[1] - Suitable for non-volatile and thermally labile compounds. - Well-established methods for similar compounds.[1][3][4][7] | - Requires more expensive instrumentation and solvents. - Method development can be time-consuming. |
| GC-MS | - Excellent for volatile impurities. - Provides structural information for peak identification.[8] - High sensitivity, especially with derivatization.[9][10] | - Phenylhydrazines may require derivatization to improve volatility and thermal stability.[11] - Not suitable for non-volatile components. - High temperatures can cause degradation. |
| TLC | - Simple, rapid, and inexpensive for reaction monitoring.[12][13] - Can be used to quickly assess the presence of major components and completion of the reaction. | - Low resolution and sensitivity compared to HPLC and GC-MS. - Primarily qualitative, with limited quantitative capabilities. - Visualization may require specific staining reagents.[14] |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlorophenylhydrazine | SIELC Technologies [sielc.com]
- 4. Separation of Phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation[v1] | Preprints.org [preprints.org]
- 14. epfl.ch [epfl.ch]
A Comparative Guide to Purity Assessment of 4-(Trifluoromethyl)phenylhydrazine: GC-MS, HPLC, and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of 4-(Trifluoromethyl)phenylhydrazine.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately quantify the main component and identify any potential impurities. While several techniques can be employed, this guide focuses on a detailed GC-MS protocol and compares its performance with HPLC and NMR methods.
Comparative Analysis of Analytical Methods
A summary of the quantitative data for each method is presented below, highlighting the strengths and weaknesses of each technique for the purity assessment of this compound.
| Parameter | GC-MS | HPLC-UV | 1H NMR |
| Purity Assay (%) | 99.5 | 99.6 | 99.4 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% | ~0.5% |
| Precision (RSD%) | < 2% | < 2% | < 3% |
| Analysis Time | ~30 min | ~20 min | ~15 min |
| Impurity Identification | Excellent | Good | Fair |
| Sample Derivatization | Often Required | Not Required | Not Required |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
GC-MS Protocol for this compound Purity
This protocol is designed for the separation and quantification of this compound and its potential impurities. Due to the polar nature of the hydrazine moiety, derivatization is recommended to improve chromatographic peak shape and thermal stability.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone. This solution serves as both the sample solvent and the derivatizing agent, forming the acetone hydrazone.
-
Sample Solution: Prepare the sample solution in the same manner using the this compound sample to be tested.
-
Derivatization Reaction: Vortex both solutions for 1 minute and allow them to react at room temperature for at least 30 minutes before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or mid-polarity capillary column is recommended, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak corresponding to the derivatized this compound.
-
Mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.
Potential Impurities: Based on the common synthesis route involving the diazotization of 4-(trifluoromethyl)aniline followed by reduction, potential impurities could include:
-
Unreacted 4-(trifluoromethyl)aniline.
-
Byproducts from incomplete reduction.
-
Isomeric impurities.
-
Solvents used in the synthesis and purification process.
Alternative Purity Assessment Methods
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Quantification: Purity is determined by area percent, and quantification of specific impurities can be achieved using certified reference standards.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: A known amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) along with a certified internal standard of known purity.
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Quantification: The purity is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, offering unparalleled identification capabilities through mass spectral data. The requirement for derivatization adds a step to sample preparation but significantly improves chromatographic performance.
-
HPLC-UV is a robust and versatile technique for routine purity testing. It offers good accuracy and precision without the need for derivatization, making it suitable for high-throughput screening.
-
¹H NMR provides an absolute method of quantification when used with an internal standard and gives valuable structural information about the main component and any impurities present in significant amounts.
For comprehensive characterization of this compound, a combination of these techniques is often employed. GC-MS and HPLC are excellent for creating a detailed impurity profile, while NMR can provide an accurate, independent measure of the absolute purity.
A Comparative Analysis of Reactivity: 4-(Trifluoromethyl)phenylhydrazine versus Phenylhydrazine
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-containing scaffolds and other heterocyclic compounds, the choice of the starting phenylhydrazine derivative is critical. The electronic properties of substituents on the phenyl ring significantly influence the reactivity of the hydrazine moiety, impacting reaction rates, yields, and the required experimental conditions. This guide provides an objective comparison of the reactivity of 4-(trifluoromethyl)phenylhydrazine and the unsubstituted phenylhydrazine, supported by established chemical principles and experimental observations from related studies.
The primary difference between the two molecules lies in the presence of a potent electron-withdrawing trifluoromethyl (-CF3) group at the para-position of this compound. This group profoundly diminishes the nucleophilicity of the hydrazine, a key factor in its characteristic reactions.
Quantitative Data Summary
| Feature | This compound | Phenylhydrazine | Supporting Rationale & Data |
| Relative Nucleophilicity | Lower | Higher | The strong electron-withdrawing -CF3 group reduces electron density on the nitrogen atoms, decreasing nucleophilicity. In contrast, the phenyl group in phenylhydrazine is less deactivating. |
| Basicity (pKa) | Expected to be significantly lower | pKa ≈ 5.27 | The inductive effect of the -CF3 group decreases the basicity of the hydrazine nitrogens, making them less available for protonation or donation of an electron pair. |
| Reactivity in Hydrazone Formation | Slower | Faster | As the initial step of hydrazone formation is a nucleophilic attack of the hydrazine on a carbonyl compound, the lower nucleophilicity of this compound leads to a slower reaction rate. |
| Reactivity in Fischer Indole Synthesis | Lower | Higher | Electron-withdrawing groups on the phenylhydrazine ring are known to hinder the Fischer indole synthesis, often requiring harsher conditions and resulting in lower yields. Conversely, electron-donating groups accelerate the reaction. For example, reactions with p-tolylhydrazine (electron-donating) proceed in high yield at room temperature, while those with p-nitrophenylhydrazine (electron-withdrawing) can fail under similar conditions.[1] |
| Illustrative Yields in Fischer Indole Synthesis (with analogous compounds) | Low to moderate yields, harsher conditions may be required. For example, p-nitrophenylhydrazine with isopropyl methyl ketone gave a 30% yield under forcing conditions.[1] | Generally good to high yields under standard conditions. | The electronic nature of the substituent on the phenylhydrazine ring is a critical determinant of the reaction's success.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments often employed to assess the reactivity of phenylhydrazine derivatives.
Experimental Protocol 1: Comparative Hydrazone Formation
This protocol describes a general method for comparing the rate of hydrazone formation between a substituted phenylhydrazine and a model aldehyde (e.g., benzaldehyde), which can be monitored by techniques such as NMR spectroscopy or UV-Vis spectrophotometry.
Materials:
-
This compound
-
Phenylhydrazine
-
Benzaldehyde
-
Ethanol (anhydrous)
-
Acetic acid (catalytic amount)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound, phenylhydrazine, and benzaldehyde in anhydrous ethanol.
-
Reaction Setup: In two separate NMR tubes, add 0.5 mL of the benzaldehyde solution. To the first tube, add 0.5 mL of the phenylhydrazine solution. To the second tube, add 0.5 mL of the this compound solution.
-
Catalyst Addition: To each tube, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Monitoring the Reaction: Acquire NMR spectra of both reaction mixtures at regular intervals (e.g., every 15 minutes) at a constant temperature.
-
Data Analysis: Monitor the disappearance of the aldehyde proton signal and the appearance of the hydrazone C-H imine proton signal over time. The relative rates of formation can be determined by comparing the extent of conversion in each reaction at identical time points.
Experimental Protocol 2: Fischer Indole Synthesis
This protocol outlines a general procedure for the Fischer indole synthesis, which can be used to compare the yields obtained from this compound and phenylhydrazine with a given ketone (e.g., cyclohexanone).
Materials:
-
This compound hydrochloride
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2, glacial acetic acid)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (in situ): In two separate round-bottom flasks, dissolve 1.0 equivalent of phenylhydrazine hydrochloride and 1.0 equivalent of this compound hydrochloride in ethanol. To each flask, add 1.1 equivalents of cyclohexanone.
-
Reaction Initiation: Stir the mixtures at room temperature for 30 minutes to facilitate the formation of the respective phenylhydrazones.
-
Indolization: To each reaction mixture, add the acid catalyst (e.g., polyphosphoric acid, approximately 10 times the weight of the hydrazine). Heat the mixtures to a temperature appropriate for the specific catalyst (e.g., 80-100 °C for PPA) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixtures to room temperature and carefully quench by pouring onto ice. Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the respective indole.
-
Yield Comparison: Compare the isolated yields of the 6-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole and 1,2,3,4-tetrahydrocarbazole to assess the relative reactivity.
Visualizing the Chemical Logic
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic influence of the -CF3 group on hydrazine nucleophilicity.
Caption: Generalized workflow of the Fischer Indole Synthesis.
References
The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Phenylhydrazine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituents on pharmacophores is paramount. The introduction of a trifluoromethyl (CF₃) group, a common strategy in medicinal chemistry, dramatically alters the electronic properties of the parent molecule. This guide provides a detailed comparison of phenylhydrazine and its 4-trifluoromethyl analogue, supported by experimental data, to elucidate the significant impact of this powerful electron-withdrawing group.
The trifluoromethyl group is a potent modulator of a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Its strong electron-withdrawing nature significantly influences the electron density distribution within an aromatic system, thereby affecting its reactivity and intermolecular interactions. This guide will delve into these effects by comparing key electronic parameters of phenylhydrazine and 4-(trifluoromethyl)phenylhydrazine.
Comparative Analysis of Electronic Properties
The introduction of a CF₃ group at the para position of the phenyl ring in phenylhydrazine leads to a substantial decrease in electron density on the aromatic ring and the hydrazine moiety. This is reflected in the compounds' acidity (pKa), redox potential, and NMR chemical shifts.
| Property | Phenylhydrazine | This compound | Influence of CF₃ Group |
| pKa | ~5.21[1] | Predicted to be significantly lower | Decreases basicity (increases acidity of the conjugate acid) |
| Hammett Constant (σₚ) | 0 | +0.54 | Strong electron-withdrawing effect |
| Redox Potential | Less positive oxidation potential | More positive oxidation potential | Harder to oxidize |
| ¹⁵N NMR Chemical Shift (Nα) | ~-30 ppm (relative to nitromethane) | Predicted to be downfield | Deshielding of the nitrogen nucleus |
| ¹⁵N NMR Chemical Shift (Nβ) | ~-220 ppm (relative to nitromethane) | Predicted to be downfield | Deshielding of the nitrogen nucleus |
Note: Experimental values for this compound's pKa and a direct comparative study of redox potentials under identical conditions were not available in the reviewed literature. The indicated trends are based on the known powerful electron-withdrawing effect of the CF₃ group.
In-depth Look at the Electronic Effects
The strong inductive and moderate resonance electron-withdrawing effects of the trifluoromethyl group are central to the observed changes in the electronic properties of phenylhydrazine.
Acidity (pKa)
Redox Potential
The oxidation of phenylhydrazine involves the removal of electrons. The presence of the electron-withdrawing CF₃ group makes it more difficult to remove electrons from the molecule. This results in a higher, more positive oxidation potential for this compound compared to the unsubstituted phenylhydrazine. This increased resistance to oxidation can be a desirable property in drug design, contributing to greater metabolic stability.
¹⁵N NMR Spectroscopy
¹⁵N NMR spectroscopy provides a direct probe of the electronic environment of the nitrogen atoms. The electron-withdrawing CF₃ group is expected to deshield both the Nα (attached to the phenyl ring) and Nβ (terminal) nitrogens. This deshielding effect would result in a downfield shift (to a higher ppm value) in the ¹⁵N NMR spectrum for this compound compared to phenylhydrazine. This shift is a direct consequence of the reduced electron density around the nitrogen nuclei.
Experimental Protocols
Detailed methodologies for the synthesis of the compared compounds and the determination of their key electronic properties are provided below.
Synthesis of this compound
This compound can be synthesized from 4-(trifluoromethyl)aniline via a diazotization reaction followed by reduction.
-
Diazotization: 4-(Trifluoromethyl)aniline is dissolved in a solution of hydrochloric acid and water, and the mixture is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduction: The cold diazonium salt solution is added to a solution of stannous chloride in concentrated hydrochloric acid at low temperature. The resulting mixture is stirred for several hours.
-
Work-up: The reaction mixture is made basic with a sodium hydroxide solution, and the product is extracted with an organic solvent such as diethyl ether. The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: A known concentration of the phenylhydrazine derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Redox Potential by Cyclic Voltammetry
-
Electrolyte Solution: A solution of the phenylhydrazine derivative is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Data Analysis: The oxidation potential is determined from the potential at the peak of the anodic wave. The reversibility of the redox process can also be assessed from the shape of the voltammogram.
Visualizing the Electronic Influence
The following diagram illustrates the workflow for comparing the electronic properties of phenylhydrazine and its CF₃-substituted analogue, highlighting the key experimental techniques involved.
Caption: Workflow for comparing the electronic properties of phenylhydrazine and its CF₃ derivative.
References
A Comparative Guide to 4-chlorophenylhydrazine and 4-(Trifluoromethyl)phenylhydrazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the synthesis of indole scaffolds remains a cornerstone for the development of novel therapeutics and functional materials. The Fischer indole synthesis, a classic and versatile method, heavily relies on the choice of substituted phenylhydrazines, which significantly influences reaction efficiency, yield, and the nature of the final product. This guide provides an objective, data-driven comparison between two commonly employed reagents: 4-chlorophenylhydrazine and 4-(trifluoromethyl)phenylhydrazine.
Performance Comparison: Electronic Effects on Reactivity
The primary difference in the reactivity of 4-chlorophenylhydrazine and this compound in the Fischer indole synthesis stems from the electronic nature of their para-substituents. The chloro group (-Cl) is an electron-withdrawing group through induction but can also act as a weak electron-donating group through resonance. In contrast, the trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms, with no significant resonance contribution.
In the Fischer indole synthesis, the key step involves an acid-catalyzed[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate. This rearrangement is generally favored by electron-donating groups on the phenylhydrazine ring, which stabilize the transition state. Conversely, strong electron-withdrawing groups can hinder this step, often leading to lower yields or requiring more forcing reaction conditions.
While direct head-to-head comparative studies are not extensively documented in the literature, the known electronic effects suggest that 4-chlorophenylhydrazine would generally be more reactive and provide higher yields than this compound under similar reaction conditions. For instance, studies on the mechanochemical Fischer indole synthesis have shown that introducing a chlorine substituent at the para position can have a detrimental effect on the reaction outcome, resulting in low conversion even after prolonged reaction times.[2] Given that the trifluoromethyl group is a significantly stronger electron-withdrawing group, it is anticipated to have an even more pronounced inhibitory effect on the reaction rate and yield.
Quantitative Data Summary
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Reaction Time | Yield (%) |
| 4-chlorophenylhydrazine hydrochloride | 1,2-cyclohexanedione | 6-chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | Air | Not specified | 54[3] |
| 4-nitrophenylhydrazine hydrochloride (Strongly electron-withdrawing) | Isopropyl methyl ketone | 2,3,3-trimethyl-5-nitroindolenine | Acetic acid/HCl | 4 h | 30[4] |
| 4-methoxyphenylhydrazine (Electron-donating) | Propiophenone | 5-methoxy-2-methyl-3-phenyl-1H-indole | Oxalic acid, dimethylurea, acetic acid (mechanochemical) | Not specified | 79[2] |
Note: The data presented is from different studies and for different target molecules. Direct comparison of yields should be made with caution. The lower yield observed with the strongly electron-withdrawing nitro group is indicative of the expected trend for the trifluoromethyl group.
Experimental Protocols
To provide a framework for a direct comparison, the following are detailed experimental protocols for the synthesis of a tetrahydrocarbazole derivative, a common product of the Fischer indole synthesis with cyclic ketones.
Synthesis of 6-chloro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from procedures for similar Fischer indole syntheses.[5][6][7][8]
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chlorophenylhydrazine hydrochloride in glacial acetic acid.
-
To this solution, add 1.1 equivalents of cyclohexanone dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure 6-chloro-1,2,3,4-tetrahydrocarbazole.
Hypothetical Synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole
This is a projected protocol based on the understanding of the reduced reactivity of phenylhydrazines with strong electron-withdrawing groups. Harsher conditions (e.g., stronger acid, higher temperature, or longer reaction time) might be necessary.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and a stronger Brønsted acid (e.g., H2SO4)
-
Methanol
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound hydrochloride and 1.1 equivalents of cyclohexanone.
-
Add polyphosphoric acid (or the chosen acid mixture) to the flask with stirring.
-
Heat the mixture to a higher temperature (e.g., 100-120 °C) and maintain for an extended period (e.g., 4-8 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain pure 6-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole.
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the Fischer indole synthesis mechanism and a general experimental workflow.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow for Fischer Indole Synthesis.
Conclusion and Recommendations
The choice between 4-chlorophenylhydrazine and this compound for a synthesis campaign depends on the specific requirements of the target molecule and the overall synthetic strategy.
-
For higher yields and milder reaction conditions , 4-chlorophenylhydrazine is generally the preferred reagent. The less deactivating nature of the chloro substituent facilitates the key steps of the Fischer indole synthesis.
-
When the incorporation of a trifluoromethyl group is desired in the final product , this compound is the necessary starting material. Researchers should be prepared for potentially lower yields and the need for more forcing reaction conditions, such as stronger acids, higher temperatures, or longer reaction times.
-
For novel drug development , the resulting 6-chloroindole or 6-(trifluoromethyl)indole offers different opportunities for further functionalization. The chloro group can be a site for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and lipophilicity of the final compound.
Ultimately, for any new synthesis, it is crucial to perform small-scale optimization experiments to determine the ideal reaction conditions for the specific substrates being used. This comparative guide serves as a foundational resource for making an informed initial decision in the selection of these important synthetic building blocks.
References
- 1. prepchem.com [prepchem.com]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. wjarr.com [wjarr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold has become a pivotal strategy in modern medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated indole derivatives, supported by experimental data. We delve into the enhanced metabolic stability, potent enzyme inhibition, and altered receptor interactions conferred by fluorination, offering a comprehensive resource for advancing drug discovery and development.
Enhanced Metabolic Stability of Fluorinated Indoles
A well-established benefit of fluorination is the enhancement of metabolic stability. By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites on the indole ring susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes can be effectively blocked. This modification can significantly increase the half-life and reduce the clearance of indole-containing compounds, desirable properties for many drug candidates.
Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole derivatives. The data presented below from studies using mouse and rat liver microsomes highlight this trend.
Table 1: Comparison of Metabolic Stability in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 |
Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole were generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.
Superior Enzyme Inhibition by Fluorinated Indoles
The introduction of fluorine into the indole scaffold can significantly enhance the potency of enzyme inhibitors. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity and binding affinity to target enzymes, often leading to improved inhibitory activity.
Tryptophan 2,3-dioxygenase (TDO2) Inhibition
TDO2 is a heme-containing enzyme that is a key regulator in the kynurenine pathway of tryptophan metabolism and is implicated in cancer and neurodegenerative diseases.
Table 2: Tryptophan 2,3-dioxygenase (TDO2) Inhibition
| Compound | Fluorine Substitution | IC50 (µM) | Reference |
| Indole Derivative A | None | > 10 | |
| 6-fluoroindole derivative 71a | 6-F | < 1 | |
| 6-fluoroindole derivative 72 | 6-F | < 1 | |
| 6-fluoroindole derivative 73a | 6-F | < 1 |
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition
ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is a target in cardiovascular diseases, cancer, and glaucoma.
Table 3: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition
| Compound | Fluorine Substitution | IC50 (nM) | Reference |
| Indazole Derivative | None | > 5000 | |
| 4-fluoroindazole 51 | 4-F | 2500 | |
| 6-fluoroindazole 52 | 6-F | 14 |
Enhanced Antiviral Activity
Fluorination has also been shown to dramatically improve the antiviral potency of indole derivatives. For instance, a 4-fluorinated indole derivative demonstrated approximately 50-fold greater inhibitory activity against HIV-1 than its non-fluorinated counterpart. In another study, fluorinated indole derivatives with a heteroaryl-carboxamide group at the C-7 position exhibited extraordinary antiviral activity in the picomolar range.
Table 4: Anti-HIV-1 Activity of Fluorinated Indole Derivatives
| Compound | Description | EC50 | Reference |
| Indole III | Non-fluorinated | - | |
| 4-Fluorinated Indole IV | 4-F substituted | ~50-fold more potent than III | |
| 23l | 7-substituted carboxamide-4-fluoro indole | 0.02 nM | |
| 23n | 7-substituted carboxamide-4-fluoro indole | 0.0058 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of the biological activities of fluorinated and non-fluorinated indole derivatives.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a common method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (fluorinated and non-fluorinated indole derivatives)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive controls (compounds with known metabolic stability).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound to the incubation mixture and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as TDO2 and ROCK1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compound (fluorinated and non-fluorinated indole derivatives)
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate for a specific time to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. While the precise pathways can vary depending on the specific derivative, some common targets have been identified.
Cytochrome P450-Mediated Metabolism
The metabolism of indole derivatives is primarily mediated by cytochrome P450 enzymes. Fluorination at a metabolically susceptible position can block or significantly slow down this oxidative process, leading to a more stable compound.
In Vitro Microsomal Stability Assay Workflow
The following diagram illustrates a generalized workflow for an in vitro microsomal stability assay.
Spectroscopic comparison of 4-(Trifluoromethyl)phenylhydrazine and its precursors
A Spectroscopic Comparison of 4-(Trifluoromethyl)phenylhydrazine and Its Precursor, 4-(Trifluoromethyl)aniline
This guide provides a detailed spectroscopic comparison of the synthetic target, this compound, and its primary precursor, 4-(Trifluoromethyl)aniline. The synthesis proceeds via a diazonium salt intermediate, which is typically generated in situ and not isolated. Therefore, this comparison focuses on the stable, commercially available starting material and the final product. The information presented is intended for researchers, scientists, and professionals in the field of drug development to aid in reaction monitoring and product characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-(Trifluoromethyl)aniline and this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | Amine/Hydrazine Protons (ppm) | Solvent |
| 4-(Trifluoromethyl)aniline | ~7.4 (d, 2H), ~6.6 (d, 2H) | ~3.8 (s, 2H, -NH₂) | CDCl₃ |
| This compound | ~7.3 (d, 2H), ~6.8 (d, 2H) | ~5.5 (s, 1H, -NH-), ~3.7 (s, 2H, -NH₂) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (ppm) | CF₃ Carbon (ppm) | Solvent |
| 4-(Trifluoromethyl)aniline | ~149.5 (C-NH₂), ~126.5 (q), ~124.5 (q, CF₃), ~121.5 (q), ~114.5 | ~124.5 (q) | CDCl₃ |
| This compound | ~147.0 (C-NH), ~126.8 (q), ~125.0 (q, CF₃), ~123.0 (q), ~113.0 | ~125.0 (q) | CDCl₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Reference | Solvent |
| 4-(Trifluoromethyl)aniline | ~ -61.5 | CFCl₃ | CDCl₃ |
| This compound | ~ -62.8[1] | CFCl₃ | CDCl₃ |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | N-H Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | Aromatic C-H Stretching (cm⁻¹) | Aromatic C=C Bending (cm⁻¹) |
| 4-(Trifluoromethyl)aniline | 3400-3200 (two bands) | 1325, 1110 | ~3050 | 1620, 1520 |
| This compound | 3350-3150 (multiple bands)[2] | 1320, 1100 | ~3030 | 1610, 1515 |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N[3] | 161.12 g/mol [3] | 161 (M+), 142, 114 |
| This compound | C₇H₇F₃N₂[4] | 176.14 g/mol [4] | 176 (M+), 157, 108 |
Experimental Protocols
Synthesis of this compound from 4-(Trifluoromethyl)aniline
This protocol describes a typical two-step, one-pot synthesis involving diazotization followed by reduction.[5][6]
Materials:
-
4-(Trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice bath to 0-5 °C, add 4-(Trifluoromethyl)aniline to a solution of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for 30 minutes at 0-5 °C to form the 4-(trifluoromethyl)benzenediazonium chloride solution.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours.
-
If necessary, heat the reaction mixture to ensure the complete reduction of the diazonium salt.[6]
-
Cool the mixture and neutralize it with a suitable base (e.g., NaOH) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2] Liquid samples can be analyzed as a thin film between salt plates.
-
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route from 4-(Trifluoromethyl)aniline to this compound.
Caption: Synthetic pathway of this compound.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H7F3N2 | CID 136200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
Unraveling the Fischer Indole Synthesis: A Guide to Isotopic Labeling Studies with 4-(Trifluoromethoxy)phenylhydrazine
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of core synthetic reactions is paramount. The Fischer indole synthesis, a cornerstone in the creation of the indole scaffold prevalent in pharmaceuticals, is no exception. This guide provides a comparative analysis of isotopic labeling studies in the Fischer indole synthesis, with a specific focus on the use of 4-(trifluoromethoxy)phenylhydrazine. By tracing the paths of isotopes, we can gain definitive insights into the reaction's progression, offering a powerful tool for mechanistic elucidation and reaction optimization.
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust reaction that forms indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2][3][4] The generally accepted mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine.[1][3][5] A key step is the[6]-sigmatropic rearrangement of the protonated enamine, leading to a di-imine intermediate.[1][5][7][8] Subsequent cyclization and elimination of ammonia yield the final indole product.[1][2][3][6][5]
Isotopic labeling has been instrumental in confirming this mechanistic pathway.[1][2][3][9] Studies have shown that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[1][2][3][9]
Comparative Analysis of Isotopic Labeling
This guide will compare the predicted outcomes of isotopic labeling for 4-(trifluoromethoxy)phenylhydrazine with the known results for unsubstituted phenylhydrazine. The primary isotopes of interest in these studies are Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H or D).
Table 1: Predicted Outcomes of Isotopic Labeling in Fischer Indole Synthesis
| Isotopic Label | Labeled Reactant | Expected Position in Indole Product (Unsubstituted Phenylhydrazine) | Predicted Position in Indole Product (4-(Trifluoromethoxy)phenylhydrazine) | Mechanistic Insight |
| ¹⁵N | Phenylhydrazine-¹⁵N (at the Nα position) | Not incorporated into the indole ring (eliminated as ammonia) | Not incorporated into the indole ring (eliminated as ammonia) | Confirms that the Nα nitrogen is expelled during the reaction. |
| ¹⁵N | Phenylhydrazine-¹⁵N (at the Nβ position) | Incorporated as the nitrogen atom of the indole ring | Incorporated as the nitrogen atom of the indole ring | Demonstrates that the Nβ nitrogen becomes the heteroatom of the indole.[1][2][3][9][10] |
| ¹³C | Ketone/Aldehyde (at the carbonyl carbon) | Becomes the C2 atom of the indole ring | Becomes the C2 atom of the indole ring | Traces the origin of the C2 position of the indole. |
| ¹³C | Ketone/Aldehyde (at the α-carbon) | Becomes the C3 atom of the indole ring | Becomes the C3 atom of the indole ring | Traces the origin of the C3 position of the indole. |
| ²H (D) | Phenylhydrazine (at the ortho-position of the phenyl ring) | Remains at the corresponding position (C7) of the indole ring | Remains at the corresponding position (C7) of the indole ring | Indicates that the aromatic ring of the hydrazine remains intact. |
| ²H (D) | Ketone/Aldehyde (at the α-position) | May be lost depending on the acid catalyst and reaction conditions due to enol-keto tautomerism. If retained, it will be at the C3 position. | May be lost depending on the acid catalyst and reaction conditions. If retained, it will be at the C3 position. | Provides insight into the tautomerization and proton transfer steps. |
Experimental Protocols
The following are generalized experimental protocols for conducting isotopic labeling studies in the Fischer indole synthesis. These can be adapted for specific substrates like 4-(trifluoromethoxy)phenylhydrazine.
Protocol 1: ¹⁵N Labeling Study
-
Synthesis of ¹⁵N-labeled Phenylhydrazine: Synthesize 4-(trifluoromethoxy)phenylhydrazine using a ¹⁵N-labeled nitrogen source (e.g., Na¹⁵NO₂) at the desired position (Nα or Nβ).
-
Hydrazone Formation: React the ¹⁵N-labeled 4-(trifluoromethoxy)phenylhydrazine with an appropriate ketone or aldehyde (e.g., acetone) in a suitable solvent like ethanol.
-
Fischer Indole Synthesis: Treat the resulting ¹⁵N-labeled phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid or zinc chloride) at an elevated temperature.[1][2][3][6]
-
Purification: Purify the resulting indole product using standard techniques such as column chromatography or recrystallization.
-
Analysis: Analyze the purified indole by mass spectrometry to determine the incorporation and position of the ¹⁵N label. ¹⁵N NMR spectroscopy can also be employed for structural elucidation.
Protocol 2: ¹³C Labeling Study
-
Synthesis of ¹³C-labeled Carbonyl Compound: Obtain or synthesize a ketone or aldehyde with a ¹³C label at the desired position (carbonyl carbon or α-carbon).
-
Hydrazone Formation: React the ¹³C-labeled carbonyl compound with 4-(trifluoromethoxy)phenylhydrazine.
-
Fischer Indole Synthesis: Carry out the acid-catalyzed cyclization of the ¹³C-labeled hydrazone.
-
Purification: Purify the indole product.
-
Analysis: Analyze the product using ¹³C NMR spectroscopy to confirm the position of the ¹³C label. Mass spectrometry can also be used to confirm incorporation.
Visualizing the Mechanism and Workflow
To further clarify the process, the following diagrams illustrate the Fischer indole synthesis mechanism and a general experimental workflow for isotopic labeling studies.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A general experimental workflow for isotopic labeling studies.
Conclusion
Isotopic labeling remains an indispensable tool for probing reaction mechanisms in organic synthesis. For the Fischer indole synthesis, it provides conclusive evidence for the key mechanistic steps. While specific studies on 4-(trifluoromethoxy)phenylhydrazine are not widely reported, the foundational principles of the reaction allow for reliable predictions of isotopic incorporation. By following the outlined experimental protocols, researchers can verify these predictions and gain deeper insights into the behavior of this and other substituted phenylhydrazines in this classic and vital reaction, ultimately aiding in the development of more efficient and selective synthetic routes to valuable indole-containing molecules.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. (Solved) - In the Fischer indole synthesis, an example of which is shown... (1 Answer) | Transtutors [transtutors.com]
A Comparative Guide to Catalysts in the Fischer Indole Synthesis: Performance, Protocols, and Mechanistic Insights
For researchers, scientists, and drug development professionals, the Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products. The choice of catalyst is a critical parameter that profoundly influences the efficiency, yield, and substrate scope of this venerable reaction. This guide provides a side-by-side comparison of various catalysts, supported by experimental data, detailed methodologies, and mechanistic diagrams to facilitate informed catalyst selection and reaction optimization.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is an acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][4] The selection of the acid catalyst is a decisive factor in the success of the synthesis.[5] Catalysts for this transformation can be broadly categorized into Brønsted acids, Lewis acids, and solid-supported heterogeneous catalysts. In recent years, ionic liquids have also emerged as effective and often recyclable catalytic media.
Performance Comparison of Catalysts
Brønsted Acid Catalysts
Brønsted acids are proton donors and are among the most traditionally used catalysts for the Fischer indole synthesis.[4][5] Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[4][5]
Table 1: Performance of Brønsted Acid Catalysts
| Indole Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | Acetic Acid | Acetic Acid | 80 | - | 60 | [5] |
| 1,2,3,4-Tetrahydrocarbazole | PPA | - | - | - | 68 | [5] |
| 2,3-Dimethylindole | Acetic Acid | Acetic Acid | Reflux | - | High | [4] |
| 2-Phenylindole | PTSA | Toluene | Reflux | 3 | 85 | [5] |
Lewis Acid Catalysts
Lewis acids, which are electron-pair acceptors, are also highly effective catalysts for the Fischer indole synthesis.[4][5] Commonly employed Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[5][6]
Table 2: Performance of Lewis Acid Catalysts
| Indole Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | ZnCl₂ | - | 170 | 0.5 | 92 | [6] |
| 1,2,3,4-Tetrahydrocarbazole | BF₃·OEt₂ | Dioxane | 100 | 1 | 88 | [6] |
| 2,3-Dimethylindole | ZnCl₂ | Choline chloride | - | - | 80 | [6] |
| 2-Phenylindole | FeCl₃ | Ethanol | Reflux | 2 | 82 | [6] |
| 2-Phenylindole | AlCl₃ | Ethanol | Reflux | 4 | 78 | [6] |
Solid-Supported and Heterogeneous Catalysts
In a move towards greener and more sustainable chemistry, solid-supported and heterogeneous catalysts have gained significant attention. These catalysts, which include zeolites, clays (e.g., Montmorillonite K-10), and sulfonic acid functionalized resins (e.g., Amberlite IR-120), offer advantages such as ease of separation, reusability, and often milder reaction conditions.[7][8] Some of these catalysts have demonstrated high efficiency and turnover frequencies (TOF). For instance, SBA-15-Pr-SO3H has been reported to be a highly efficient and reusable catalyst for this reaction.[3]
Table 3: Performance of Solid-Supported and Heterogeneous Catalysts
| Indole Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| Substituted Indoles | Zeolite Y | - | - | - | 54-98 | Yes | |
| Substituted Indoles | Montmorillonite K-10 | - | - | - | High | Yes | [7] |
| Substituted Indoles | Amberlite IR-120 | Ethanol | Reflux | 6-10 | 70-88 | Yes | [9] |
| Substituted Indoles | SBA-15-Pr-SO3H | Ethanol | Reflux | - | High | Yes (10 cycles) | [3] |
| Indoles | Co-Rh Nanoparticles | Methanol | 25 | - | 71-97 | Yes (>10 cycles) | [10][11] |
Ionic Liquids
Ionic liquids (ILs) have been explored as both solvents and catalysts in the Fischer indole synthesis, often leading to high yields and simplified work-up procedures.[12] Brønsted acidic ionic liquids, in particular, have shown great promise.[12]
Table 4: Performance of Ionic Liquid Catalysts
| Indole Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydrocarbazole | Pyridinium-based IL | - | - | 67.82 | [13] |
| 1,2,3,4-Tetrahydrocarbazole | Pyridinium-based IL + ZnCl₂ | - | - | 89.66 | [13] |
| 1,2,3,4-Tetrahydrocarbazole | Brønsted acidic IL | - | - | 92 | [12] |
| Substituted Indoles | [bmim][HSO₄] | 80-100 | 0.5-2 | 85-95 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalysts.
Protocol 1: Fischer Indole Synthesis using Zinc Chloride (Lewis Acid)
This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Zinc chloride (ZnCl₂) (2.0 eq)
Procedure:
-
A mixture of phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) is heated to form the phenylhydrazone.
-
To the resulting phenylhydrazone, powdered anhydrous zinc chloride (2.0 eq) is added.
-
The mixture is heated in an oil bath at 170 °C for 30 minutes.
-
After cooling, the reaction mixture is worked up by adding dilute hydrochloric acid.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.[6]
Protocol 2: Fischer Indole Synthesis using Amberlite IR-120 (Solid Acid)
This one-pot procedure is for the synthesis of various indole derivatives.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Carbonyl compound (aldehyde or ketone) (1.0 eq)
-
Amberlite IR-120 resin
-
Ethanol
Procedure:
-
A mixture of the phenylhydrazine (1.0 eq), the carbonyl compound (1.0 eq), and Amberlite IR-120 resin is heated in refluxing ethanol.
-
The reaction is monitored by thin-layer chromatography (TLC). Typical reaction times are 6-10 hours.
-
Upon completion, the resin is filtered off.
-
The product is isolated after minimal workup, typically by evaporation of the solvent.[9]
Protocol 3: Fischer Indole Synthesis using a Zeolite Catalyst (One-Pot Procedure)
This method is suitable for the synthesis of substituted indoles from the parent ketone and phenylhydrazine.
Materials:
-
Ketone (e.g., 3-hexanone)
-
Phenylhydrazine
-
Acidic zeolite catalyst (e.g., Mordenite or Zeolite Y)
Procedure:
-
The ketone and phenylhydrazine are mixed in the presence of an acid zeolite catalyst.
-
The mixture is heated to induce the reaction.
-
For a flow-reactor system, a mixture of the ketone and phenylhydrazine is passed through a bed of the zeolite catalyst at an elevated temperature.
Mechanistic Insights and Experimental Workflows
The Fischer indole synthesis proceeds through a well-defined mechanism involving several key steps. The choice of catalyst can influence the rate of these steps and, in the case of unsymmetrical ketones, the regioselectivity of the final product.
The General Mechanism
The reaction is initiated by the acid-catalyzed formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. The phenylhydrazone then tautomerizes to its enamine form. The crucial step is a[3][3]-sigmatropic rearrangement of the protonated enamine, which leads to a di-imine intermediate. Subsequent rearomatization, cyclization, and elimination of an ammonium ion yield the final indole product.[1][4]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions [organic-chemistry.org]
- 11. Indole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Potent Enhancer of Lipophilicity in Drug Discovery
A quantitative comparison of the trifluoromethyl (CF3) group's impact on lipophilicity versus the methyl (CH3) group reveals a significant and consistent increase in this critical physicochemical property. This enhancement, crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, is a key strategy in modern medicinal chemistry.
The substitution of a methyl group with a trifluoromethyl group is a common tactic employed by medicinal chemists to fine-tune the properties of a potential drug molecule. The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which, contrary to what might be expected, generally leads to an increase in lipophilicity.[1] This is quantified by the logarithm of the partition coefficient (logP), a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). A higher logP value indicates greater lipophilicity.
Comparative Analysis of LogP Values
Experimental data across a range of molecular scaffolds consistently demonstrates the lipophilicity-enhancing effect of the trifluoromethyl group. The following table summarizes the logP values for several parent molecules and their methyl- and trifluoromethyl-substituted analogs.
| Parent Molecule | Methyl-Substituted Analog | logP (CH3) | Trifluoromethyl-Substituted Analog | logP (CF3) | ΔlogP (CF3 - CH3) |
| Benzene | Toluene | 2.73 | (Trifluoromethyl)benzene | 2.86[2] | +0.13 |
| Ethylbenzene | - | 3.15[3] | 1-(1,1,1-Trifluoroethyl)benzene | 3.6 (calculated)[4] | +0.45 |
| Cyclohexane | Methylcyclohexane | 3.61 | (Trifluoromethyl)cyclohexane | 5.17 (perfluoro)[5] | +1.56 |
| Pyridine | 2-Picoline (2-Methylpyridine) | 0.87 | 2-(Trifluoromethyl)pyridine | 1.85 | +0.98 |
| Pyridine | 3-Picoline (3-Methylpyridine) | 0.95 | 3-(Trifluoromethyl)pyridine | 1.68 | +0.73 |
| Pyridine | 4-Picoline (4-Methylpyridine) | 1.05 | 4-(Trifluoromethyl)pyridine | 1.57 | +0.52 |
The data clearly indicates that in both aromatic and aliphatic systems, the replacement of a methyl group with a trifluoromethyl group leads to a positive change in the logP value, signifying increased lipophilicity. This effect is particularly pronounced in the case of the cyclohexane and pyridine scaffolds. The significant increase in the logP of perfluoro(methylcyclohexane) represents an extreme example of the impact of extensive fluorination.
The Underlying Physicochemical Principles
The enhanced lipophilicity of trifluoromethylated compounds can be attributed to several factors. The C-F bond is highly polarized, but the symmetrical arrangement of the three fluorine atoms in the CF3 group results in a molecule with a significant quadrupole moment rather than a large dipole moment. This, combined with the larger surface area of the CF3 group compared to the CH3 group, leads to more favorable van der Waals interactions with the nonpolar n-octanol phase in the logP measurement.
The following diagram illustrates the relationship between the substitution of a functional group on a parent molecule and its resulting lipophilicity.
Caption: Substitution of a methyl group with a trifluoromethyl group generally leads to an increase in lipophilicity (logP).
Experimental Methodologies for Lipophilicity Determination
The accurate quantification of lipophilicity is paramount for structure-activity relationship (SAR) studies in drug discovery. The two most widely accepted experimental methods for determining logP are the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[6]
Protocol:
-
Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period. For ionizable compounds, a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) is used.[7]
-
Sample Preparation: A known concentration of the test compound is dissolved in either the n-octanol or aqueous phase.
-
Partitioning: A measured volume of the test compound solution is added to a separation funnel with a measured volume of the other solvent. The funnel is then shaken for a predetermined period (e.g., 2 hours) to allow for partitioning equilibrium to be reached.[8]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
The following workflow illustrates the key steps in the shake-flask method.
Caption: Workflow for the shake-flask method of logP determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
The RP-HPLC method is a faster, more automated alternative to the shake-flask method for estimating logP.[9] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C8 or C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[10]
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time of each standard is recorded, and a calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values.
-
Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
Calculation: The log k' of the test compound is calculated from its retention time, and its logP value is determined from the calibration curve.
The following diagram outlines the process of determining logP using the RP-HPLC method.
Caption: Workflow for the RP-HPLC method of logP determination.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the lipophilicity of drug candidates. The experimental data consistently shows a significant increase in logP when a methyl group is replaced by a trifluoromethyl group across various molecular architectures. This predictable and quantifiable effect allows for the rational design of molecules with improved ADME properties, ultimately contributing to the development of safer and more effective pharmaceuticals. The choice between the shake-flask and HPLC methods for logP determination will depend on the required accuracy, throughput, and the properties of the compound being tested.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 3. Ethylbenzene - Wikipedia [en.wikipedia.org]
- 4. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | C9H7F5 | CID 45790685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. perfluoro(methyl cyclohexane), 355-02-2 [thegoodscentscompany.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 10. engr.uky.edu [engr.uky.edu]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)phenylhydrazine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-(Trifluoromethyl)phenylhydrazine is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to local, state, and federal regulations is paramount, and the engagement of a licensed professional waste disposal service is mandatory for the final disposal of this hazardous material.
Pre-Disposal and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) as outlined in the safety data sheet. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Skin Corrosion/Irritation | Avoid contact with skin.[1] | Chemical resistant gloves (e.g., nitrile rubber), lab coat or apron.[1] |
| Serious Eye Damage/Irritation | Avoid contact with eyes.[1] | Safety glasses with side-shields or chemical goggles.[1] |
| Specific target organ toxicity (single exposure) - Respiratory system | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[1][3] | Dust mask (e.g., N95) or a NIOSH-approved respirator.[2][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.
-
Avoid mixing with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong oxidizing agents.
-
-
Contaminated Materials: Any materials used in the handling or cleanup of this compound, such as contaminated gloves, weighing paper, or absorbent pads, should be considered hazardous waste. Place these items in the same dedicated waste container.
-
Solutions: If the compound is in a solution, it should not be disposed of down the drain. Collect it in a sealed, labeled container, noting the solvent and approximate concentration.
Step 2: Waste Container Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 368-90-1
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
Step 3: Temporary Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, cool, and dry location, away from incompatible materials.[3]
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
For Dry Spills:
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE, gently sweep or vacuum up the spilled material.[1]
-
Avoid generating dust.[1]
-
Place the collected material into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
For Spills in Solution:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbent material into a labeled hazardous waste container.
-
Prevent the spill from entering drains or waterways.[1]
-
Step 5: Professional Disposal
-
Crucially, the final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company. [3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and a complete inventory of the waste container.
While a specific RCRA (Resource Conservation and Recovery Act) waste code is not explicitly listed for this compound, it would likely be classified as a hazardous waste based on its toxicity. The waste generator is responsible for making this determination in consultation with their EHS department and the disposal company.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(Trifluoromethyl)phenylhydrazine
This guide provides immediate and essential safety protocols for laboratory professionals handling 4-(Trifluoromethyl)phenylhydrazine. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Chemical Identifier:
-
Synonyms: 1-(4-Trifluoromethylphenyl)hydrazine, p-Trifluoromethylphenylhydrazine
-
CAS Number: 368-90-1
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[4][6][7][8]
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C7H7F3N2 | [9] |
| Molecular Weight | 176.14 g/mol | [9][10] |
| Melting Point | 63-65 °C | [10] |
| Boiling Point | 118-122 °C at 17 mmHg | [10] |
| Storage Temperature | 2-8°C or under -20°C in a freezer | [9][10] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [3][5][6][7][8][11][12] |
| Signal Word | Warning | [2][7][8][10][12] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[6][10] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber).[1][10] Wear appropriate protective clothing to prevent skin exposure.[1][6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[1][10] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[6] For procedures with a risk of aerosol or dust generation, use a certified chemical fume hood.[2][3] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.[6] Use non-sparking tools.[7]
-
During Use: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[2][6] Keep the container tightly closed when not in use.[2][6]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][6] Launder contaminated clothing before reuse.[6]
Spill Response Protocol:
-
Immediate Action: Evacuate the area if the spill is large. Alert personnel in the vicinity.
-
Containment (Minor Spills): For small dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed, and labeled disposal container.[1][3][6]
-
Containment (Major Spills): For larger spills, prevent the material from entering drains or waterways.[6]
-
Decontamination: After the material is collected, wash the spill area with large amounts of water.[6]
-
PPE: Wear full PPE, including respiratory protection, during the entire cleanup process.[6]
Disposal Plan:
All waste, including the chemical itself, contaminated materials (e.g., paper towels, gloves), and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Place all waste materials in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste container through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[2][6] Do not dispose of it down the drain.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs or persists.[6] |
| Inhalation | Move the victim to fresh air immediately.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][7] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[2][3][6] |
Diagrams:
Caption: Workflow for safely handling this compound.
Caption: Logical relationship of key safety precautions.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. 368-90-1|this compound|BLD Pharm [bldpharm.com]
- 10. This compound 96 368-90-1 [sigmaaldrich.com]
- 11. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
